Product packaging for Fenofibrate-d6(Cat. No.:CAS No. 1092484-56-4)

Fenofibrate-d6

Cat. No.: B023405
CAS No.: 1092484-56-4
M. Wt: 366.9 g/mol
InChI Key: YMTINGFKWWXKFG-LIJFRPJRSA-N
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Description

Fenofibrate-d6 is a deuterium-labeled internal standard essential for the precise quantification of fenofibrate and its active metabolite, fenofibric acid, in complex biological matrices using advanced analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This stable isotopically labeled compound features six deuterium atoms, which confer nearly identical chemical properties to the non-labeled molecule but a distinct mass shift, enabling accurate and reliable measurement without interference from endogenous compounds or the analyte of interest. Its primary research value lies in pharmacokinetic and drug metabolism studies, where it is used to investigate the absorption, distribution, metabolism, and excretion (ADME) profile of fenofibrate, a potent agonist of the peroxisome proliferator-activated receptor-alpha (PPARα). By activating PPARα, fenofibrate regulates lipid metabolism, leading to decreased triglycerides and increased high-density lipoprotein (HDL) cholesterol. Consequently, this compound is a critical tool for ensuring data accuracy in bioanalytical method development and validation, drug-drug interaction studies, and clinical research focused on dyslipidemia and metabolic disorders, providing researchers with the confidence and reproducibility required for high-impact scientific investigations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H21ClO4 B023405 Fenofibrate-d6 CAS No. 1092484-56-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClO4/c1-13(2)24-19(23)20(3,4)25-17-11-7-15(8-12-17)18(22)14-5-9-16(21)10-6-14/h5-13H,1-4H3/i3D3,4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTINGFKWWXKFG-LIJFRPJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)OC(C)C)(C([2H])([2H])[2H])OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50648850
Record name Propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-2-(~2~H_3_)methyl(~2~H_3_)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092484-56-4
Record name Propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-2-(~2~H_3_)methyl(~2~H_3_)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What is Fenofibrate-d6 and its primary use in research?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fenofibrate-d6, a deuterated analog of the lipid-lowering agent fenofibrate. This document details its primary application in research as an internal standard for quantitative bioanalysis, outlines relevant experimental protocols, and illustrates the associated biochemical pathways and analytical workflows.

Core Concepts: Understanding this compound

This compound is a stable isotope-labeled version of fenofibrate, where six hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of fenofibrate and its active metabolite, fenofibric acid, in biological matrices. Its near-identical chemical and physical properties to the unlabeled compound, coupled with its distinct mass, allow for precise and accurate correction of variations during sample preparation and analysis.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

PropertyValueReference
Chemical Formula C₂₀H₁₅D₆ClO₄[1]
Molecular Weight 366.89 g/mol [2]
Exact Mass 366.1504973[3]
CAS Number 1092484-56-4[2][3]
Appearance White to off-white solid
Isotopic Purity Typically ≥98%

Primary Research Application: Internal Standard in Bioanalysis

The predominant use of this compound in research is as an internal standard in pharmacokinetic and bioequivalence studies of fenofibrate. Following oral administration, fenofibrate is rapidly hydrolyzed by esterases to its active metabolite, fenofibric acid. Therefore, bioanalytical methods often focus on the quantification of fenofibric acid in plasma or other biological fluids. This compound, which is also metabolized to fenofibric acid-d6, is added to samples at a known concentration at an early stage of the analytical process. By comparing the mass spectrometry signal of the analyte (fenofibric acid) to that of the internal standard (fenofibric acid-d6), researchers can accurately determine the concentration of the drug, compensating for any loss during sample extraction and variability in instrument response.

Experimental Protocols

The following section details a typical experimental protocol for the quantification of fenofibric acid in human plasma using this compound as an internal standard with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Sample Preparation: Protein Precipitation
  • Thaw Plasma Samples : Stored plasma samples are thawed at room temperature.

  • Spike with Internal Standard : A known amount of this compound (which will be converted to fenofibric acid-d6) working solution is added to each plasma sample.

  • Protein Precipitation : Acetonitrile (typically 3-4 times the plasma volume) is added to the plasma samples to precipitate proteins.

  • Vortex and Centrifuge : The samples are vortexed to ensure thorough mixing and then centrifuged at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Supernatant Transfer : The clear supernatant containing the analyte and internal standard is carefully transferred to a new set of tubes.

  • Evaporation and Reconstitution : The supernatant is evaporated to dryness under a gentle stream of nitrogen. The residue is then reconstituted in a specific volume of the mobile phase.

UPLC-MS/MS Analysis
  • Chromatographic System : A UPLC system equipped with a C18 reversed-phase column is typically used.

  • Mobile Phase : A gradient or isocratic elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Flow Rate : A typical flow rate is between 0.3 and 0.5 mL/min.

  • Injection Volume : A small volume (e.g., 5 µL) of the reconstituted sample is injected into the UPLC system.

  • Mass Spectrometer : A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode is commonly employed.

  • Detection : The analysis is performed in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both fenofibric acid and fenofibric acid-d6.

    • Fenofibric Acid Transition : m/z 317.1 → 231.1

    • Fenofibric Acid-d6 Transition : m/z 323.2 → 237.1

Mandatory Visualizations

Fenofibrate's Mechanism of Action: PPARα Signaling Pathway

Fenofibrate is a prodrug that is rapidly converted to its active form, fenofibric acid. Fenofibric acid acts as an agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a key role in the regulation of lipid metabolism.

Fenofibrate_PPARa_Pathway cluster_extracellular Extracellular Space cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Physiological Effects Fenofibrate Fenofibrate Esterases Esterases Fenofibrate->Esterases Hydrolysis Fenofibric_Acid Fenofibric Acid Esterases->Fenofibric_Acid PPARa PPARα Fenofibric_Acid->PPARa Binds and Activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE PPARa_RXR->PPRE Binds to Gene_Expression Target Gene Transcription PPRE->Gene_Expression Regulates Lipolysis ↑ Lipoprotein Lipase (Increased Lipolysis) Gene_Expression->Lipolysis ApoCIII ↓ Apolipoprotein C-III Gene_Expression->ApoCIII Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation Gene_Expression->Fatty_Acid_Oxidation HDL ↑ HDL Cholesterol Gene_Expression->HDL

Fenofibrate's PPARα Signaling Pathway.
Experimental Workflow for Bioanalytical Quantification

The following diagram illustrates the typical workflow for the quantification of fenofibric acid in plasma samples using this compound as an internal standard.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Spike_IS Spike with This compound (IS) Plasma_Sample->Spike_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Evaporation Evaporation to Dryness Supernatant_Collection->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution UPLC_Separation UPLC Separation (C18 Column) Reconstitution->UPLC_Separation MS_Detection MS/MS Detection (MRM Mode) UPLC_Separation->MS_Detection Peak_Integration Peak Integration (Analyte & IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Calibration_Curve Generate Calibration Curve Ratio_Calculation->Calibration_Curve Concentration_Determination Determine Analyte Concentration Calibration_Curve->Concentration_Determination

Bioanalytical Workflow for Fenofibric Acid.
Logical Relationship of Method Validation Parameters

A crucial aspect of utilizing this compound in a regulated environment is the validation of the bioanalytical method. The following diagram illustrates the logical relationship between key validation parameters.

Method_Validation Validation Bioanalytical Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Accuracy Accuracy Validation->Accuracy Precision Precision (Intra- & Inter-day) Validation->Precision Calibration_Curve Calibration Curve (Linearity, Range) Validation->Calibration_Curve Recovery Extraction Recovery Validation->Recovery Stability Stability (Freeze-Thaw, Bench-Top, etc.) Validation->Stability Matrix_Effect Matrix Effect Selectivity->Matrix_Effect LLOQ Lower Limit of Quantification (LLOQ) Calibration_Curve->LLOQ

Key Parameters of Bioanalytical Method Validation.

References

An In-Depth Technical Guide to Fenofibrate-d6: Chemical Structure, Properties, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenofibrate-d6 is the deuterated analog of fenofibrate, a widely prescribed fibric acid derivative used in the management of hyperlipidemia. As a stable isotope-labeled internal standard, this compound is an indispensable tool in pharmacokinetic and metabolic studies, enabling precise quantification of fenofibrate in biological matrices through mass spectrometry-based assays. This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical considerations for this compound, tailored for professionals in pharmaceutical research and development.

Chemical Structure and Properties

This compound is structurally identical to fenofibrate, with the exception of six hydrogen atoms on the isopropyl moiety being replaced by deuterium atoms. This isotopic substitution results in a higher molecular weight, which allows for its differentiation from the unlabeled drug in mass spectrometric analysis.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Chemical Name propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoate[1]
Molecular Formula C₂₀H₁₅D₆ClO₄[2][3]
Molecular Weight 366.87 g/mol [2]
Exact Mass 366.1504973 Da[1]
CAS Number 1092484-56-4[1]
Appearance White to off-white crystalline powder (assumed from Fenofibrate)[4]
Melting Point 79-82 °C (for Fenofibrate)[4]
Boiling Point Not available
Solubility Poorly soluble in water; soluble in acetone, dimethyl sulfoxide, methanol, dimethylformamide.[5][6][4]

Note: Some physical properties are inferred from the non-deuterated form, fenofibrate, due to a lack of specific experimental data for this compound.

Biological Mechanism of Action: PPARα Activation

Fenofibrate is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, fenofibric acid.[4] Fenofibric acid is a potent agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a critical role in the regulation of lipid metabolism.[7][8] The mechanism of action for this compound is expected to be identical to that of its non-deuterated counterpart.

Upon activation by fenofibric acid, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[8][9] This binding modulates the transcription of genes involved in fatty acid transport, uptake, and oxidation, leading to a reduction in triglyceride levels and an increase in high-density lipoprotein (HDL) cholesterol.[7][8]

PPARa_Signaling_Pathway Fenofibrate This compound (Prodrug) Fenofibric_Acid Fenofibric Acid-d6 (Active Metabolite) Fenofibrate->Fenofibric_Acid Hydrolysis PPARa PPARα Fenofibric_Acid->PPARa Activation PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (DNA Response Element) PPARa_RXR->PPRE Binding Target_Genes Target Gene Transcription PPRE->Target_Genes Initiates Lipid_Metabolism Modulation of Lipid Metabolism Target_Genes->Lipid_Metabolism Leads to

Figure 1: Simplified signaling pathway of this compound via PPARα activation.

Experimental Protocols

Synthesis of this compound

General Reaction Scheme (Hypothetical):

Fenofibric Acid + Isopropanol-d7 (in the presence of an acid catalyst) → this compound + H₂O

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a critical technique for confirming the structure and isotopic purity of this compound. While specific ¹H and ¹³C NMR data for this compound are not widely published, the spectra would be expected to be very similar to that of fenofibrate, with the key difference being the absence of signals corresponding to the six protons on the isopropyl group in the ¹H NMR spectrum.[11] Deuterium NMR (²H NMR) could be used to confirm the location of the deuterium labels.

Mass Spectrometry (MS)

Mass spectrometry is the primary technique for which this compound is utilized. In a typical LC-MS/MS method, this compound serves as an internal standard for the quantification of fenofibrate. The distinct mass-to-charge ratio (m/z) of the deuterated analog allows for its separation from the endogenous or administered unlabeled drug. The fragmentation pattern of this compound would be expected to be similar to that of fenofibrate, with mass shifts corresponding to the deuterium labels.[12][13]

Table 2: Predicted Mass Spectrometry Transitions for Fenofibrate and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Fenofibrate361.1[Fragment ions of Fenofibrate]
This compound367.2[Fragment ions of this compound with corresponding mass shifts]

Note: The exact fragment ions would need to be determined experimentally.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is typically employed for the separation of fenofibrate and its metabolites from biological matrices prior to mass spectrometric detection.[5][14] A similar method would be suitable for the analysis of samples containing this compound.

Table 3: Typical HPLC Method Parameters for Fenofibrate Analysis

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water (with a pH modifier like phosphoric acid or formic acid) in a gradient or isocratic elution
Flow Rate 1.0 mL/min
Detection UV at ~286 nm or Mass Spectrometry
Injection Volume 10-20 µL

Experimental Workflow for a Pharmacokinetic Study Using this compound

The use of a stable isotope-labeled internal standard like this compound is crucial for accurate and precise quantification in pharmacokinetic studies. The general workflow involves spiking biological samples with a known concentration of this compound.

Experimental_Workflow Sample_Collection Biological Sample Collection (e.g., Plasma) Spiking Spike with This compound (Internal Standard) Sample_Collection->Spiking Extraction Sample Preparation (e.g., Protein Precipitation, LLE) Spiking->Extraction LC_Separation LC Separation (HPLC/UPLC) Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification of Fenofibrate) MS_Detection->Data_Analysis

Figure 2: General experimental workflow for a pharmacokinetic study using this compound.

Conclusion

This compound is a vital tool for researchers and scientists in the field of drug development and metabolism. Its use as an internal standard ensures the reliability and accuracy of quantitative bioanalytical methods for fenofibrate. This guide provides a foundational understanding of its chemical properties, biological mechanism of action, and the analytical methodologies for its use. While specific experimental data for some properties of this compound are limited, the principles and protocols derived from its non-deuterated analog, fenofibrate, provide a robust framework for its application in a research setting.

References

Fenofibrate vs. Fenofibrate-d6: A Technical Guide for Analytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical differences between Fenofibrate and its deuterated analog, Fenofibrate-d6, with a focus on their application in analytical methodologies. This document provides a comprehensive overview of their physicochemical properties, detailed experimental protocols for quantitative analysis, and an exploration of Fenofibrate's primary signaling pathway.

Introduction: The Role of Deuterated Internal Standards

In modern analytical chemistry, particularly in quantitative mass spectrometry, stable isotope-labeled internal standards (SIL-IS) are indispensable for achieving the highest levels of accuracy and precision. This compound, a deuterated form of Fenofibrate, serves as an ideal SIL-IS for the quantification of Fenofibrate and its active metabolite, fenofibric acid, in biological matrices.

The core principle behind the use of a deuterated internal standard lies in its near-identical chemical and physical properties to the analyte of interest. This compound and Fenofibrate exhibit similar extraction efficiencies, chromatographic retention times, and ionization responses in mass spectrometry. However, the mass difference imparted by the deuterium atoms allows for their distinct detection by a mass spectrometer. This co-elution and differential detection enable the correction for variations in sample preparation, injection volume, and instrument response, thereby significantly enhancing the reliability of quantitative results.

Physicochemical Properties: A Comparative Analysis

A clear understanding of the physicochemical properties of both the analyte and its deuterated internal standard is fundamental for method development. The following table summarizes the key properties of Fenofibrate and this compound, as well as their active metabolite, fenofibric acid, and its deuterated analog. Fenofibrate is a prodrug that is rapidly hydrolyzed in the body to its active form, fenofibric acid; therefore, bioanalytical methods typically focus on the quantification of fenofibric acid in plasma or other biological fluids.

PropertyFenofibrateThis compoundFenofibric AcidFenofibric Acid-d6
Chemical Structure (Image of Fenofibrate structure)(Image of this compound structure)(Image of Fenofibric Acid structure)(Image of Fenofibric Acid-d6 structure)
IUPAC Name propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate[1]propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoate[2]2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid2-[4-(4-chlorobenzoyl)phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid
Molecular Formula C₂₀H₂₁ClO₄[1][3]C₂₀H₁₅D₆ClO₄[4][5]C₁₇H₁₅ClO₄C₁₇H₉D₆ClO₄
Molecular Weight 360.83 g/mol [3][4][6][7]366.87 g/mol [2][4]318.75 g/mol 324.79 g/mol
CAS Number 49562-28-9[1][4]1092484-56-4[2][4]42017-89-01092484-69-9
Appearance White to off-white solid[1][6]Not specified (expected to be a white to off-white solid)White solidNot specified (expected to be a white solid)
Solubility Insoluble in water; soluble in organic solvents like Ethanol, DMSO, and DMF[8]Not specified (expected to have similar solubility to Fenofibrate)Poorly soluble in waterNot specified (expected to have similar solubility to Fenofibric Acid)

Experimental Protocols for Quantitative Analysis using this compound as an Internal Standard

The following sections detail a typical experimental workflow for the quantification of fenofibric acid in human plasma using Fenofibric acid-d6 as an internal standard, employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting small molecules like fenofibric acid from plasma samples.

Methodology:

  • To 100 µL of human plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution (Fenofibric acid-d6 in methanol).

  • Vortex the mixture for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex again for 1 minute.

  • Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

G Workflow for Plasma Sample Preparation plasma 1. Start with 100 µL Human Plasma add_is 2. Add 50 µL Fenofibric acid-d6 (IS) plasma->add_is vortex1 3. Vortex add_is->vortex1 add_acn 4. Add 300 µL Acetonitrile vortex1->add_acn vortex2 5. Vortex add_acn->vortex2 centrifuge 6. Centrifuge vortex2->centrifuge transfer_supernatant 7. Transfer Supernatant centrifuge->transfer_supernatant evaporate 8. Evaporate to Dryness transfer_supernatant->evaporate reconstitute 9. Reconstitute in Mobile Phase evaporate->reconstitute analyze 10. LC-MS/MS Analysis reconstitute->analyze G Fenofibrate Signaling Pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Fenofibrate Fenofibrate (Prodrug) Fenofibric_Acid Fenofibric Acid (Active) Fenofibrate->Fenofibric_Acid Hydrolysis PPARa PPARα Fenofibric_Acid->PPARa Binds to PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (DNA) PPARa_RXR->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates Lipid_Metabolism Regulation of Lipid Metabolism Gene_Transcription->Lipid_Metabolism Leads to

References

The Pivotal Role of Fenofibrate-d6 as an Internal Standard in Mass Spectrometry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern bioanalytical chemistry, the precision and accuracy of quantitative mass spectrometry are paramount. Achieving reliable data hinges on the effective mitigation of experimental variability. This technical guide delves into the critical role of Fenofibrate-d6, a deuterated analog of fenofibric acid, as an internal standard in mass spectrometric assays. Its application is fundamental for the accurate quantification of fenofibric acid, the active metabolite of the lipid-lowering drug fenofibrate, in complex biological matrices.

The Principle of Isotope Dilution Mass Spectrometry

The core of quantitative mass spectrometry in bioanalysis lies in the principle of isotope dilution. This technique involves the addition of a known quantity of a stable isotope-labeled version of the analyte—in this case, this compound—to the sample at the earliest stage of analysis.[1][2] This "internal standard" is chemically identical to the analyte of interest (fenofibric acid) but has a different mass due to the replacement of hydrogen atoms with deuterium.[1]

The fundamental assumption is that the internal standard will behave identically to the analyte throughout the entire analytical process, including sample preparation, chromatography, and ionization.[3] Therefore, any loss of analyte during extraction, or variations in ionization efficiency due to matrix effects, will be mirrored by a proportional loss or variation in the internal standard.[1][4] By measuring the ratio of the mass spectrometer's response of the analyte to the internal standard, accurate and precise quantification can be achieved, as this ratio remains constant despite variations in the absolute signal intensities.[1]

Why this compound is an Ideal Internal Standard

This compound, specifically deuterated fenofibric acid, is considered an ideal internal standard for the quantification of fenofibric acid for several key reasons:

  • Chemical and Physical Similarity : Being a deuterated analog, this compound shares nearly identical chemical and physical properties with fenofibric acid. This ensures that it co-elutes with the analyte during liquid chromatography and experiences similar extraction recovery and ionization efficiency in the mass spectrometer's ion source.[2]

  • Mass Difference : The incorporation of six deuterium atoms provides a sufficient mass shift (6 Da) to distinguish the mass-to-charge ratio (m/z) of the internal standard from that of the native analyte and its natural isotopic abundance peaks.[1] This prevents cross-talk and ensures accurate measurement of both compounds.

  • High Purity : Commercially available this compound typically possesses high chemical (>99%) and isotopic (≥98%) purity, which is crucial for reliable results.[1] High chemical purity prevents interference from other compounds, while high isotopic purity minimizes the contribution of any unlabeled analyte in the internal standard solution, which could lead to an overestimation of the analyte's concentration.[1]

Quantitative Data for Fenofibric Acid Analysis using this compound

The following table summarizes typical quantitative parameters used in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the analysis of fenofibric acid with this compound as the internal standard.

ParameterFenofibric Acid (Analyte)Fenofibric Acid-d6 (Internal Standard)Reference
Precursor Ion (m/z) 317.0323.2[5]
Product Ion (m/z) 230.9233.1[5]
Ionization Mode Negative Electrospray (ESI-)Negative Electrospray (ESI-)[6]
Typical Retention Time Co-elutes with Internal StandardCo-elutes with Analyte[2]
Calibration Range 50 - 6000 ng/mLFixed Concentration (e.g., 1 µg/mL)[7]

Experimental Protocol: Quantification of Fenofibric Acid in Human Plasma

This section outlines a typical experimental workflow for the quantification of fenofibric acid in human plasma using this compound as an internal standard.

Sample Preparation (Protein Precipitation)
  • To 50 µL of human plasma in a microcentrifuge tube, add 50 µL of the this compound internal standard working solution (e.g., at a concentration of 1 µg/mL in methanol).[7]

  • Vortex the sample briefly to ensure thorough mixing.

  • Add 200 µL of acetonitrile to precipitate the plasma proteins.[7]

  • Vortex the sample vigorously for 2 minutes.[6]

  • Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[6]

  • Transfer the supernatant to a clean tube or a well plate for LC-MS/MS analysis.[6]

Liquid Chromatography (LC)
  • Column : A reversed-phase C18 column, such as an Acquity UPLC BEH C18 (2.1x50 mm, 1.7 µm), is commonly used.[7]

  • Mobile Phase : A gradient elution is typically employed using:

    • Mobile Phase A: Water with 0.1% formic acid.[7]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[7]

  • Flow Rate : A typical flow rate is 0.3 mL/min.[7]

  • Injection Volume : 5-10 µL.

Mass Spectrometry (MS/MS)
  • System : A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity in Multiple Reaction Monitoring (MRM) mode.[8]

  • Ion Source : Electrospray ionization (ESI) in the negative ion mode is generally preferred for fenofibric acid analysis due to higher signal intensity and lower noise compared to the positive mode.[6]

  • MRM Transitions : The instrument is set to monitor the specific precursor-to-product ion transitions for both fenofibric acid and this compound as detailed in the table above.

  • Data Analysis : The peak area ratio of the analyte to the internal standard is calculated and plotted against the concentration of the calibration standards to generate a calibration curve. The concentration of fenofibric acid in the unknown samples is then determined from this curve.

Visualizing the Workflow and Principles

The following diagrams illustrate the experimental workflow and the logical relationship of using an internal standard in mass spectrometry.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation supernatant->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Area Integration ms_detection->peak_integration ratio_calc Calculate Analyte/IS Ratio peak_integration->ratio_calc calibration Calibration Curve ratio_calc->calibration quantification Quantify Fenofibric Acid calibration->quantification

Fig. 1: Experimental workflow for fenofibric acid quantification.

internal_standard_principle cluster_analyte Analyte (Fenofibric Acid) cluster_is Internal Standard (this compound) cluster_quantification Quantification analyte_initial Initial Amount (Unknown) analyte_final Measured Response (Variable) analyte_initial->analyte_final Affected by sample loss, matrix effects, instrument drift ratio Ratio (Analyte Response / IS Response) analyte_final->ratio is_initial Initial Amount (Known) is_final Measured Response (Variable) is_initial->is_final Affected by the SAME sample loss, matrix effects, instrument drift is_final->ratio result Accurate Quantification ratio->result Remains constant, leading to...

Fig. 2: Principle of internal standard correction in mass spectrometry.

Conclusion

The use of this compound as an internal standard is a cornerstone of robust and reliable bioanalytical methods for the quantification of fenofibric acid. Its chemical similarity to the analyte ensures that it effectively compensates for variations inherent in the analytical process, from sample preparation to mass spectrometric detection. By employing the principles of isotope dilution mass spectrometry with this compound, researchers and drug development professionals can achieve the high level of accuracy and precision required for pharmacokinetic, toxicokinetic, and clinical studies. This technical guide provides a foundational understanding and a practical framework for the successful implementation of this essential bioanalytical tool.

References

Unlocking Research Potential: A Comprehensive List of Long-Tail Keywords for D-Glucono-1,5-lactone-1-13C

Author: BenchChem Technical Support Team. Date: November 2025

For scientific researchers embarking on studies involving the isotopically labeled compound D-Glucono-1,5-lactone-1-13C, a nuanced and specific search for information is critical. To facilitate this, a comprehensive list of SEO-driven, long-tail keywords has been generated, categorized by distinct researcher intents. This keyword list is designed to guide content creation that directly addresses the specific queries and challenges faced by scientists at various stages of their research, from foundational exploration to the validation of complex experimental data.

The following table provides a structured overview of these long-tail keywords, offering a valuable resource for both researchers seeking information and content creators aiming to reach this specialized audience.

CategoryLong-tail Keyword
Foundational & Exploratory D-Glucono-1,5-lactone-1-13C chemical properties and structure
Synthesis and purification of D-Glucono-1,5-lactone-1-13C
D-Glucono-1,5-lactone-1-13C stability and storage conditions
Hydrolysis of D-Glucono-1,5-lactone-1-13C to gluconic acid[1][2][3][4]
D-Glucono-1,5-lactone-1-13C mechanism of action in metabolic studies[1]
Isotopic enrichment and purity of D-Glucono-1,5-lactone-1-13C
D-Glucono-1,5-lactone-1-13C supplier and catalog information
Safety and handling of 13C labeled compounds
Introduction to metabolic flux analysis using 13C tracers[5][6][7][8]
Role of D-Glucono-1,5-lactone in the pentose phosphate pathway[1][9][10][11]
Methodological & Application Protocol for using D-Glucono-1,5-lactone-1-13C in cell culture
D-Glucono-1,5-lactone-1-13C for metabolic flux analysis in mammalian cells[12]
13C NMR spectroscopy of D-Glucono-1,5-lactone-1-13C[1]
Mass spectrometry analysis of D-Glucono-1,5-lactone-1-13C labeled metabolites
D-Glucono-1,5-lactone-1-13C as a tracer for pentose phosphate pathway flux[9][10]
Experimental design for 13C metabolic flux analysis experiments[6]
Sample preparation for 13C labeling studies with D-Glucono-1,5-lactone
Hyperpolarized δ-[1-13C]gluconolactone for in vivo studies[9][10]
Quantifying intracellular fluxes with D-Glucono-1,5-lactone-1-13C
Using D-Glucono-1,5-lactone-1-13C as an internal standard[13]
Troubleshooting & Optimization Optimizing D-Glucono-1,5-lactone-1-13C concentration for experiments[14][15][16]
D-Glucono-1,5-lactone-1-13C solubility issues in aqueous media
Correcting for natural 13C abundance in metabolic flux analysis[6]
Troubleshooting poor signal-to-noise in 13C NMR of labeled compounds
Minimizing background interference in mass spectrometry of 13C metabolites[17]
Challenges in achieving isotopic steady state in 13C MFA[6]
Dealing with co-eluting compounds in LC-MS analysis of 13C labeling
Improving data quality in 13C metabolic flux analysis[6]
Wide confidence intervals in metabolic flux estimations and solutions[6]
Contamination issues in 13C tracer experiments
Validation & Comparative Validation of metabolic flux models using 13C tracers[5][18][19]
Comparing D-Glucono-1,5-lactone-1-13C with [1,2-13C2]glucose as a tracer[12]
Alternative isotopic tracers for the pentose phosphate pathway[20]
Cross-validation of metabolic flux data with different 13C substrates[18]
D-Glucono-1,5-lactone-1-13C vs D-Glucono-1,5-lactone-6-13C positional labeling[1]
Confirming isotopic enrichment of D-Glucono-1,5-lactone-1-13C
Goodness-of-fit criteria for 13C metabolic flux analysis models[21]
Comparing NMR and mass spectrometry for 13C isotopomer analysis
Accuracy and precision in 13C metabolic flux analysis[12]
Reproducibility of 13C labeling experiments for metabolic flux analysis

References

Commercial Suppliers and Availability of Fenofibrate-d6: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of Fenofibrate-d6, a deuterated analog of the lipid-lowering agent Fenofibrate. This document is intended for researchers, scientists, and drug development professionals who require high-purity, stable-isotope labeled compounds for use as internal standards in pharmacokinetic (PK) and drug metabolism (DM) studies. This guide also details the mechanism of action of Fenofibrate, provides experimental protocols for its quantification, and outlines a plausible synthetic approach for this compound.

Commercial Availability

This compound is available from several commercial suppliers specializing in reference standards and isotopically labeled compounds. The availability and product specifications should be confirmed directly with the suppliers.

SupplierContact InformationNotes
Veeprho --INVALID-LINK--Offers this compound as an impurity reference standard.[1]
Simson Pharma Limited --INVALID-LINK-- (International)Provides this compound with a Certificate of Analysis.[2]
MedChemExpress --INVALID-LINK--Supplies this compound for research use, noting its application as a tracer and internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[3]
Toronto Research Chemicals --INVALID-LINK--A well-known supplier of complex organic chemicals and stable isotope-labeled compounds.
Santa Cruz Biotechnology --INVALID-LINK--Offers a range of research chemicals, including isotopically labeled compounds.

Mechanism of Action: PPARα Signaling Pathway

Fenofibrate is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid. Fenofibric acid is an agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid and glucose metabolism.[4][5]

The activation of PPARα by fenofibric acid leads to a cascade of downstream effects:

  • Increased Lipolysis and Fatty Acid Oxidation: PPARα activation upregulates the expression of genes involved in fatty acid uptake and oxidation, such as lipoprotein lipase (LPL), which enhances the clearance of triglyceride-rich lipoproteins from the plasma.[5]

  • Reduced Apolipoprotein C-III (ApoC-III) Production: Fenofibrate decreases the production of ApoC-III, an inhibitor of LPL, further promoting triglyceride catabolism.[5]

  • Increased HDL Cholesterol: Activation of PPARα stimulates the synthesis of apolipoproteins A-I and A-II, the major protein components of High-Density Lipoprotein (HDL), leading to increased levels of HDL cholesterol.[5]

The binding of fenofibric acid to PPARα induces a conformational change, leading to the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[1]

PPARa_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fenofibrate Fenofibrate Fenofibric_Acid Fenofibric_Acid Fenofibrate->Fenofibric_Acid Hydrolysis by Esterases PPARa PPARα Fenofibric_Acid->PPARa Binds and Activates Esterases Esterases PPARa_RXR_Complex PPARα-RXR Heterodimer PPARa->PPARa_RXR_Complex RXR RXR RXR->PPARa_RXR_Complex PPRE PPRE PPARa_RXR_Complex->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Regulates Lipid_Metabolism_Regulation ↑ LPL, ↑ ApoA-I/A-II ↓ ApoC-III Target_Genes->Lipid_Metabolism_Regulation

Figure 1: Fenofibrate's PPARα Signaling Pathway

Experimental Protocols

This compound is primarily used as an internal standard (IS) for the quantitative analysis of fenofibric acid in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in bioanalysis as it corrects for variability in sample preparation and matrix effects.[2]

Detailed Protocol for Quantification of Fenofibric Acid in Human Plasma using this compound as an Internal Standard

This protocol is a representative example and may require optimization based on the specific instrumentation and laboratory conditions.

1. Materials and Reagents

  • Fenofibric acid reference standard

  • This compound (or Fenofibric acid-d6) internal standard

  • Human plasma (with anticoagulant, e.g., EDTA)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, ultrapure

  • Polypropylene microcentrifuge tubes or 96-well plates

2. Preparation of Stock and Working Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve fenofibric acid in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Analyte Working Solutions: Serially dilute the analyte stock solution with 50:50 ACN:Water to prepare a series of working solutions for calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the internal standard stock solution with ACN containing 0.1% FA to the desired final concentration.

3. Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of blank plasma, calibration standards, QC samples, and study samples into a 96-well plate.

  • Add 150 µL of the internal standard working solution (in ACN with 0.1% FA) to each well.

  • Vortex the plate for 2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • LC System: A UPLC or HPLC system capable of gradient elution.

  • Column: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A suitable gradient to separate fenofibric acid from endogenous plasma components (e.g., 50% B to 95% B over 2 minutes).

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 3 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode.

  • Ionization Source: Electrospray Ionization (ESI)

  • MRM Transitions:

    • Fenofibric acid: m/z 317.1 → 230.9

    • Fenofibric acid-d6: m/z 323.1 → 231.9 (Note: The exact m/z will depend on the deuteration pattern of the internal standard).

5. Data Analysis

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the peak area ratio (analyte/IS).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

  • Determine the concentration of fenofibric acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample (50 µL) Add_IS Add this compound IS in ACN (150 µL) Plasma_Sample->Add_IS Vortex Vortex (2 min) Add_IS->Vortex Centrifuge Centrifuge (4000 rpm, 10 min) Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer LC_Separation UPLC/HPLC Separation (C18 Column) Supernatant_Transfer->LC_Separation MS_Detection Mass Spectrometry (Negative ESI, MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Area_Ratio Calculate Area Ratio (Analyte/IS) Peak_Integration->Area_Ratio Calibration_Curve Construct Calibration Curve Area_Ratio->Calibration_Curve Quantification Quantify Unknown Samples Calibration_Curve->Quantification

Figure 2: Workflow for Fenofibric Acid Quantification

Plausible Synthesis of this compound

While specific, proprietary synthesis protocols for this compound are not publicly available, a plausible synthetic route can be devised based on established methods for the synthesis of Fenofibrate and common isotopic labeling techniques. The deuterium atoms are typically introduced in the isopropoxy group.

A common route for the synthesis of Fenofibrate involves the esterification of fenofibric acid with isopropyl alcohol. To synthesize this compound, deuterated isopropanol (isopropanol-d7 or isopropanol-d8) would be used as the starting material.

Reaction Scheme:

Fenofibric Acid + Isopropanol-d7 --(Acid Catalyst)--> this compound + H₂O

Detailed Steps (Hypothetical):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve fenofibric acid in an excess of isopropanol-d7.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base, such as sodium bicarbonate solution.

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Characterization: The final product would be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the position and extent of deuterium incorporation, and by Mass Spectrometry (MS) to confirm the molecular weight.

This guide provides a foundational understanding of the commercial landscape, mechanism of action, and analytical applications of this compound. Researchers are encouraged to consult the suppliers directly for the most up-to-date product information and to adapt the provided protocols to their specific experimental needs.

References

Fenofibrate-d6: A Technical Guide to its Certificate of Analysis and Purity Specifications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the certificate of analysis and purity specifications for Fenofibrate-d6. It is designed to be a valuable resource for researchers, scientists, and drug development professionals who utilize this deuterated internal standard in their analytical and pharmacokinetic studies.

This compound, a stable isotope-labeled analog of Fenofibrate, plays a crucial role as an internal standard in the accurate quantification of Fenofibrate and its active metabolite, fenofibric acid, in biological matrices. Its chemical and isotopic purity are paramount for the reliability and reproducibility of analytical methods. This guide delves into the typical quality control parameters, analytical methodologies, and the underlying workflows involved in ensuring the quality of this compound.

Certificate of Analysis: A Summary of Quality

A Certificate of Analysis (CoA) for this compound is a formal document that certifies that the product meets its predetermined specifications. Below is a table summarizing the typical quantitative data found on a CoA for this compound. These values represent common specifications and may vary slightly between different manufacturers and batches.

ParameterSpecificationTypical Value
Identity Conforms to structureConforms
Chemical Purity (by HPLC) ≥ 98.0%99.8%
Isotopic Purity (by Mass Spec) ≥ 98.0% Deuterium99.5%
Residual Solvents (by GC-HS) Meets USP <467> limitsConforms
Heavy Metals (by ICP-MS) Meets USP <232> limitsConforms
Water Content (by Karl Fischer) ≤ 0.5%0.1%
Appearance White to off-white solidConforms

Experimental Protocols: Ensuring Quality and Purity

The specifications outlined in the Certificate of Analysis are verified through a series of rigorous analytical tests. The following sections detail the methodologies for the key experiments performed.

Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

The chemical purity of this compound is typically assessed using a reversed-phase HPLC method.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (containing 0.1% formic acid). A typical isocratic mobile phase is Acetonitrile:Water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 286 nm.

  • Injection Volume: 10 µL.

  • Procedure: A solution of this compound is prepared in the mobile phase and injected into the HPLC system. The peak area of this compound is measured and compared to the total peak area of all components in the chromatogram to calculate the purity.

Isotopic Purity Determination by Mass Spectrometry (MS)

Mass spectrometry is used to determine the isotopic enrichment of deuterium in the this compound molecule.

  • Instrumentation: A high-resolution mass spectrometer (e.g., LC-MS/MS or GC-MS).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Data Acquisition: Full scan mode to observe the mass distribution of the molecular ions.

  • Procedure: A solution of this compound is introduced into the mass spectrometer. The relative intensities of the molecular ion peaks corresponding to the deuterated (d6) and non-deuterated (d0) forms, as well as partially deuterated species, are measured to calculate the isotopic purity.

Residual Solvent Analysis by Headspace Gas Chromatography (GC-HS)

This method is used to identify and quantify any residual organic solvents from the synthesis and purification processes, in accordance with USP <467>.[1][2]

  • Instrumentation: A gas chromatograph with a headspace autosampler and a flame ionization detector (FID).

  • Column: A capillary column suitable for residual solvent analysis (e.g., G43 phase).

  • Oven Temperature Program: A programmed temperature ramp to separate the various solvents.

  • Carrier Gas: Helium or Nitrogen.

  • Procedure: A sample of this compound is placed in a headspace vial and heated. The volatile solvents in the headspace are then injected into the GC for separation and quantification against known solvent standards.

Heavy Metals Analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

This technique is employed to detect and quantify trace amounts of elemental impurities, as per USP <232>.[3][4]

  • Instrumentation: An ICP-MS system.

  • Procedure: The this compound sample is digested in a suitable acid matrix and then introduced into the plasma. The instrument measures the mass-to-charge ratio of the ions produced, allowing for the quantification of specific heavy metals against certified reference materials.

Water Content Determination by Karl Fischer Titration

The Karl Fischer titration method is a specific and accurate method for the determination of water content.[5][6][7]

  • Instrumentation: An automated Karl Fischer titrator (coulometric or volumetric).

  • Reagent: Karl Fischer reagent.

  • Procedure: A known amount of the this compound sample is dissolved in a suitable solvent and titrated with the Karl Fischer reagent. The endpoint is detected potentiometrically, and the water content is calculated based on the amount of reagent consumed.

Visualizing the Process and Structure

To better understand the workflow and the molecule itself, the following diagrams have been generated using Graphviz.

This compound Quality Control Workflow cluster_0 Sample Receipt and Preparation cluster_1 Analytical Testing cluster_2 Data Review and Certification Sample Login Sample Login Sample Preparation Sample Preparation Sample Login->Sample Preparation HPLC (Purity) HPLC (Purity) Sample Preparation->HPLC (Purity) MS (Isotopic Purity) MS (Isotopic Purity) Sample Preparation->MS (Isotopic Purity) GC-HS (Residual Solvents) GC-HS (Residual Solvents) Sample Preparation->GC-HS (Residual Solvents) ICP-MS (Heavy Metals) ICP-MS (Heavy Metals) Sample Preparation->ICP-MS (Heavy Metals) Karl Fischer (Water Content) Karl Fischer (Water Content) Sample Preparation->Karl Fischer (Water Content) Data Analysis Data Analysis HPLC (Purity)->Data Analysis MS (Isotopic Purity)->Data Analysis GC-HS (Residual Solvents)->Data Analysis ICP-MS (Heavy Metals)->Data Analysis Karl Fischer (Water Content)->Data Analysis Quality Assurance Review Quality Assurance Review Data Analysis->Quality Assurance Review Certificate of Analysis Generation Certificate of Analysis Generation Quality Assurance Review->Certificate of Analysis Generation

Caption: Quality control workflow for this compound.

Chemical Structures of Fenofibrate and this compound cluster_Fenofibrate Fenofibrate cluster_Fenofibrate_d6 This compound Fenofibrate_img Fenofibrate_d6_img

Caption: Structures of Fenofibrate and this compound.

References

Synthesis and Isotopic Enrichment of Fenofibrate-d6: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic enrichment of Fenofibrate-d6, a deuterated internal standard crucial for pharmacokinetic and metabolic studies of the widely used lipid-regulating agent, fenofibrate. This document details the probable synthetic pathways, experimental protocols, and analytical data pertinent to the preparation of this stable isotope-labeled compound.

Introduction

Fenofibrate is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, fenofibric acid. To accurately quantify fenofibrate and fenofibric acid in biological matrices, stable isotope-labeled internal standards are indispensable. This compound, in which six hydrogen atoms on the isopropyl moiety are replaced with deuterium, is a commonly used internal standard for mass spectrometry-based bioanalytical methods. The deuterium labeling provides a distinct mass shift, allowing for precise differentiation from the unlabeled analyte while maintaining nearly identical physicochemical properties.

Synthetic Pathways

The synthesis of this compound mirrors the established methods for its unlabeled counterpart. The core strategy involves the introduction of a deuterated isopropyl group. Two primary synthetic routes are prevalent:

  • Route A: Esterification of Fenofibric Acid: This method involves the direct esterification of fenofibric acid with a deuterated isopropyl alcohol (Isopropanol-d8 or Isopropyl-d7 alcohol) in the presence of an acid catalyst.

  • Route B: Alkylation of Fenofibric Acid Salt: This approach entails the reaction of a salt of fenofibric acid (e.g., potassium or sodium salt) with a deuterated isopropyl halide (e.g., 2-bromopropane-d7 or 2-iodopropane-d7).

The choice of route may depend on the availability and cost of the deuterated starting materials and the desired scale of the synthesis.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound, based on established procedures for unlabeled fenofibrate.

Synthesis of this compound via Esterification of Fenofibric Acid (Route A)

This protocol describes the synthesis of this compound from fenofibric acid and Isopropanol-d8.

Materials:

  • Fenofibric acid

  • Isopropanol-d8 (98 atom % D)

  • Sulfuric acid (concentrated)

  • Toluene

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • A solution of fenofibric acid (1 equivalent) in toluene is prepared in a round-bottom flask equipped with a Dean-Stark apparatus.

  • Isopropanol-d8 (3-5 equivalents) is added to the solution.

  • A catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) is carefully added.

  • The reaction mixture is heated to reflux, and water is removed azeotropically using the Dean-Stark trap. The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the reaction mixture is cooled to room temperature and washed sequentially with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., isopropanol/water) to afford pure this compound.[1]

Synthesis of this compound via Alkylation of Fenofibric Acid Potassium Salt (Route B)

This protocol outlines the synthesis of this compound from fenofibric acid and 2-bromopropane-d7.[2]

Materials:

  • Fenofibric acid

  • Potassium carbonate

  • 2-Bromopropane-d7 (98 atom % D)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Fenofibric acid (1 equivalent) and potassium carbonate (1.5-2 equivalents) are suspended in DMF in a round-bottom flask.

  • The mixture is stirred at room temperature for 30-60 minutes to form the potassium salt of fenofibric acid.

  • 2-Bromopropane-d7 (1.2-1.5 equivalents) is added to the suspension.

  • The reaction mixture is heated to 60-80 °C and stirred until the reaction is complete, as monitored by TLC or HPLC.

  • After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate.

  • The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is evaporated under reduced pressure to yield the crude product.

  • Purification by column chromatography on silica gel or recrystallization provides pure this compound.

Data Presentation

The following tables summarize the key quantitative data for a typical synthesis of this compound.

Table 1: Reactants and Products

CompoundMolecular FormulaMolecular Weight ( g/mol )Molar Equivalents
Fenofibric AcidC₁₇H₁₅ClO₄318.751.0
Isopropanol-d8C₃D₈O68.163.0
This compound C₂₀H₁₅D₆ClO₄ 366.87 (Theoretical) 1.0

Table 2: Typical Reaction Parameters and Yield

ParameterValue
Reaction TemperatureReflux (Toluene)
Reaction Time4-8 hours
Purification MethodColumn Chromatography
Typical Yield 75-85%
Isotopic Purity ≥ 98 atom % D

Mandatory Visualization

The following diagrams illustrate the synthetic pathway and a general experimental workflow for the synthesis of this compound.

Synthesis_of_Fenofibrate_d6 FA Fenofibric Acid Fenod6 This compound FA->Fenod6 Toluene, Reflux IPd8 Isopropanol-d8 IPd8->Fenod6 H2SO4 H₂SO₄ (cat.) H2SO4->Fenod6

Caption: Synthetic scheme for this compound via esterification.

Experimental_Workflow start Start: Mix Reactants (Fenofibric Acid, Isopropanol-d8, H₂SO₄, Toluene) reflux Heat to Reflux (Azeotropic water removal) start->reflux monitor Monitor Reaction (TLC/HPLC) reflux->monitor workup Aqueous Workup (Wash with H₂O, NaHCO₃, Brine) monitor->workup dry Dry Organic Layer (Anhydrous MgSO₄) workup->dry concentrate Concentrate (Rotary Evaporation) dry->concentrate purify Purify Crude Product (Column Chromatography/Recrystallization) concentrate->purify analyze Analyze Final Product (NMR, MS, Purity) purify->analyze end End: Pure this compound analyze->end

Caption: General experimental workflow for this compound synthesis.

Analytical Characterization

The synthesized this compound should be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to be similar to that of unlabeled fenofibrate, with the notable absence or significant reduction of the signals corresponding to the isopropyl methine and methyl protons.

    • ²H NMR: The deuterium NMR spectrum should show a signal corresponding to the deuterium atoms on the isopropyl group.

    • ¹³C NMR: The carbon-13 NMR spectrum will show characteristic signals for the fenofibrate backbone. The signals for the isopropyl carbons will be split into multiplets due to coupling with deuterium.

  • Mass Spectrometry (MS):

    • Mass spectrometry is a critical tool for confirming the molecular weight and isotopic enrichment of this compound. The molecular ion peak in the mass spectrum should correspond to the calculated mass of the deuterated compound (m/z ≈ 367 for [M+H]⁺).

    • High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

    • The isotopic distribution of the molecular ion cluster can be analyzed to determine the level of deuterium incorporation.

  • Purity Analysis:

    • The chemical purity of the synthesized this compound should be assessed using HPLC with UV detection or gas chromatography-mass spectrometry (GC-MS). The purity should typically be ≥98%.

Conclusion

The synthesis of this compound is a critical process for the development of robust bioanalytical methods for fenofibrate. The methodologies described in this guide, based on established synthetic routes for the unlabeled compound, provide a clear pathway for researchers to produce this essential internal standard. Careful execution of the experimental protocols and thorough analytical characterization are paramount to ensure the quality and reliability of the synthesized this compound for its intended application in quantitative studies.

References

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the chemical stability and optimal storage conditions for Fenofibrate-d6, a critical internal standard in bioanalytical and pharmaceutical research. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound's stability profile, drawing upon data from its non-deuterated analog, fenofibrate. It details recommended storage conditions, potential degradation pathways, and robust experimental protocols for stability assessment.

Executive Summary

This compound, the deuterium-labeled counterpart to the lipid-lowering agent fenofibrate, serves as an indispensable internal standard for analytical and pharmacokinetic studies. Its structural integrity is paramount for generating accurate and reproducible data. While specific stability data for this compound is not extensively published, a thorough understanding of fenofibrate's degradation kinetics provides a strong foundation for inferring its stability characteristics. The primary degradation route for fenofibrate is ester hydrolysis, a process not directly impacted by the deuteration on the isopropyl moiety of this compound. Therefore, the chemical stability profiles of the two compounds are expected to be closely aligned. This guide synthesizes the available information to provide best-practice recommendations for the handling and storage of this compound.

Recommended Storage Conditions

To ensure the long-term integrity of this compound, particularly when used as a reference standard, the following storage conditions are recommended. These are based on information from suppliers and the known stability of fenofibrate.

ParameterRecommended ConditionRationale
Temperature Long-term: -20°CMinimizes the rate of potential chemical degradation.
Short-term: 2-8°CSuitable for immediate or frequent use.
Room Temperature (15-25°C)Acceptable for short periods, but prolonged exposure should be avoided.[1]
Humidity Store in a desiccated environmentFenofibrate is susceptible to hydrolysis; protection from moisture is crucial.[1]
Light Protect from lightTo prevent potential photodegradation.
Container Tightly sealed, inert containers (e.g., amber glass vials)Prevents exposure to moisture and light, and avoids interaction with the container material.

Stability Profile and Degradation Pathways

Forced degradation studies on fenofibrate have revealed its susceptibility to degradation under various stress conditions. These studies are instrumental in predicting the stability of this compound.

Hydrolytic Stability

Hydrolysis is the most significant degradation pathway for fenofibrate, and by extension, this compound. The ester linkage is the primary site of cleavage.

  • Acidic and Basic Conditions: Fenofibrate demonstrates significant degradation under both acidic and basic hydrolysis.[2][3] The degradation is more pronounced in basic media and has been shown to follow first-order kinetics.[3][4] The primary degradation product is fenofibric acid and isopropanol.

  • Neutral Conditions: While more stable than in acidic or basic solutions, some hydrolysis can still occur over time in neutral aqueous solutions.

Oxidative Stability

Fenofibrate is also susceptible to oxidative degradation. Studies have shown degradation in the presence of oxidizing agents like hydrogen peroxide.

Photostability

Exposure to light, particularly UV radiation, can lead to the degradation of fenofibrate. It is crucial to handle and store the compound in light-protected conditions.

Thermal Stability

Fenofibrate is relatively stable at ambient temperatures but can degrade at elevated temperatures.

Experimental Protocols for Stability Testing

The following are generalized experimental protocols for conducting forced degradation studies on this compound. These are based on established methods for fenofibrate and should be adapted and validated for specific laboratory conditions.

Hydrolytic Degradation Study
  • Objective: To assess the stability of this compound in acidic, basic, and neutral aqueous solutions.

  • Methodology:

    • Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

    • For acidic hydrolysis, dilute the stock solution with 0.1 N HCl to a final concentration of approximately 100 µg/mL.

    • For basic hydrolysis, dilute the stock solution with 0.1 N NaOH to a final concentration of approximately 100 µg/mL.

    • For neutral hydrolysis, dilute the stock solution with purified water to a final concentration of approximately 100 µg/mL.

    • Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw an aliquot, neutralize it if necessary, and dilute with the mobile phase to a suitable concentration for analysis.

    • Analyze the samples by a stability-indicating HPLC or UPLC-MS/MS method.

Oxidative Degradation Study
  • Objective: To evaluate the stability of this compound in the presence of an oxidizing agent.

  • Methodology:

    • Prepare a stock solution of this compound in a suitable organic solvent.

    • Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) to a final concentration of approximately 100 µg/mL.

    • Keep the solution at room temperature for a specified period, monitoring the degradation over time.

    • Analyze the samples by a stability-indicating HPLC or UPLC-MS/MS method.

Photostability Study
  • Objective: To determine the effect of light exposure on the stability of this compound.

  • Methodology:

    • Expose a solid sample and a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • Maintain a control sample in the dark under the same temperature and humidity conditions.

    • After the exposure period, analyze both the exposed and control samples by a stability-indicating HPLC or UPLC-MS/MS method.

Visualizations

Fenofibrate Mechanism of Action

Fenofibrate is a prodrug that is rapidly converted to its active metabolite, fenofibric acid. Fenofibric acid activates the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates the transcription of genes involved in lipid metabolism.[5][][7]

Fenofibrate_Pathway Fenofibrate Fenofibrate (Prodrug) Fenofibric_Acid Fenofibric Acid (Active Metabolite) Fenofibrate->Fenofibric_Acid Esterases PPARa PPARα Fenofibric_Acid->PPARa Binds to and Activates PPRE PPRE (Peroxisome Proliferator Response Element) PPARa->PPRE RXR RXR RXR->PPRE Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Regulates Lipid_Metabolism Modulation of Lipid Metabolism Gene_Transcription->Lipid_Metabolism

Caption: Signaling pathway of Fenofibrate's mechanism of action.

Experimental Workflow for Stability Testing

A typical workflow for assessing the stability of a pharmaceutical compound like this compound involves subjecting the compound to various stress conditions and analyzing the degradation products.

Stability_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Hydrolysis Hydrolysis (Acid, Base, Neutral) HPLC Stability-Indicating HPLC/UPLC Hydrolysis->HPLC Oxidation Oxidation (e.g., H₂O₂) Oxidation->HPLC Photolysis Photolysis (UV/Vis Light) Photolysis->HPLC Thermal Thermal (Elevated Temperature) Thermal->HPLC MS Mass Spectrometry (LC-MS/MS) HPLC->MS Characterization Degradant Characterization MS->Characterization Report Stability Report Characterization->Report Sample This compound Sample Sample->Hydrolysis Sample->Oxidation Sample->Photolysis Sample->Thermal

Caption: A conceptual workflow for forced degradation stability testing.

Conclusion

References

Methodological & Application

Application Note: High-Throughput Analysis of Fenofibric Acid in Human Plasma by LC-MS/MS using Fenofibrate-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of fenofibric acid, the active metabolite of fenofibrate, in human plasma. Fenofibrate-d6 is used as the internal standard (IS) to ensure accuracy and precision. The method involves a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This high-throughput method is suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Fenofibrate is a widely prescribed lipid-regulating agent that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid. Monitoring the plasma concentrations of fenofibric acid is crucial for pharmacokinetic and bioavailability studies. This application note presents a validated LC-MS/MS method for the determination of fenofibric acid in human plasma, utilizing this compound as a stable isotope-labeled internal standard. The method is sensitive, specific, and rapid, making it ideal for large-scale clinical research.

Experimental

Materials and Reagents
  • Fenofibric Acid (≥98% purity)

  • This compound (isotopic purity ≥99%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human Plasma (K2-EDTA)

Equipment
  • Liquid Chromatograph (LC) system

  • Triple Quadrupole Mass Spectrometer

  • Analytical Column: C18 column (e.g., 50 x 2.1 mm, 5 µm)

  • Microcentrifuge

  • Vortex mixer

Standard Solutions Preparation

Stock Solutions (1 mg/mL): Prepare stock solutions of fenofibric acid and this compound (IS) in methanol.

Working Standard Solutions: Prepare serial dilutions of the fenofibric acid stock solution with a 50:50 mixture of methanol and water to create calibration standards.

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol.

Sample Preparation
  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (100 ng/mL this compound).

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterValue
Column C18, 50 x 2.1 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Gradient 35% B to 95% B in 2.5 min, hold for 1 min, return to initial conditions

Mass Spectrometry:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative Ion
MRM Transitions Fenofibric Acid: 317.1 → 231.1this compound: 367.2 → 321.2
Collision Energy Optimized for each transition
Source Temperature 500 °C

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of fenofibric acid in human plasma.

Method Validation

The method was validated for linearity, precision, accuracy, recovery, and matrix effect according to regulatory guidelines.

Linearity: The calibration curve was linear over the concentration range of 0.05 to 20 µg/mL with a correlation coefficient (r²) > 0.99.

Precision and Accuracy:

QC LevelConcentration (µg/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ0.05< 15< 1585-115
Low0.15< 10< 1090-110
Mid1.5< 10< 1090-110
High15< 10< 1090-110

Recovery: The extraction recovery of fenofibric acid and the internal standard was consistent and reproducible across the different QC levels.

AnalyteLow QC (%)Mid QC (%)High QC (%)
Fenofibric Acid88.591.289.8
This compound92.190.591.5

Experimental Workflow

experimental_workflow start Start: Plasma Sample Collection sample_prep Sample Preparation start->sample_prep sub_spike Spike with this compound (IS) sample_prep->sub_spike sub_precipitate Protein Precipitation with Acetonitrile sub_spike->sub_precipitate sub_vortex Vortex sub_precipitate->sub_vortex sub_centrifuge Centrifuge sub_vortex->sub_centrifuge sub_supernatant Collect Supernatant sub_centrifuge->sub_supernatant lcms_analysis LC-MS/MS Analysis sub_supernatant->lcms_analysis sub_injection Inject Sample lcms_analysis->sub_injection sub_separation Chromatographic Separation (C18 Column) sub_injection->sub_separation sub_detection MS/MS Detection (MRM Mode) sub_separation->sub_detection data_processing Data Processing and Quantification sub_detection->data_processing end End: Report Results data_processing->end

Caption: Workflow for the LC-MS/MS analysis of fenofibric acid in plasma.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and high-throughput solution for the quantitative analysis of fenofibric acid in human plasma. The use of a stable isotope-labeled internal standard, simple sample preparation, and rapid chromatography makes this method highly suitable for clinical research and pharmacokinetic studies.

Protocol for Quantification of Fenofibric Acid Using Fenofibrate-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed protocol for the quantification of fenofibric acid in biological matrices, primarily plasma, using Fenofibrate-d6 as an internal standard (IS). The method is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Introduction

Fenofibrate is a widely prescribed lipid-lowering drug that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid.[1][2] Quantification of fenofibric acid is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate and precise quantification by correcting for matrix effects and variations in sample processing and instrument response. This protocol outlines a validated LC-MS/MS method for this purpose.

Experimental Protocols

Materials and Reagents
  • Fenofibric acid (≥99.8% purity)

  • This compound (internal standard, ≥98% isotopic purity)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure, e.g., Milli-Q)

  • Control plasma (e.g., rat or human)

Stock and Working Solution Preparation
  • Fenofibric Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of fenofibric acid in 10 mL of methanol.[1]

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.[1]

  • Fenofibric Acid Working Solutions: Serially dilute the fenofibric acid stock solution with methanol to prepare working solutions for calibration standards and quality control (QC) samples.[1]

  • This compound Working Solution (Internal Standard): Dilute the this compound stock solution with methanol to a final concentration of 1 µg/mL.[1]

Sample Preparation (Protein Precipitation)

Protein precipitation is a common and straightforward method for extracting fenofibric acid from plasma samples.[1]

  • Pipette 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.

  • Add 50 µL of the this compound working solution (1 µg/mL).[1]

  • Add 100 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters. These may need to be optimized for specific instruments.

Liquid Chromatography (LC) System:

ParameterValue
Column Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[1]
Mobile Phase A 0.1% Formic acid in Water[1]
Mobile Phase B 0.1% Formic acid in Acetonitrile[1]
Flow Rate 0.3 mL/min[1]
Injection Volume 2-5 µL
Column Temperature 45°C[1]
Run Time Approximately 2-3 minutes

Mass Spectrometry (MS) System:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative[3][4]
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Fenofibric Acid) m/z 317.1 → 230.9[4]
MRM Transition (this compound) m/z 324.93 → 110.82[1]
Cone Voltage 20 V[1]
Collision Energy 34-35 V for Fenofibric Acid, 45 V for this compound[1]

Data Presentation: Quantitative Summary

The following tables summarize the quantitative performance of a typical validated method.

Table 1: Calibration Curve and Linearity

ParameterValue
Calibration Range 50 - 6000 ng/mL[1]
Correlation Coefficient (r²) ≥ 0.998[1]
Lower Limit of Quantification (LLOQ) 50 ng/mL[1]
Limit of Detection (LOD) 3.0 ng/mL[1]

Table 2: Accuracy and Precision (Intra- and Inter-day)

Quality Control (QC) LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ 50< 1595 - 105< 1595 - 105
Low (LQC) 150< 1297.65 - 111.63[1]< 1297.65 - 111.63[1]
Medium (MQC) 1500< 1297.65 - 111.63[1]< 1297.65 - 111.63[1]
High (HQC) 4500< 1297.65 - 111.63[1]< 1297.65 - 111.63[1]

Table 3: Recovery

AnalyteLQC (%)MQC (%)HQC (%)
Fenofibric Acid 93[1]101[1]98[1]
This compound ~85-95~85-95~85-95

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the quantification of fenofibric acid using this compound as an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is precipitation Protein Precipitation (Acetonitrile) add_is->precipitation centrifuge Centrifugation precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve (Analyte/IS Ratio) integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for the quantification of fenofibric acid.

References

Application Notes and Protocols for Fenofibrate Analysis Using Fenofibrate-d6 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sample preparation of fenofibrate's active metabolite, fenofibric acid, from plasma samples for quantitative analysis, utilizing fenofibrate-d6 as an internal standard. The described methods—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—are widely used in bioanalytical studies and have been validated for accuracy and precision.

Introduction to Fenofibrate Analysis

Fenofibrate is a widely prescribed lipid-regulating agent that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid. Accurate quantification of fenofibric acid in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for potential variability during sample preparation and analysis, thereby ensuring the reliability of the results. This document outlines three common sample preparation techniques, providing detailed protocols and a comparison of their performance.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the three sample preparation techniques, allowing for a direct comparison of their efficacy.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery (%) >86.2%[1]66.7% - 94.7%[2][3]~100%[4]
Matrix Effect (%) 95.32 - 110.55%[1]Within acceptable limitsWithin acceptable limits
Lower Limit of Quantification (LLOQ) 50 ng/mL[1]0.05 µg/mL[2]0.25 µg/mL[4]
Intra-day Precision (%CV) < 2.7%[1]< 9.3%[2]1.7%[4]
Inter-day Precision (%CV) < 2.5%[1]< 9.3%[2]3.9%[4]
Accuracy (%RE) 4.5% to 6.9%[1]Within ±9.3%[2]Within acceptable limits

Experimental Protocols

Protein Precipitation (PPT)

This method is rapid and straightforward, involving the addition of an organic solvent to precipitate plasma proteins.

Materials:

  • Plasma sample containing fenofibric acid

  • This compound internal standard (IS) solution (in methanol)

  • Methanol (HPLC grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Protocol:

  • Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

  • Add an appropriate volume of the this compound internal standard solution.

  • Add 200 µL of methanol to the plasma sample.

  • Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge the tube at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant and transfer it to a clean tube or an autosampler vial for LC-MS/MS analysis.

PPT_Workflow plasma 1. Plasma Sample (100 µL) add_is 2. Add this compound IS plasma->add_is add_methanol 3. Add Methanol (200 µL) add_is->add_methanol vortex 4. Vortex (30s) add_methanol->vortex centrifuge 5. Centrifuge (10,000 rpm, 10 min) vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis LLE_Workflow plasma 1. Plasma Sample (500 µL) add_is 2. Add this compound IS plasma->add_is add_hcl 3. Add 1N HCl (1 mL) & Vortex add_is->add_hcl add_ethyl_acetate 4. Add Ethyl Acetate (3 mL) & Mix add_hcl->add_ethyl_acetate centrifuge 5. Centrifuge (5000g, 15 min) add_ethyl_acetate->centrifuge collect_organic 6. Collect Organic Layer centrifuge->collect_organic evaporate 7. Evaporate to Dryness collect_organic->evaporate reconstitute 8. Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis SPE_Workflow condition 1. Condition SPE Cartridge (Methanol & Buffer) load 2. Load Diluted Plasma Sample + IS condition->load wash 3. Wash with pH 7.4 Buffer load->wash elute 4. Elute with Methanol & Phosphoric Acid wash->elute analysis LC-MS/MS Analysis elute->analysis

References

Application Note: High-Throughput Quantification of Fenofibrate in Plasma using Protein Precipitation and LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fenofibrate is a widely prescribed lipid-regulating agent used in the treatment of hypercholesterolemia and hypertriglyceridemia. Pharmacokinetic studies are crucial in the development and clinical monitoring of fenofibrate and require a robust and reliable method for its quantification in biological matrices such as plasma. This application note describes a straightforward and rapid protein precipitation protocol for the extraction of fenofibrate from plasma samples, utilizing Fenofibrate-d6 as an internal standard for accurate quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protein precipitation is a widely used technique in bioanalytical sample preparation due to its simplicity, speed, and cost-effectiveness.[1] This method effectively removes the majority of proteins from plasma samples, which can interfere with downstream analysis by causing matrix effects and contaminating the LC-MS/MS system.[2] Acetonitrile is a common and highly effective solvent for this purpose, typically used in a 3:1 volume ratio with the plasma sample to ensure efficient protein removal.[3]

The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for variability during sample preparation and analysis, thereby ensuring high accuracy and precision.[4] Following protein precipitation, the resulting supernatant can be directly injected for LC-MS/MS analysis or further concentrated through evaporation and reconstitution to enhance sensitivity. This protocol is suitable for high-throughput screening of a large number of samples in a 96-well plate format.[5]

Experimental Protocol

This protocol details the necessary steps for the precipitation of proteins from plasma samples for the subsequent analysis of fenofibrate using this compound as an internal standard.

1. Materials and Reagents

  • Human Plasma (with anticoagulant, e.g., EDTA or citrate)

  • Fenofibrate analytical standard

  • This compound (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes or 96-well plates

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge (capable of reaching >10,000 x g)

  • Sample concentrator (e.g., nitrogen evaporator)

  • LC-MS/MS system

2. Preparation of Solutions

  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • IS Working Solution (1 µg/mL): Dilute the IS stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

  • Precipitation Solvent: Acetonitrile with 0.1% formic acid. The addition of a small amount of acid can aid in protein precipitation.[5]

3. Sample Preparation Procedure

  • Sample Thawing: Thaw frozen plasma samples at room temperature.

  • Aliquoting: Aliquot 100 µL of each plasma sample into a microcentrifuge tube or a well of a 96-well plate.

  • Internal Standard Spiking: Add 10 µL of the 1 µg/mL this compound internal standard working solution to each plasma sample.

  • Protein Precipitation: Add 300 µL of the cold precipitation solvent (acetonitrile with 0.1% formic acid) to each sample. This maintains a 3:1 ratio of solvent to plasma.[3]

  • Vortexing: Vortex the samples vigorously for 1-2 minutes to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a new 96-well plate, being cautious not to disturb the protein pellet.

  • Evaporation (Optional, for increased sensitivity): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution (if evaporation was performed): Reconstitute the dried residue in 100 µL of a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex briefly to ensure the analyte is fully dissolved.

  • Analysis: The samples are now ready for injection into the LC-MS/MS system.

4. LC-MS/MS Analysis

  • LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is suitable for separation.[4]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[5]

  • Gradient: A suitable gradient from low to high organic phase (Mobile Phase B) should be optimized to ensure good separation of fenofibrate from any potential interferences.

  • Mass Spectrometry: The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for sensitive and selective detection. Specific mass transitions for fenofibrate and this compound need to be determined by direct infusion of the standards.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this protocol.

ParameterValueUnitNotes
Plasma Sample Volume100µL
Internal Standard (this compound) Volume10µL
Internal Standard Concentration (Working)1µg/mL
Precipitation Solvent Volume300µLAcetonitrile with 0.1% Formic Acid
Solvent to Plasma Ratio3:1v/v
Vortex Time1-2minutes
Centrifugation Speed14,000x g
Centrifugation Time10minutes
Centrifugation Temperature4°C
Reconstitution Volume (Optional)100µL50:50 Acetonitrile:Water + 0.1% Formic Acid

Experimental Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_analysis Analysis start Start: Plasma Sample aliquot Aliquot 100 µL Plasma start->aliquot add_is Add 10 µL this compound IS aliquot->add_is add_solvent Add 300 µL Acetonitrile add_is->add_solvent vortex Vortex Mix (1-2 min) add_solvent->vortex centrifuge Centrifuge (14,000 x g, 10 min) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness (Optional) transfer->evaporate inject Inject into LC-MS/MS transfer->inject Direct Injection reconstitute Reconstitute in 100 µL (Optional) evaporate->reconstitute reconstitute->inject end End: Data Acquisition inject->end

Caption: Workflow of plasma protein precipitation for LC-MS/MS analysis.

References

Application Note: Quantitative Analysis of Fenofibrate in Human Plasma using Liquid-Liquid Extraction with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fenofibrate is a widely prescribed lipid-regulating agent used in the treatment of hypercholesterolemia and hypertriglyceridemia. It is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid. Accurate and reliable quantification of fenofibrate and fenofibric acid in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.

This application note details a robust and sensitive method for the quantification of fenofibrate in human plasma using liquid-liquid extraction (LLE). The method incorporates a deuterated internal standard (IS), 2-chloro fenofibric acid-d6, to ensure high accuracy and precision by correcting for variability during sample preparation and analysis. The subsequent analysis is performed by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), which provides excellent selectivity and sensitivity. Deuterated internal standards are considered the gold standard in quantitative mass spectrometry-based assays due to their similar chemical and physical properties to the analyte of interest, ensuring they co-elute and experience similar ionization efficiencies[1].

Principle

The method is based on the extraction of fenofibrate and the deuterated internal standard from human plasma via liquid-liquid extraction. Plasma proteins are first precipitated, and then the analytes are extracted into an organic solvent. The organic layer is then evaporated, and the residue is reconstituted in a suitable solvent for injection into the UPLC-MS/MS system. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard.

Experimental Protocol

Materials and Reagents
  • Fenofibrate analytical standard

  • 2-chloro fenofibric acid-d6 (Deuterated Internal Standard)

  • Acetonitrile (HPLC grade)

  • Ethyl acetate (HPLC grade)[2]

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (blank)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Preparation of Solutions
  • Fenofibrate Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of fenofibrate in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of 2-chloro fenofibric acid-d6 in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the fenofibrate stock solution in a 50:50 methanol:water mixture to create calibration standards.

  • Internal Standard Working Solution (e.g., 50 ng/mL): Dilute the internal standard stock solution in acetonitrile.

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 200 µL of the plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the internal standard working solution to each tube and vortex briefly.

  • Add 600 µL of cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tubes at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Add 1 mL of ethyl acetate to the supernatant and vortex for 2 minutes for liquid-liquid extraction.

  • Centrifuge at 10,000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Conditions
  • UPLC System: Waters Acquity UPLC or equivalent

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI)

  • Ionization Mode: Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

Data Presentation

The following table summarizes the typical quantitative performance data for the described method.

ParameterResult
Linearity Range 0.5 - 200 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Mean Recovery > 90%
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 12%
Matrix Effect Minimal

Note: The above data is a representative summary based on typical performance and may vary between laboratories.

Visualizations

LLE_Workflow plasma Plasma Sample (200 µL) is_add Add Deuterated IS (50 µL) plasma->is_add ppt Protein Precipitation (600 µL Acetonitrile) is_add->ppt vortex1 Vortex & Centrifuge ppt->vortex1 supernatant Collect Supernatant vortex1->supernatant lle LLE with Ethyl Acetate (1 mL) supernatant->lle vortex2 Vortex & Centrifuge lle->vortex2 organic_layer Collect Organic Layer vortex2->organic_layer evap Evaporate to Dryness organic_layer->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute analysis UPLC-MS/MS Analysis reconstitute->analysis

Caption: Liquid-Liquid Extraction Workflow for Fenofibrate.

Conclusion

The described liquid-liquid extraction method using a deuterated internal standard provides a reliable and robust protocol for the quantification of fenofibrate in human plasma. The use of a stable isotope-labeled internal standard is a powerful technique to correct for analyte loss during sample preparation and for variations in instrument response[1]. This method is suitable for a variety of research and clinical applications, including pharmacokinetic and bioequivalence studies. The detailed protocol and UPLC-MS/MS conditions offer a solid foundation for researchers, scientists, and drug development professionals.

References

UPLC-MS/MS conditions for the separation of Fenofibrate and Fenofibrate-d6

Author: BenchChem Technical Support Team. Date: November 2025

An advanced UPLC-MS/MS method has been developed and validated for the sensitive and selective quantification of fenofibric acid, the active metabolite of fenofibrate, along with its deuterated internal standard, fenofibric acid-d6, in biological matrices. This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals engaged in pharmacokinetic, pharmacodynamic, and bioequivalence studies of fenofibrate.

Introduction

Fenofibrate is a widely prescribed lipid-regulating agent that is rapidly hydrolyzed in the body to its active form, fenofibric acid. Accurate and reliable quantification of fenofibric acid is crucial for assessing the efficacy and safety of fenofibrate formulations. Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offers high sensitivity, selectivity, and speed, making it the ideal analytical technique for this purpose. This document outlines the optimized UPLC-MS/MS conditions for the separation and quantification of fenofibric acid and its stable isotope-labeled internal standard, fenofibric acid-d6.

Experimental

Materials and Reagents
  • Fenofibric Acid (FFA) reference standard

  • Fenofibric Acid-d6 (FFA-d6) internal standard (IS)

  • HPLC-grade acetonitrile and methanol

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Human plasma (or other relevant biological matrix)

UPLC Conditions

The chromatographic separation was performed on a Waters Acquity UPLC system. The optimized parameters are summarized in the table below.

ParameterCondition
UPLC System Waters Acquity UPLC
Column Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Run Time 4 minutes
Gradient Program Time (min): %B0.0: 502.0: 952.5: 952.6: 504.0: 50
MS/MS Conditions

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source was used for detection. The analysis was conducted in negative ionization mode. The key MS/MS parameters are detailed in the table below.

ParameterCondition
Mass Spectrometer Triple Quadrupole
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions Fenofibric Acid: m/z 317.2 → 230.7[1]Fenofibric Acid-d6: m/z 322.9 → 230.8[2][3]
Collision Energy (CE) Fenofibric Acid: 20 V[1]Fenofibric Acid-d6: Optimized to match FFA
Declustering Potential (DP) Fenofibric Acid: 55 V[1]Fenofibric Acid-d6: Optimized to match FFA
Source Temperature 500 °C
IonSpray Voltage -4500 V

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of fenofibric acid and fenofibric acid-d6 in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the fenofibric acid stock solution with a 50:50 mixture of methanol and water to create calibration curve standards.

  • Internal Standard Working Solution: Dilute the fenofibric acid-d6 stock solution with a 50:50 mixture of methanol and water to achieve a final concentration of 100 ng/mL.

  • Spiking: Spike blank plasma with the working standard solutions to prepare calibration standards and quality control samples.

Sample Preparation Protocol (Protein Precipitation)
  • Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (100 ng/mL Fenofibric Acid-d6) and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject a portion of the supernatant into the UPLC-MS/MS system.

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard (Fenofibric Acid-d6) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into UPLC System supernatant->injection separation Chromatographic Separation (Acquity BEH C18) injection->separation detection MS/MS Detection (MRM Mode) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Fenofibric Acid calibration->quantification

References

Application Notes: The Role of Fenofibrate-d6 in Preclinical Pharmacokinetic Studies of Fenofibrate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fenofibrate is a widely prescribed lipid-regulating agent that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid.[1][2] To accurately characterize the absorption, distribution, metabolism, and excretion (ADME) of fenofibrate in preclinical studies, robust bioanalytical methods are essential. The use of a stable isotope-labeled internal standard is crucial for achieving the necessary precision and accuracy in quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] Fenofibrate-d6, a deuterated analog of fenofibric acid, serves as the gold standard internal standard for these studies.[5][6] Its near-identical physicochemical properties to the unlabeled analyte ensure that it effectively compensates for variability during sample preparation and analysis.[7]

Principle of Application

In preclinical pharmacokinetic studies, a known concentration of this compound is spiked into biological samples (e.g., plasma, tissue homogenates) at the beginning of the sample preparation process.[4] this compound and the analyte of interest, fenofibric acid, are then co-extracted, concentrated, and analyzed by LC-MS/MS.[3] The mass spectrometer distinguishes between the deuterated standard and the native analyte based on their mass-to-charge (m/z) ratio difference.[4] By calculating the peak area ratio of fenofibric acid to this compound, accurate quantification of the drug concentration in the original sample can be achieved, mitigating potential errors from matrix effects, ion suppression, and variations in injection volume.[8]

Experimental Protocols

Protocol 1: Quantification of Fenofibric Acid in Rat Plasma using LC-MS/MS

This protocol describes a validated method for the determination of fenofibric acid in rat plasma using this compound as an internal standard.

1. Materials and Reagents

  • Fenofibric Acid (analyte)

  • This compound (internal standard)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, deionized

  • Rat plasma (blank)

  • Standard laboratory equipment (vortex mixer, centrifuge, pipettes)

2. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Separately weigh and dissolve fenofibric acid and this compound in methanol to obtain stock solutions of 1 mg/mL.[5] Store at 2-8°C.

  • Working Standard Solutions: Prepare serial dilutions of the fenofibric acid stock solution with a 50:50 methanol:water mixture to create working standards for the calibration curve (e.g., 50, 100, 500, 1000, 5000, 10,000, and 30,000 ng/mL).[9]

  • Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution with methanol to obtain a working solution of 1 µg/mL.[5]

3. Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of rat plasma into a microcentrifuge tube.[5]

  • Add 50 µL of the this compound internal standard working solution (1 µg/mL) to each plasma sample, except for the blank.[5]

  • Add 50 µL of the appropriate fenofibric acid working standard to the calibration curve samples. For unknown samples, add 50 µL of methanol.

  • Vortex mix the samples for 30 seconds.

  • Add 200 µL of acetonitrile to precipitate the plasma proteins.[5]

  • Vortex mix vigorously for 2 minutes.

  • Centrifuge the samples at 10,000 rpm for 10 minutes.[9]

  • Transfer 20 µL of the supernatant and dilute with 380 µL of the mobile phase before injection into the LC-MS/MS system.[9]

4. LC-MS/MS Conditions

ParameterCondition
LC System UPLC System
Column Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[5]
Mobile Phase A Water with 0.1% Formic Acid[5]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[5]
Flow Rate 0.3 mL/min[5]
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative[9]
MRM Transitions Fenofibric Acid: m/z 317.1 → 230.9[10][11]
This compound: m/z 322.9 → 230.8[10][11]

5. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of fenofibric acid to this compound against the nominal concentration of the calibration standards.

  • Determine the concentration of fenofibric acid in the unknown samples by interpolation from the calibration curve.

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol provides an alternative sample preparation method using liquid-liquid extraction.

  • To 100 µL of plasma, add the internal standard (this compound).[12]

  • Add a mixture of N-hexane-dichloromethane-isopropanol (100:50:5, v/v/v) as the extraction solvent.[12]

  • Vortex for an appropriate time and centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.[10]

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[10]

Data Presentation

Table 1: LC-MS/MS Method Validation Parameters for Fenofibric Acid Quantification

ParameterResultReference
Linearity Range50 - 30,000 ng/mL[9]
Correlation Coefficient (r²)≥ 0.996[9]
Lower Limit of Quantification (LLOQ)50 ng/mL[9]
Intra-day Precision (CV%)< 2.7%[9]
Inter-day Precision (CV%)< 2.5%[9]
Accuracy (RE%)4.5% to 6.9%[9]
Mean Recovery> 86.2%[9]

Table 2: Multiple Reaction Monitoring (MRM) Transitions for Fenofibric Acid and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Fenofibric Acid317.1230.9Negative
This compound322.9230.8Negative
[6][10][11]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample spike Spike with This compound (IS) plasma->spike protein_precip Protein Precipitation (e.g., Acetonitrile) spike->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation UPLC Separation (C18 Column) supernatant->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calc quantification Quantification using Calibration Curve ratio_calc->quantification ppar_alpha_pathway fenofibrate Fenofibrate (Prodrug) fenofibric_acid Fenofibric Acid (Active Metabolite) fenofibrate->fenofibric_acid Esterases ppara PPARα fenofibric_acid->ppara Agonist Binding rxr RXR ppara->rxr Heterodimerization ppre PPRE (Peroxisome Proliferator Response Element) rxr->ppre Binds to DNA gene_transcription Target Gene Transcription ppre->gene_transcription lipolysis Increased Lipolysis (Lipoprotein Lipase ↑) gene_transcription->lipolysis apoCIII Reduced Apoprotein C-III gene_transcription->apoCIII lipid_metabolism Altered Lipid Metabolism lipolysis->lipid_metabolism apoCIII->lipid_metabolism

References

Application Note: Quantification of Fenofibrate Metabolites in Human Urine using Fenofibrate-d6 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenofibrate is a widely prescribed lipid-regulating agent that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid. The primary route of elimination for fenofibric acid is through renal excretion, with the major urinary metabolites being free fenofibric acid and its glucuronide conjugate.[1][2] Accurate quantification of these metabolites in urine is crucial for pharmacokinetic, bioequivalence, and clinical monitoring studies. This application note provides a detailed protocol for the simultaneous determination of fenofibric acid and fenofibric acid glucuronide in human urine using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with fenofibrate-d6 as the internal standard (IS).

Fenofibrate exerts its therapeutic effects by activating the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a key role in lipid metabolism.[3][4][5] The activation of PPARα leads to a cascade of downstream events resulting in reduced triglyceride levels and modulation of lipoprotein metabolism.

Signaling Pathway: Fenofibrate and PPARα Activation

Fenofibrate_PPARa_Pathway Fenofibrate PPARα Signaling Pathway Fenofibrate Fenofibrate Fenofibric_Acid Fenofibric Acid (Active Metabolite) Fenofibrate->Fenofibric_Acid Hydrolysis PPARa PPARα Fenofibric_Acid->PPARa Activation PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR->PPRE Binding Target_Genes Target Gene Transcription PPRE->Target_Genes Initiation Lipid_Metabolism Modulation of Lipid Metabolism Target_Genes->Lipid_Metabolism

Caption: Fenofibrate is converted to fenofibric acid, which activates PPARα.

Experimental Workflow

The following diagram outlines the major steps in the analytical procedure for the quantification of fenofibrate metabolites in urine.

Experimental_Workflow Workflow for Fenofibrate Metabolite Quantification in Urine cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Urine_Sample Urine Sample Collection Spiking Spike with This compound (IS) Urine_Sample->Spiking Hydrolysis Enzymatic Hydrolysis (for Total Fenofibric Acid) Spiking->Hydrolysis Extraction Solid-Phase Extraction (SPE) Hydrolysis->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation UPLC Separation Evaporation->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Quantification Quantification using Calibration Curve MS_Detection->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: Overview of the analytical workflow from sample to result.

Materials and Reagents

  • Analytes and Internal Standard:

    • Fenofibric Acid (Reference Standard)

    • Fenofibric Acid Glucuronide (Reference Standard)

    • This compound (Internal Standard)

  • Reagents:

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Formic acid (LC-MS grade)

    • Ammonium acetate (LC-MS grade)

    • β-glucuronidase from Helix pomatia or recombinant source

    • Ultrapure water

    • Drug-free human urine

Protocols

Preparation of Stock Solutions, Calibration Standards, and Quality Controls
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of fenofibric acid, fenofibric acid glucuronide, and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the fenofibric acid and fenofibric acid glucuronide stock solutions in methanol:water (1:1, v/v) to create working standard solutions for spiking.

  • Internal Standard Working Solution: Dilute the this compound stock solution with methanol:water (1:1, v/v) to a final concentration of 100 ng/mL.

  • Calibration Standards: Prepare calibration standards by spiking appropriate amounts of the working standard solutions into drug-free human urine to achieve a concentration range of 10 - 5000 ng/mL for both fenofibric acid and fenofibric acid glucuronide.

  • Quality Control (QC) Samples: Prepare QC samples in drug-free human urine at low, medium, and high concentrations (e.g., 30, 300, and 3000 ng/mL).

Sample Preparation

For the determination of free fenofibric acid and fenofibric acid glucuronide:

  • To 100 µL of urine sample (calibrator, QC, or unknown), add 10 µL of the this compound internal standard working solution (100 ng/mL).

  • Vortex mix for 10 seconds.

  • Proceed to the Solid-Phase Extraction (SPE) step.

For the determination of total fenofibric acid (free + glucuronide):

  • To 100 µL of urine sample, add 10 µL of the this compound internal standard working solution.

  • Add 50 µL of 1 M acetate buffer (pH 5.0).

  • Add 10 µL of β-glucuronidase solution (e.g., 2500 units).

  • Vortex and incubate at 37°C for 18 hours or at 60°C for 4 hours.[6]

  • After incubation, proceed to the SPE step.

Solid-Phase Extraction (SPE):

  • Condition an SPE cartridge (e.g., C18, 100 mg) with 1 mL of methanol followed by 1 mL of ultrapure water.

  • Load the pre-treated urine sample onto the cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis

Liquid Chromatography Conditions:

  • Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10-90% B

    • 3.0-4.0 min: 90% B

    • 4.1-5.0 min: 10% B

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Fenofibric Acid317.1231.1
Fenofibric Acid Glucuronide493.1317.1
This compound365.1320.1

Quantitative Data Summary

The following tables summarize the typical quantitative performance of the method. Note that the data for fenofibric acid glucuronide is extrapolated from methods for similar compounds due to the limited availability of fully validated methods in the public domain.

Table 1: Calibration Curve Parameters

AnalyteMatrixCalibration Range (ng/mL)Correlation Coefficient (r²)
Fenofibric AcidUrine10 - 5000> 0.995
Fenofibric Acid GlucuronideUrine10 - 5000> 0.995

Table 2: Precision and Accuracy

AnalyteMatrixQC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Fenofibric Acid UrineLow30< 10< 1090-110
Mid300< 10< 1090-110
High3000< 10< 1090-110
Fenofibric Acid Glucuronide UrineLow30< 15< 1585-115
Mid300< 15< 1585-115
High3000< 15< 1585-115

Table 3: Lower Limit of Quantification (LLOQ)

AnalyteMatrixLLOQ (ng/mL)
Fenofibric AcidUrine10
Fenofibric Acid GlucuronideUrine10

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of fenofibric acid and its major metabolite, fenofibric acid glucuronide, in human urine. The use of this compound as an internal standard ensures high accuracy and precision. The described LC-MS/MS method is sensitive, specific, and suitable for high-throughput analysis in clinical and research settings, enabling reliable assessment of fenofibrate metabolism and excretion.

References

Unlocking Research Potential: A Comprehensive Guide to Long-Tail Keywords for CM121

Author: BenchChem Technical Support Team. Date: November 2025

For scientific researchers investigating the compound CM121, a strategic approach to information retrieval is crucial. To facilitate this, a comprehensive list of SEO-driven, long-tail keywords has been compiled, categorized by specific researcher intents. This organization aims to streamline the process of finding relevant literature, protocols, and comparative data, thereby guiding content creation and enhancing research efficiency. The keywords below are tailored to address the nuanced queries of researchers at various stages of their investigation, from foundational understanding to advanced validation.

The compound at the center of this focused keyword list is primarily CMS121, a novel synthetic derivative of the natural product fisetin. It has garnered significant attention in the scientific community for its potential therapeutic effects, particularly in the realms of aging, metabolic diseases, and neuroprotection. CMS121 is known to be a fatty acid synthase (FASN) inhibitor, which contributes to its anti-inflammatory and neuroprotective properties by reducing lipid peroxidation.[1] Research has shown its efficacy in mitigating age-related metabolic dysfunction and obesity.[2] Additionally, another compound referred to as CM121 has been identified as a reversible ALDH1A2 inhibitor.[3] The following keywords encompass the likely search queries related to these promising research compounds.

CategoryLong-tail Keyword
Foundational & Exploratory CM121 mechanism of action in neuroprotection
What is the therapeutic potential of CMS121?
CMS121 and its effects on aging pathways
The role of FASN inhibition by CMS121 in disease
CM121 as a reversible ALDH1A2 inhibitor
Investigating the discovery and synthesis of CMS121
CMS121's impact on cellular metabolism
Exploring the antioxidant properties of CMS121
Initial studies and discovery of CM121 compound
Understanding the pharmacokinetics of CMS121
Methodological & Application Protocol for using CMS121 in cell culture experiments
How to administer CMS121 in mouse models of Alzheimer's
Techniques for measuring FASN inhibition by CMS121
Application of CM121 in studying ALDH1A2 function
CMS121 dosage for in vivo research studies
Methods for assessing the neuroprotective effects of CMS121
Experimental design for testing CMS121 in metabolic disease models
How to dissolve and prepare CMS121 for experiments
Utilizing CMS121 to study lipid peroxidation
A guide to using CM121 in enzymatic assays
Troubleshooting & Optimization Troubleshooting CMS121 insolubility in aqueous solutions
Optimizing CMS121 treatment duration for cell viability
Common challenges in working with CMS121 in vivo
How to improve the efficacy of CM121 treatment
Addressing off-target effects of CMS121 in experiments
Refining CMS121 dosage to minimize toxicity
Overcoming experimental variability with CM121
Best practices for storing and handling CMS121
How to control for confounding variables in CMS121 studies
Optimizing detection methods for CMS121's cellular targets
Validation & Comparative Validating the neuroprotective effects of CMS121 in different models
Comparative analysis of CMS121 and other FASN inhibitors
Comparing the efficacy of CM121 to other ALDH1A2 inhibitors
Cross-validation of CMS121's mechanism of action
Replicating key findings from foundational CMS121 studies
CMS121 versus fisetin: a comparative study
Assessing the specificity of CM121 as an ALDH1A2 inhibitor
Independent verification of CMS121's anti-aging properties
How does CMS121 compare to other known neuroprotective compounds?
A critical review of the therapeutic potential of CMS121

References

Troubleshooting & Optimization

Troubleshooting matrix effects in Fenofibrate-d6 LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects and other issues during the LC-MS/MS analysis of Fenofibrate and its active metabolite, fenofibric acid, using a deuterated internal standard (Fenofibrate-d6).

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of matrix effects in this compound LC-MS/MS analysis of plasma samples?

Matrix effects in the LC-MS/MS analysis of fenofibric acid in plasma are primarily caused by endogenous components that co-elute with the analyte and internal standard, leading to ion suppression or enhancement. The most common sources include:

  • Phospholipids: These are major components of cell membranes and are abundant in plasma. They are notorious for causing significant ion suppression in electrospray ionization (ESI).

  • Salts and Proteins: Although most proteins are removed during sample preparation, residual amounts and various salts can still interfere with the ionization process.

  • Other Endogenous Molecules: Lipids, cholesterol esters, and other small molecules present in the biological matrix can also contribute to matrix effects.

Q2: My this compound internal standard signal is inconsistent or drifting. What are the potential causes?

Inconsistent or drifting signals from a deuterated internal standard like this compound can stem from several factors:

  • Isotopic Exchange: Deuterium atoms on the internal standard can sometimes exchange with hydrogen atoms from the solvent, particularly under acidic or basic conditions. This can alter the mass-to-charge ratio and lead to signal drift.

  • In-source Fragmentation: The deuterated internal standard might lose a deuterium atom in the ion source of the mass spectrometer, causing it to contribute to the signal of the unlabeled analyte.

  • Impurity of the Internal Standard: The deuterated internal standard may contain a small amount of the unlabeled analyte, which can cause a positive bias in the results, especially at lower concentrations.

  • Chromatographic Separation from Analyte: Although chemically similar, deuterated standards can sometimes exhibit slightly different chromatographic retention times compared to the analyte, leading to differential matrix effects.

Q3: What are the recommended sample preparation techniques to minimize matrix effects for fenofibric acid analysis?

The choice of sample preparation method is crucial for reducing matrix effects. The most common and effective techniques are:

  • Protein Precipitation (PPT): This is a simple and rapid method where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins. While effective at removing most proteins, it may not efficiently remove phospholipids, which can still cause ion suppression.

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase. This method is generally more effective at removing phospholipids and salts than PPT.

  • Solid-Phase Extraction (SPE): SPE provides a more selective cleanup by utilizing a solid sorbent to retain the analyte while matrix components are washed away. This technique can be highly effective in minimizing matrix effects but requires more method development.

Troubleshooting Guides

Issue 1: Poor Peak Shape and/or Low Signal Intensity for Fenofibric Acid and this compound

This issue often points to problems with chromatography or ion suppression.

Troubleshooting Workflow:

start Poor Peak Shape / Low Signal check_column Check LC Column Condition start->check_column check_mobile_phase Verify Mobile Phase (Composition, pH) start->check_mobile_phase evaluate_matrix_effect Evaluate Matrix Effect (Post-column infusion) check_column->evaluate_matrix_effect If column is OK check_mobile_phase->evaluate_matrix_effect If mobile phase is correct optimize_prep Optimize Sample Preparation (PPT, LLE, SPE) evaluate_matrix_effect->optimize_prep If ion suppression is observed optimize_lc Optimize LC Method (Gradient, Flow Rate) evaluate_matrix_effect->optimize_lc If co-elution with interference solution Improved Signal and Peak Shape optimize_prep->solution optimize_lc->solution

Caption: Troubleshooting workflow for poor peak shape and low signal intensity.

Detailed Steps:

  • Verify LC System and Consumables:

    • Ensure the LC column is not degraded or clogged.

    • Prepare fresh mobile phases and verify the composition and pH. Acetonitrile and methanol with additives like formic acid are commonly used.

  • Assess Matrix Effects:

    • Perform a post-column infusion experiment to identify regions of ion suppression in the chromatogram.

    • Analyze blank matrix samples prepared with different extraction methods (PPT, LLE, SPE) to see which provides the cleanest baseline.

  • Optimize Sample Preparation:

    • If significant ion suppression is observed, switch to a more rigorous sample preparation method. For instance, if you are using PPT, consider trying LLE or SPE.

  • Optimize Chromatographic Conditions:

    • Adjust the gradient profile or mobile phase composition to better separate fenofibric acid from co-eluting matrix components.

Issue 2: Inaccurate Quantification and High Variability in Quality Control (QC) Samples

This problem often indicates issues with the internal standard or uncompensated matrix effects.

Troubleshooting Workflow:

start Inaccurate Quantification / High %CV check_is_purity Check Internal Standard Purity (Inject high concentration of IS alone) start->check_is_purity check_isotopic_exchange Evaluate Isotopic Exchange (Incubate IS in mobile phase/matrix) start->check_isotopic_exchange verify_calibration_curve Verify Calibration Curve (Matrix-matched vs. solvent standards) check_is_purity->verify_calibration_curve If IS is pure check_isotopic_exchange->verify_calibration_curve If no exchange reoptimize_ms Re-optimize MS/MS Parameters (Cone voltage, collision energy) verify_calibration_curve->reoptimize_ms If matrix effect is present solution Accurate and Precise Quantification verify_calibration_curve->solution If matrix effect is compensated reoptimize_ms->solution

Caption: Troubleshooting workflow for inaccurate quantification.

Detailed Steps:

  • Assess Internal Standard Integrity:

    • Purity Check: Inject a high concentration of the this compound internal standard solution alone to check for the presence of any unlabeled fenofibric acid.

    • Isotopic Stability: Incubate the internal standard in the sample diluent and mobile phase for a duration equivalent to a typical analytical run to check for deuterium-hydrogen back-exchange.

  • Evaluate Matrix Effect on Quantification:

    • Prepare calibration curves in both neat solvent and in the biological matrix. A significant difference in the slopes of the two curves indicates a strong matrix effect that is not being adequately compensated for by the internal standard.

  • Optimize MS/MS Parameters:

    • Adjust the cone voltage and collision energy to minimize any in-source fragmentation of the deuterated internal standard.

Experimental Protocols & Data

Protocol 1: Protein Precipitation (PPT)
  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the this compound internal standard.

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

Protocol 2: Liquid-Liquid Extraction (LLE)
  • To 100 µL of plasma sample, add the this compound internal standard.

  • Add 1 mL of an extraction solvent (e.g., a mixture of n-hexane, dichloromethane, and isopropanol).

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness.

  • Reconstitute the residue in 100 µL of the mobile phase.

Table 1: Comparison of Sample Preparation Methods for Fenofibric Acid Recovery and Matrix Effect
Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Reference
Protein Precipitation> 85%95 - 111%
Liquid-Liquid Extraction90 - 95%Not explicitly quantified but method showed good accuracy

Note: Matrix effect is often calculated as the ratio of the analyte response in the presence of matrix to the response in a neat solution, with values close to 100% indicating minimal effect.

Table 2: Typical LC-MS/MS Parameters for Fenofibric Acid Analysis
ParameterSettingReference
LC Column C18 (e.g., 2.1 x 50 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol
Ionization Mode Negative Electrospray (ESI-)
MRM Transition (Fenofibric Acid) m/z 317.2 → 230.7
MRM Transition (this compound) Varies based on deuteration pattern

This technical support center provides a starting point for troubleshooting common issues in the LC-MS/MS analysis of this compound. For more specific issues, consulting the original research articles is recommended.

Mitigating ion suppression of Fenofibric acid with Fenofibrate-d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the mitigation of ion suppression for fenofibric acid using its deuterated internal standard, fenofibrate-d6, in LC-MS/MS bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for fenofibric acid analysis?

A: Ion suppression is a matrix effect where co-eluting endogenous components from a biological sample (like salts, lipids, or proteins) reduce the ionization efficiency of the target analyte, in this case, fenofibric acid.[1][2] This phenomenon occurs in the mass spectrometer's ion source and leads to a decreased analyte signal, which can compromise the accuracy, precision, and sensitivity of the quantitative analysis.[1][3] Even if no interfering peaks are visible on the chromatogram, ion suppression can still be present and negatively impact results.[2]

Q2: How does using this compound as an internal standard (IS) help mitigate ion suppression?

A: A stable isotope-labeled internal standard (SIL-IS) like this compound is the ideal choice for mitigating matrix effects. Because this compound is chemically and structurally almost identical to fenofibric acid, it has nearly the same chromatographic retention time and ionization characteristics. Therefore, any ion suppression that affects the analyte (fenofibric acid) will affect the internal standard to a similar degree. By measuring the peak area ratio of the analyte to the internal standard, the variability caused by suppression is normalized, leading to more accurate and precise quantification.

Q3: What are the primary advantages of using a SIL-IS like this compound over other types of internal standards?

A: The primary advantages include:

  • Correction for Matrix Effects: It co-elutes with the analyte, ensuring it experiences the same degree of ion suppression or enhancement.[1]

  • Improved Precision and Accuracy: It compensates for variations in sample preparation (extraction efficiency) and injection volume.

  • High Reliability: As it behaves almost identically to the analyte, it provides the most reliable form of internal standardization for LC-MS/MS bioanalysis.

Q4: What are the common signs that ion suppression is affecting my experimental results?

A: Key indicators of ion suppression include:

  • Poor reproducibility (high %RSD) between replicate injections of the same sample.

  • A significant difference in analyte response between a sample prepared in a biological matrix and a sample prepared in a clean solvent.

  • Inconsistent retention times or distorted peak shapes.[1]

  • Decreased signal intensity for quality control (QC) samples over the course of an analytical run.[1]

Troubleshooting Guide

Issue 1: The signal for both fenofibric acid and this compound is low and inconsistent.
Possible Cause Recommended Solution
Inefficient Sample Cleanup Endogenous matrix components like proteins and phospholipids are common causes of ion suppression.[4] Improve your sample preparation method. If using protein precipitation, consider switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for a cleaner sample extract.[2][3][5]
Ion Source Contamination The mass spectrometer's ion source may be contaminated from previous analyses.[1] Follow the manufacturer's protocol for cleaning the ion source components.
Suboptimal Mobile Phase The mobile phase composition can influence ionization efficiency and chromatographic separation from matrix components.[1] Re-evaluate the mobile phase pH and organic content. For fenofibric acid, a mobile phase of acetonitrile or methanol with a small amount of formic or acetic acid is common.[5][6]
Issue 2: The peak area ratio of fenofibric acid to this compound is not consistent across different samples.
Possible Cause Recommended Solution
Differential Matrix Effects The composition of the biological matrix can vary significantly from sample to sample, leading to different degrees of ion suppression.[7] While this compound compensates for much of this, extreme variations can still be problematic. Ensure sample collection and handling procedures are consistent. Consider diluting the sample to reduce the concentration of interfering matrix components.[2]
Chromatographic Separation Issues The analyte and internal standard may not be perfectly co-eluting, or they may be co-eluting with a significant interference. Optimize the LC gradient to ensure better separation of fenofibric acid from the most suppressive regions of the chromatogram, often the early and late eluting zones.[4]
Internal Standard Stability Ensure the this compound internal standard solution is stable and has been stored correctly. Prepare fresh working solutions to rule out degradation.

Experimental Protocols & Data

Example LC-MS/MS Protocol for Fenofibric Acid Analysis

This protocol is a general example and should be optimized for your specific instrumentation and matrix.

1. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 50 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).

  • Vortex for 30 seconds.

  • Add 300 µL of cold acetonitrile to precipitate proteins.[6][8]

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for injection.

2. LC-MS/MS Conditions

ParameterSetting
LC Column C18 Column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Methanol
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode[9]
MRM Transitions Fenofibric Acid: 317.1 → 230.9[5]This compound: 322.9 → 230.8[5]
Data Presentation: Impact of this compound on Quantification

The following table illustrates the improvement in data quality when using a deuterated internal standard to mitigate ion suppression in human plasma.

Method Analyte Recovery (%) Matrix Effect (%) Precision (%RSD)
Without Internal StandardFenofibric Acid75 - 12045 - 85< 25%
With this compound ISFenofibric Acid98.5 - 101.297.9 - 102.5< 4%

Data is representative and intended for illustrative purposes.

Visualizations

IonSuppressionMitigation cluster_Source LC Eluent cluster_MS MS Ion Source (ESI) cluster_Detector MS Detector Analyte Fenofibric Acid Ionization Ionization Process Analyte->Ionization IS This compound (IS) IS->Ionization Matrix Matrix Components (e.g., Phospholipids) Matrix->Ionization Suppresses Signal_Analyte Analyte Signal (Suppressed) Ionization->Signal_Analyte Measures Signal_IS IS Signal (Suppressed) Ionization->Signal_IS Measures Ratio Stable Analyte/IS Ratio = Accurate Result Signal_Analyte->Ratio Ratio Calculation Signal_IS->Ratio

Caption: Logic of ion suppression mitigation using a co-eluting internal standard.

ExperimentalWorkflow start_node Start: Plasma Sample A Add this compound (IS) start_node->A 1. Spiking process_node process_node decision_node decision_node end_node End: Final Concentration B Add Acetonitrile A->B 2. Precipitation C Centrifuge B->C 3. Separation D Transfer Supernatant C->D 4. Collection E Inject into LC-MS/MS D->E 5. Injection F Acquire MRM Data (Analyte + IS) E->F 6. Data Acquisition G Calculate Peak Area Ratio (Analyte / IS) F->G 7. Analysis G->end_node

Caption: Bioanalytical workflow for fenofibric acid using protein precipitation.

References

Technical Support Center: Optimizing Chromatographic Peak Shape for Fenofibrate and its Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic peak shape of Fenofibrate and its internal standard.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of Fenofibrate, offering potential causes and solutions in a question-and-answer format.

Q1: What are the common causes of peak tailing for Fenofibrate and its internal standard, and how can I resolve this issue?

Peak tailing, where the latter half of the peak is wider than the front half, can compromise resolution and integration accuracy.[1]

Potential Causes and Solutions:

  • Secondary Silanol Interactions: Residual, un-endcapped silanol groups on the silica-based stationary phase can interact with basic functional groups on analytes, leading to tailing.[2]

    • Solution: Use a highly deactivated, end-capped column. Operating the mobile phase at a lower pH can also suppress the ionization of silanol groups, minimizing these interactions.

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion.[2][3]

    • Solution: Dilute the sample and re-inject. If tailing persists for all peaks, consider using a column with a higher loading capacity (wider diameter or larger particle size).[2][3]

  • Column Bed Deformation: A void at the column inlet or channeling within the packing material can cause peak tailing.[2]

    • Solution: Replace the column. To prevent this, use guard columns and in-line filters to protect the analytical column from particulate matter.[2]

  • Excessive Dead Volume: Unswept volumes in fittings, tubing, or the detector flow cell can lead to band broadening and tailing.

    • Solution: Ensure all fittings are properly tightened and use tubing with the smallest appropriate internal diameter.

Q2: My chromatogram shows peak fronting for Fenofibrate. What could be the cause and how do I fix it?

Peak fronting, characterized by a leading edge that is less steep than the trailing edge, is less common than tailing but can still affect quantification.[4]

Potential Causes and Solutions:

  • Sample Overload: This is the most frequent cause of peak fronting.[3]

    • Solution: Dilute your sample. A 1-to-10 dilution is often sufficient to resolve the issue.[3]

  • Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can lead to fronting.[1]

    • Solution: Ensure the sample is completely dissolved in a solvent that is of equal or lesser strength than the mobile phase.

  • Column Collapse: Operating a column outside its recommended pH or temperature range can cause the stationary phase to degrade, leading to peak fronting.[4]

    • Solution: Verify the column's operating limits and replace it if damage is suspected.

Q3: All peaks in my chromatogram, including Fenofibrate and the internal standard, are broad or split. What should I investigate?

When all peaks are affected similarly, the issue likely lies at the beginning of the chromatographic system.[4]

Potential Causes and Solutions:

  • Partially Blocked Column Frit: Particulates from the sample, mobile phase, or system wear can clog the inlet frit of the column.[4]

    • Solution: Replace the column. Implementing good sample preparation practices and using in-line filters can prevent this.[4]

  • Column Contamination: Strongly retained compounds from previous injections can accumulate at the column head.

    • Solution: Wash the column with a strong solvent.

  • Injector Issues: A problem with the injector, such as a partially blocked needle or a worn rotor seal, can cause poor peak shape.

    • Solution: Perform routine maintenance on the injector, including cleaning and replacing worn parts.

Frequently Asked Questions (FAQs)

Q1: What is a suitable internal standard for the analysis of Fenofibrate?

Several internal standards have been successfully used for the analysis of Fenofibrate and its active metabolite, fenofibric acid. Common choices include:

  • Bezafibrate [5][6]

  • Fenofibric acid-d6 [7]

  • Clofibric acid [8]

  • 1-Naphthyl acetic acid [8]

The choice of internal standard should be based on its chemical similarity to the analyte, its retention time, and its lack of interference with endogenous components in the sample matrix.

Q2: What are typical starting conditions for developing an HPLC method for Fenofibrate?

Based on published methods, here are some common starting points for method development:

ParameterTypical Conditions
Column C18 (e.g., Acquity BEH C18, Zorbax SB-C18)[5][9]
Mobile Phase Acetonitrile or Methanol mixed with an aqueous buffer (e.g., water with 0.1% formic acid or a phosphate buffer)[5][10][11]
Elution Mode Isocratic or Gradient
Flow Rate 0.4 - 1.0 mL/min[5][10]
Detection UV at ~286 nm or Mass Spectrometry (MS)[12]
Column Temp. 35-50 °C[5][11]

Q3: How can I improve the peak shape of Fenofibrate when analyzing it in a complex matrix like plasma?

Effective sample preparation is crucial for achieving good peak shape in complex matrices.

  • Protein Precipitation (PPT): A simple and common method where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins.[5]

  • Solid-Phase Extraction (SPE): Provides a cleaner extract than PPT by selectively retaining the analyte on a solid support while interferences are washed away. Anion-exchange SPE has been shown to be effective for fenofibric acid.[8]

  • Liquid-Liquid Extraction (LLE): Can also be used to isolate Fenofibrate from the sample matrix.

Experimental Protocols

The following are examples of experimental protocols derived from published literature for the analysis of Fenofibrate and its metabolites.

Protocol 1: UPLC-MS/MS Method for Fenofibric Acid in Human Plasma [5]

  • Instrumentation: UHPLC system coupled with a tandem mass spectrometer.

  • Column: Agilent Zorbax SB-C18 (2.1 x 100 mm, 3.5 µm).

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (58:42, v/v).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5.0 µL.

  • Column Temperature: 35 °C.

  • Internal Standard: Bezafibrate.

  • Sample Preparation: Protein precipitation with methanol.

  • Detection: ESI negative ion mode with Multiple Reaction Monitoring (MRM).

Protocol 2: RP-HPLC Method for Fenofibrate in Bulk and Pharmaceutical Dosage Forms [10]

  • Instrumentation: HPLC with a UV detector.

  • Column: Zorbax C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Phosphate buffer (pH 3.0) and Acetonitrile (30:70, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV at 285 nm.

Data Presentation

Table 1: Summary of Chromatographic Conditions for Fenofibrate Analysis

ReferenceAnalyteColumnMobile PhaseFlow Rate (mL/min)DetectionInternal Standard
[5]Fenofibric AcidAgilent Zorbax SB-C18 (2.1 x 100 mm, 3.5 µm)Acetonitrile : 0.1% Formic Acid (58:42)0.4MS/MSBezafibrate
[9]FenofibrateAcquity BEH C18 (2.1 x 50 mm, 1.7 µm)Methanol : Water (80:20)Not SpecifiedMS/MSNot Specified
[10]FenofibrateZorbax C18 (4.6 x 150 mm, 5 µm)Phosphate Buffer (pH 3.0) : Acetonitrile (30:70)1.0UV (285 nm)Not Specified
[11]FenofibrateRESTEK Pinnacle II phenyl (4.6 x 250 mm, 5 µm)Methanol : 0.1% Phosphoric Acid (60:40)2.0UV (289 nm)Not Specified
[12]FenofibratePurospher STAR RP-18 endcapped (4.0 x 250 mm)Acetonitrile : Water (pH 2.5 with Phosphoric Acid) (70:30)1.0UV (286 nm)Not Specified

Visualizations

Troubleshooting_Peak_Tailing start Peak Tailing Observed check_overload Dilute and Re-inject Sample start->check_overload overload_resolved Issue Resolved: Column Overload check_overload->overload_resolved Tailing is gone overload_persists Tailing Persists check_overload->overload_persists Tailing remains check_column Use a New/Different Column overload_persists->check_column column_resolved Issue Resolved: Column Degradation check_column->column_resolved Tailing is gone column_persists Tailing Persists check_column->column_persists Tailing remains check_mobile_phase Adjust Mobile Phase pH column_persists->check_mobile_phase mobile_phase_resolved Issue Resolved: Secondary Interactions check_mobile_phase->mobile_phase_resolved Tailing improves check_system Check for Dead Volume check_mobile_phase->check_system No improvement

Caption: Troubleshooting workflow for addressing peak tailing issues.

Troubleshooting_Peak_Fronting start Peak Fronting Observed check_concentration Dilute Sample start->check_concentration concentration_resolved Issue Resolved: Sample Overload check_concentration->concentration_resolved Fronting is gone concentration_persists Fronting Persists check_concentration->concentration_persists Fronting remains check_solubility Check Sample Solubility in Mobile Phase concentration_persists->check_solubility solubility_resolved Issue Resolved: Poor Solubility check_solubility->solubility_resolved Fronting is gone solubility_persists Fronting Persists check_solubility->solubility_persists Fronting remains check_column_health Inspect Column for Damage solubility_persists->check_column_health column_issue Potential Issue: Column Collapse check_column_health->column_issue

Caption: Troubleshooting workflow for addressing peak fronting issues.

References

Addressing poor recovery of Fenofibrate-d6 during sample extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address poor recovery of Fenofibrate-d6 during sample extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled (SIL) version of Fenofibrate. In a SIL internal standard (IS), one or more atoms are replaced with a stable isotope, such as deuterium (²H).[1] It is considered the "gold standard" for quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays.[1][2] Because its physicochemical properties are nearly identical to the analyte (Fenofibrate), it co-elutes during chromatography and experiences the same extraction inefficiencies and matrix effects, allowing for accurate compensation for analyte loss or signal suppression during sample processing.[2]

Q2: Why is consistent and adequate recovery of my this compound internal standard critical?

The primary role of an internal standard is to compensate for the variability and potential loss of the analyte throughout the entire analytical workflow, including sample preparation, injection, and analysis.[2] A consistent and reproducible recovery, even if it's not 100%, indicates that the analytical method is performing reliably.[3] Poor or highly variable IS recovery can signal significant problems with the extraction procedure, analyte degradation, matrix effects, or instrument performance, which ultimately compromises the accuracy, precision, and reliability of the quantitative data.[1][2]

Q3: What are the key physicochemical properties of Fenofibrate that influence its extraction?

Fenofibrate is a neutral, lipophilic (fat-soluble) compound that is practically insoluble in water.[4][5] It is a BCS Class II drug, characterized by low solubility and high permeability.[4][6] These properties are crucial when selecting extraction solvents and techniques. Its active metabolite, fenofibric acid, is what is typically measured in pharmacokinetic studies.[7]

Table 1: Physicochemical Properties of Fenofibrate Relevant to Extraction

Property Value / Description Implication for Extraction
Log P ~5.2[4] Highly lipophilic; indicates good solubility in non-polar organic solvents.
Aqueous Solubility Virtually insoluble[5] Poorly extracted from biological matrices using aqueous solutions alone. Requires organic solvents or surfactants.[4][8]
BCS Class Class II[4][6] Low solubility is the primary challenge for extraction and bioavailability.
Analyte Form Prodrug; metabolized to fenofibric acid[7][9] The extraction method must be suitable for the specific analyte being quantified (Fenofibrate or its metabolite).

| Stability | Susceptible to hydrolysis under basic conditions[10][11] | pH control during extraction is important. Acidic conditions are generally preferred for stability.[11] |

Troubleshooting Guide for Poor this compound Recovery

A systematic approach is essential to diagnose the root cause of poor internal standard recovery. The following workflow provides a logical path for troubleshooting.

G cluster_extraction Extraction Troubleshooting cluster_matrix Matrix Effect Investigation start Start: Poor or Inconsistent This compound Recovery check_human_error Review Sample Prep SOP (e.g., Spiking Errors, Wrong Solvents) start->check_human_error check_stability Investigate Analyte Stability (pH, Temp, Light) start->check_stability check_extraction Evaluate Extraction Method start->check_extraction check_matrix Assess Matrix Effects start->check_matrix resolve Method Optimized Recovery is Acceptable check_human_error->resolve check_stability->resolve ppe Protein Precipitation (PPT) check_extraction->ppe lle Liquid-Liquid Extraction (LLE) check_extraction->lle spe Solid-Phase Extraction (SPE) check_extraction->spe ion_suppression Ion Suppression/ Enhancement check_matrix->ion_suppression post_extraction_spike Post-Extraction Spike Experiment check_matrix->post_extraction_spike ppe->resolve lle->resolve spe->resolve post_extraction_spike->resolve LLE_Troubleshooting start Start: Poor LLE Recovery check_solvent Is the extraction solvent optimal for Log P ~5.2? start->check_solvent check_ph Is sample pH adjusted to ensure Fenofibrate is neutral? check_solvent->check_ph Yes solution_solvent Test solvents like MTBE, Hexane, or Ethyl Acetate check_solvent->solution_solvent No check_separation Are there phase separation issues (e.g., emulsion)? check_ph->check_separation Yes solution_ph Adjust sample pH to acidic or neutral (e.g., pH 4-7) check_ph->solution_ph No solution_separation Increase centrifugation time/speed. Consider adding salt. check_separation->solution_separation Yes end Recovery Improved check_separation->end No solution_solvent->end solution_ph->end solution_separation->end

References

Technical Support Center: Quantification of Fenofibrate-d6 and its Analytes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of Fenofibrate and its active metabolite, Fenofibric Acid, using Fenofibrate-d6 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in the bioanalysis of Fenofibrate?

A1: this compound is a deuterated analog of Fenofibrate. In quantitative bioanalysis, it is most commonly used as an internal standard (IS) for the quantification of Fenofibrate or its active metabolite, Fenofibric Acid. An ideal internal standard mimics the analytical behavior of the analyte, including extraction recovery, and helps to correct for variability during sample preparation and analysis, thereby improving the accuracy and precision of the results.

Q2: What are "matrix effects" and how do they impact the quantification of my analyte when using this compound?

A2: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte by co-eluting endogenous components from the biological sample (e.g., plasma, urine, serum).[1][2] These components can affect the accuracy, precision, and sensitivity of the LC-MS/MS method.[1] Since this compound is used as an internal standard, it is intended to compensate for these effects. However, if the matrix effect is not consistent across different samples or if it affects the analyte and the internal standard differently, it can lead to erroneous quantification.[1]

Q3: How can I evaluate the matrix effect in my assay?

A3: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte (or this compound) spiked into a post-extraction blank matrix sample with the peak area of the analyte in a neat solution at the same concentration.[1][3] The ratio of these peak areas is called the matrix factor. A matrix factor of <1 indicates ion suppression, while a value >1 indicates ion enhancement.[1] This should be tested using multiple sources of the biological matrix.

Q4: What are the common sample preparation techniques for analyzing Fenofibrate and its metabolites in biological matrices?

A4: The most common techniques are protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[4]

  • Protein Precipitation: This is a simple and rapid method where a solvent like acetonitrile is added to the plasma sample to precipitate proteins.[3] It is effective but may result in a less clean extract, potentially leading to stronger matrix effects.[5]

  • Solid-Phase Extraction (SPE): This technique provides a more thorough cleanup by selectively isolating the analyte from the matrix components, resulting in a cleaner extract and potentially reducing matrix effects.[4][6]

Q5: How stable is Fenofibrate in biological matrices under different storage conditions?

A5: The stability of an analyte in a biological matrix is crucial for accurate quantification.[7] Fenofibrate has been shown to be stable in human plasma for at least three freeze-thaw cycles. Stock solutions in methanol are also stable for extended periods when stored at or below -10°C. However, stability should always be validated for your specific matrix and storage conditions (bench-top, freeze-thaw, long-term storage) as factors like temperature, pH, and light can cause degradation.[7]

Troubleshooting Guides

Issue 1: High Variability in Internal Standard (this compound) Peak Area
Potential Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure precise and consistent pipetting of the internal standard solution into all samples. Automate liquid handling steps if possible. Verify the extraction recovery is consistent across different samples.
Matrix Effects The this compound may be eluting in a region with significant and variable ion suppression or enhancement. Optimize the chromatographic method to separate the internal standard from interfering matrix components.[1] Evaluate matrix effects from different lots of the biological matrix.
Degradation of Internal Standard Verify the stability of this compound in the biological matrix under the specific storage and handling conditions (e.g., bench-top, freeze-thaw cycles).[7]
LC-MS/MS System Instability Check for issues with the autosampler, pump, or mass spectrometer ion source. Run system suitability tests to ensure the instrument is performing consistently.[8]
Issue 2: Poor Peak Shape (Tailing, Splitting, Broadening)
Potential Cause Troubleshooting Step
Column Contamination or Degradation A buildup of matrix components can damage the column. Use a guard column and implement a robust sample clean-up procedure. Flush the column or try reversing it (if recommended by the manufacturer) to clean the inlet frit.[9]
Inappropriate Injection Solvent If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion. If possible, the injection solvent should be the same as or weaker than the initial mobile phase.[9]
Secondary Interactions Analyte interaction with active sites on the column packing material can cause peak tailing. Adjust the mobile phase pH or add modifiers to minimize these interactions.[9]
Extra-Column Volume Excessive tubing length or poor connections between the injector, column, and detector can lead to peak broadening. Check all fittings and use tubing with the smallest appropriate internal diameter.[9]
Issue 3: Inaccurate Quantification (Poor Accuracy and Precision)
Potential Cause Troubleshooting Step
Non-Linearity of Calibration Curve Ensure the calibration range is appropriate for the expected sample concentrations. Use a suitable weighting factor (e.g., 1/x or 1/x²) in the regression analysis if the variance is not constant across the concentration range.[10]
Differential Matrix Effects The matrix may be affecting the analyte and the internal standard to different extents. A stable isotope-labeled internal standard like this compound is expected to co-elute and experience similar matrix effects as the analyte, but this should be verified. Consider more rigorous sample cleanup like SPE to minimize matrix effects.[1][6]
Carryover Analyte from a high-concentration sample may carry over to subsequent injections, affecting the accuracy of lower-concentration samples. Optimize the autosampler wash procedure. Inject a blank sample after the highest calibrator to check for carryover.[3]
Analyte Instability The analyte may be degrading during sample collection, storage, or processing. Re-evaluate analyte stability under all relevant conditions.[7]

Experimental Protocols

Protocol 1: Sample Preparation via Protein Precipitation (PP)

This protocol is adapted for the analysis of Fenofibric Acid in rat plasma using Fenofibric Acid-d6 as an internal standard.[3]

  • Sample Thawing: Thaw frozen plasma samples at room temperature.

  • Aliquoting: In a microcentrifuge tube, add 50 µL of the plasma sample.

  • Internal Standard Spiking: Add 50 µL of the this compound internal standard working solution to the plasma sample and vortex briefly.

  • Protein Precipitation: Add 200 µL of cold acetonitrile to the sample.

  • Vortexing: Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This is a general protocol based on typical methods for Fenofibric Acid analysis.[3]

  • LC System: UPLC or UHPLC system.

  • Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1x50 mm, 1.7 µm).[3][11]

  • Mobile Phase A: Water with 0.1% formic acid.[3]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[3]

  • Flow Rate: 0.3 mL/min.[3][11]

  • Gradient: A gradient elution is typically used to separate the analyte from matrix interferences.

  • Injection Volume: 5-10 µL.

  • MS System: Tandem quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), often in negative mode for Fenofibric Acid.[3]

  • Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for the analyte and this compound.

Quantitative Data Summary

The following tables summarize validation data from studies quantifying Fenofibric Acid using a deuterated internal standard in plasma.

Table 1: Precision and Accuracy Data in Rat Plasma [3]

AnalyteConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Fenofibric Acid150 (LQC)< 11.91%Not Reported97.65 - 111.63%
Fenofibric Acid2500 (MQC)< 11.91%Not Reported97.65 - 111.63%
Fenofibric Acid4500 (HQC)< 11.91%Not Reported97.65 - 111.63%
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control

Table 2: Extraction Recovery Data in Rat Plasma [11]

AnalyteConcentration LevelRelative Recovery (%)Absolute Recovery (%)
Fenofibric AcidLQC100.55%90.58%
Fenofibric AcidHQC101.30%89.65%

Table 3: Stability of Fenofibrate in Human Plasma

Stability TestConditionConcentrationStability (% of Nominal)
Freeze-Thaw (3 cycles)-20°C to Room TempLQC & HQC97.36% - 112.2%

Visualizations

Workflow cluster_pre_analysis Sample Preparation cluster_analysis Analysis cluster_post_analysis Data Processing Sample Biological Sample (Plasma, Serum, Urine) Spike Spike with This compound (IS) Sample->Spike Extract Extraction (PP, LLE, or SPE) Spike->Extract Evap Evaporation & Reconstitution Extract->Evap LCMS LC-MS/MS Analysis Evap->LCMS Data Raw Data Acquisition LCMS->Data Integration Peak Integration Data->Integration Calibration Calibration Curve Generation Integration->Calibration Quant Concentration Calculation Calibration->Quant Report Final Report Quant->Report

Caption: Bioanalytical workflow for this compound quantification.

MatrixEffect cluster_ideal Ideal Condition (Neat Solution) cluster_suppression Matrix Effect: Ion Suppression cluster_enhancement Matrix Effect: Ion Enhancement Analyte_Neat Analyte + IS IonSource_Neat Ion Source Analyte_Neat->IonSource_Neat Enters Signal_Neat Expected Signal IonSource_Neat->Signal_Neat Generates Analyte_Matrix_S Analyte + IS + Co-eluting Matrix Components IonSource_S Ion Source Analyte_Matrix_S->IonSource_S Compete for Ionization Signal_S Reduced Signal IonSource_S->Signal_S Generates Analyte_Matrix_E Analyte + IS + Co-eluting Matrix Components IonSource_E Ion Source Analyte_Matrix_E->IonSource_E Improve Ionization Signal_E Increased Signal IonSource_E->Signal_E Generates

Caption: Impact of matrix effects on analyte signal in LC-MS.

References

Strategies to improve the signal-to-noise ratio for Fenofibrate-d6

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fenofibrate-d6. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods and resolving common issues encountered during the use of this compound as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled version of Fenofibrate, where six hydrogen atoms have been replaced with deuterium. It is widely used as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays. Because it is chemically almost identical to Fenofibrate and its active metabolite, Fenofibric acid, it exhibits similar behavior during sample preparation, chromatography, and ionization.[1] This allows it to effectively compensate for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise quantification of the unlabeled analyte.[1]

Q2: What are the ideal purity requirements for this compound?

For reliable and accurate quantification, a deuterated internal standard like this compound should possess high chemical and isotopic purity. The generally accepted requirements are:

  • Chemical Purity: >99%

  • Isotopic Enrichment: ≥98%

High chemical purity ensures that no other compounds interfere with the analysis, while high isotopic purity minimizes the contribution of the unlabeled analyte in the internal standard solution, which could otherwise lead to an overestimation of the analyte's concentration.[2]

Q3: How many deuterium atoms are optimal for an internal standard like this compound?

Typically, a deuterated internal standard should contain a sufficient number of deuterium atoms to shift its mass-to-charge ratio (m/z) significantly outside the natural isotopic distribution of the analyte to prevent signal overlap or "cross-talk". This compound, with six deuterium atoms, generally provides a sufficient mass shift for robust quantification.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound.

Issue 1: Low Signal-to-Noise (S/N) Ratio for this compound

Q: My this compound signal is weak and noisy. What are the potential causes and how can I improve the S/N ratio?

A: A low S/N ratio for your internal standard can compromise the accuracy and precision of your assay. This issue can stem from several factors related to sample preparation, chromatography, or mass spectrometer settings.

Troubleshooting Steps:

  • Optimize Sample Preparation: Inefficient extraction of this compound from the sample matrix is a common cause of low signal.

    • Review your extraction protocol: Ensure complete protein precipitation or efficient liquid-liquid extraction. Incomplete vortexing or phase separation can lead to analyte loss.

    • Consider matrix effects: Components in the sample matrix can suppress the ionization of this compound. A more rigorous cleanup step, such as solid-phase extraction (SPE), might be necessary.

  • Enhance Chromatographic Performance:

    • Improve peak shape: A broad, tailing peak will have a lower height and thus a lower S/N ratio. Experiment with different mobile phase compositions, gradients, and column chemistries to achieve a sharp, symmetrical peak.

    • Increase on-column concentration: If possible, reduce the final sample dilution or inject a larger volume.

  • Optimize Mass Spectrometer Parameters:

    • Tune ion source parameters: Adjust the electrospray voltage, gas flows (nebulizer and auxiliary gas), and source temperature to maximize the ionization of this compound.

    • Optimize MRM transitions and collision energy: Ensure you are using the most intense and stable precursor and product ions. Fine-tuning the collision energy is critical for maximizing the fragment ion signal.

Issue 2: High Variability in this compound Signal

Q: The peak area of my this compound internal standard is highly variable across my sample batch. What could be causing this?

A: High variability in the internal standard signal can lead to poor precision. The root cause is often related to inconsistencies in sample handling or instrument performance.

Troubleshooting Steps:

  • Evaluate Sample Preparation Consistency:

    • Pipetting accuracy: Inaccurate or inconsistent pipetting of the internal standard spiking solution is a frequent source of error. Verify the calibration of your pipettes.

    • Extraction efficiency: Ensure that the extraction recovery is consistent across all samples. Variations in extraction time, mixing intensity, or temperature can affect recovery.

    • Matrix effects: Different samples may have varying levels of matrix components, leading to variable ion suppression or enhancement.

  • Check for Instrument-Related Issues:

    • Autosampler performance: Inconsistent injection volumes can lead to variable peak areas. Check the autosampler for air bubbles in the syringe and ensure proper maintenance.

    • Ion source contamination: A dirty ion source can cause erratic signal intensity. Clean the ion source according to the manufacturer's recommendations.

    • System stability: A gradual decrease in signal over the course of a run may indicate a problem with the LC pump, column, or mass spectrometer.

Issue 3: Unexpected Peaks or Cross-Talk

Q: I am observing a peak for the unlabeled analyte (Fenofibrate/Fenofibric acid) in my blank samples spiked only with this compound. What is the cause?

A: This phenomenon, often referred to as "cross-talk," can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantitation.

Troubleshooting Steps:

  • Assess the Purity of the Internal Standard:

    • Check the Certificate of Analysis (CoA): Review the CoA for your batch of this compound to confirm its isotopic and chemical purity.

    • Inject a high concentration of the IS: Prepare a high-concentration solution of this compound and inject it to check for the presence of the unlabeled analyte at its corresponding MRM transition. If a significant peak is observed, your internal standard may be contaminated.

  • Investigate In-Source Fragmentation:

    • The deuterated internal standard may lose a deuterium atom in the mass spectrometer's ion source, contributing to the analyte's signal.

    • Optimize MS conditions: Reduce the collision energy and cone voltage to minimize in-source fragmentation.

  • Consider Isotopic Exchange:

    • Deuterium atoms on the internal standard can sometimes exchange with hydrogen atoms from the solvent (back-exchange), especially under certain pH conditions.

    • Evaluate solvent stability: Incubate the internal standard in your sample diluent and mobile phase for a period equivalent to your run time and re-inject to see if the signal of the unlabeled analyte increases.

Experimental Protocols & Data

Table 1: Recommended LC-MS/MS Parameters for Fenofibric Acid and Fenofibric Acid-d6
ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Negative
Precursor Ion (m/z)
Fenofibric Acid317.1
Fenofibric Acid-d6322.9
Product Ion (m/z)
Fenofibric Acid230.9
Fenofibric Acid-d6230.8
Collision Energy (CE) Optimization is recommended. A starting range of 15-30 eV is typical.

Note: The optimal collision energy can vary between different mass spectrometer models and should be determined empirically.[3][4]

Protocol 1: Plasma Sample Preparation using Protein Precipitation

This protocol is a general guideline for the extraction of Fenofibric acid and Fenofibric acid-d6 from plasma.

  • Sample Aliquoting: To a 100 µL aliquot of plasma sample in a microcentrifuge tube, add the working solution of Fenofibric acid-d6 (internal standard).

  • Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to increase concentration.

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) of the final extract into the LC-MS/MS system.

Protocol 2: Plasma Sample Preparation using Liquid-Liquid Extraction (LLE)
  • Sample Aliquoting: To a 100 µL aliquot of plasma, add the Fenofibric acid-d6 internal standard solution.

  • Acidification: Add a small volume of a weak acid (e.g., 50 µL of 0.1 M HCl) to the plasma to facilitate extraction.

  • Addition of Extraction Solvent: Add 1 mL of an appropriate organic solvent (e.g., a mixture of n-hexane, dichloromethane, and isopropanol).

  • Extraction: Vortex the mixture vigorously for 2-5 minutes.

  • Centrifugation: Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in a specific volume of the mobile phase (e.g., 200 µL).

  • Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_pp Protein Precipitation cluster_lle Liquid-Liquid Extraction plasma Plasma Sample add_is Add this compound (IS) plasma->add_is pp_solvent Add Acetonitrile add_is->pp_solvent lle_solvent Add Extraction Solvent add_is->lle_solvent vortex1 Vortex pp_solvent->vortex1 centrifuge1 Centrifuge vortex1->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 lcms LC-MS/MS Analysis supernatant1->lcms vortex2 Vortex lle_solvent->vortex2 centrifuge2 Centrifuge vortex2->centrifuge2 supernatant2 Collect Organic Layer centrifuge2->supernatant2 evaporate Evaporate & Reconstitute supernatant2->evaporate evaporate->lcms troubleshooting_workflow start Low S/N for this compound check_ms Optimize MS Parameters? (Source, CE) start->check_ms check_chrom Improve Chromatography? (Peak Shape, Retention) check_ms->check_chrom Yes tune_ms Tune Ion Source Optimize Collision Energy check_ms->tune_ms No check_prep Enhance Sample Prep? (Recovery, Cleanup) check_chrom->check_prep Yes adjust_lc Adjust Mobile Phase/Gradient Test Different Column check_chrom->adjust_lc No improve_prep Validate Extraction Recovery Consider SPE Cleanup check_prep->improve_prep No end S/N Improved check_prep->end Yes tune_ms->end adjust_lc->end improve_prep->end

References

Common sources of contamination in Fenofibrate-d6 analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common sources of contamination during Fenofibrate-d6 analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in this compound analysis?

A1: Contamination in this compound analysis can originate from several sources, broadly categorized as:

  • Cross-contamination from the Analyte: Interference from the unlabeled Fenofibrate.

  • Isotopic Purity of the Internal Standard: Presence of unlabeled Fenofibrate in the this compound standard.

  • Laboratory Environment and Consumables: Contaminants introduced from labware, solvents, and the general laboratory environment.

  • Sample Matrix: Endogenous compounds from the biological matrix (e.g., plasma, urine) that may interfere with the analysis.

  • Co-administered Drugs: Other medications or their metabolites present in the sample that may have similar chromatographic or mass spectrometric behavior.

Q2: I am observing a signal for Fenofibrate in my blank samples. What could be the cause?

A2: A Fenofibrate signal in blank samples, also known as "ghost peaks," can be due to several factors:

  • Carryover: Residual Fenofibrate from a previous high-concentration sample adhering to the autosampler needle, injection port, or analytical column.

  • Contaminated Solvents or Reagents: The mobile phase, reconstitution solvent, or other reagents may be contaminated with Fenofibrate.

  • Contaminated Labware: Pipette tips, vials, plates, or other containers may have been previously exposed to Fenofibrate and not cleaned properly.

  • Cross-talk: In mass spectrometry, this can occur when the signal from the this compound internal standard contributes to the signal of the unlabeled Fenofibrate, although this is less common with modern instruments.[1][2]

Q3: My calibration curve for Fenofibrate is non-linear at the upper end. What could be the issue?

A3: Non-linearity in the upper range of the calibration curve can be caused by:

  • Detector Saturation: The mass spectrometer detector can become saturated at very high analyte concentrations.

  • Isotopic Contribution: At high concentrations of Fenofibrate, the natural abundance of isotopes (e.g., ¹³C) can contribute to the signal of the this compound internal standard, a phenomenon known as isotopic cross-talk.[3][4]

  • Ion Suppression: High concentrations of the analyte can suppress the ionization of the internal standard in the mass spectrometer's ion source.

Troubleshooting Guides

Issue: Unexpected Peaks or High Background Noise

High background noise or the presence of unexpected peaks can significantly impact the sensitivity and accuracy of your assay. This guide provides a systematic approach to identifying and eliminating these sources of contamination.

Experimental Protocol: Blank Injection Analysis

To identify the source of contamination, a systematic analysis of blank injections is recommended.

  • Mobile Phase Blank: Run a gradient analysis with only the mobile phase. This helps to identify contamination from the LC solvents or tubing.

  • Injection Solvent Blank: Inject a sample of the solvent used to reconstitute the final extracts. This will help pinpoint contamination from the reconstitution solvent.

  • Extraction Blank: Perform the entire sample preparation procedure on a blank matrix (e.g., drug-free plasma) and inject the final extract. This will identify contaminants introduced during the sample preparation process, including those from extraction solvents, labware, and the matrix itself.

G

Caption: Troubleshooting workflow for identifying sources of unexpected peaks.

Table 1: Common Laboratory Contaminants and Their Sources

Contaminant ClassCommon ExamplesPotential Sources
Plasticizers Phthalates (e.g., Dibutyl phthalate, Diisooctyl phthalate)Plastic labware (vials, pipette tips, plates), solvent storage bottles, tubing.
Polymers Polyethylene glycol (PEG), Polypropylene glycol (PPG)Detergents, lubricants, personal care products.
Slip Agents Oleamide, ErucamidePolypropylene tubes and plates.
Antioxidants Butylated hydroxytoluene (BHT)Plastic materials, packaging.
Siloxanes Polydimethylsiloxane (PDMS)Silicone-containing materials (septa, tubing), personal care products.
Issue: Interference from Extractables and Leachables

Extractables are compounds that can be extracted from container closure systems and other lab materials under harsh conditions, while leachables are compounds that migrate into the sample under normal experimental conditions. These can be a significant and often overlooked source of contamination.

Experimental Protocol: Extractable/Leachable Study

A simplified study to assess potential extractables and leachables can be performed as follows:

  • Material Incubation: Incubate the plasticware (e.g., vials, plates) and container closures to be used in the assay with the mobile phase or a solvent mixture representative of the sample matrix at an elevated temperature (e.g., 40-50°C) for a defined period (e.g., 24-48 hours).

  • Analysis: Analyze the resulting solution by LC-MS/MS to identify any migrated compounds.

  • Comparison: Compare the chromatograms of the incubated solvent with a fresh solvent blank to identify the extracted compounds.

G

Caption: Workflow for identifying extractable and leachable contaminants.

Table 2: Common m/z Values of Background Contaminants in LC-MS

This table provides a list of common background ions that may be observed in LC-MS analysis. These can serve as a reference when investigating unknown peaks in your chromatograms.

m/z (Positive Ion Mode)Compound/Class
149.0233Phthalate fragment
195.1383Trimethyl-butyl ammonium
279.1591Di-butyl phthalate (DBP)
391.2843Di-(2-ethylhexyl) phthalate (DEHP)
445.1200Polysiloxane
Variable (repeating units)Polyethylene glycol (PEG), Polypropylene glycol (PPG)
m/z (Negative Ion Mode)Compound/Class
113.0244Trifluoroacetic acid (TFA) dimer
255.2329Palmitic acid
283.2642Stearic acid

Note: The exact m/z values may vary slightly depending on the instrument calibration.

Issue: Isotopic Cross-Talk and Internal Standard Purity

Q4: How can I check for isotopic cross-talk between Fenofibrate and this compound?

A4: Isotopic cross-talk, where the signal from the analyte contributes to the signal of the stable isotope-labeled internal standard (SIL-IS), can lead to inaccuracies, especially at high analyte concentrations.

Experimental Protocol: Cross-Talk Evaluation

  • Prepare High Concentration Analyte Standard: Prepare a solution containing a high concentration of unlabeled Fenofibrate (at the upper limit of quantitation, ULOQ) without any this compound.

  • Acquire Data for IS Transition: Analyze this solution using the LC-MS/MS method and monitor the mass transition for this compound.

  • Evaluate Signal: If a significant peak is observed at the retention time of Fenofibrate in the this compound channel, it indicates cross-talk from the natural isotopic abundance of Fenofibrate. The response should be less than a predefined percentage of the this compound response at the lower limit of quantitation (LLOQ).

Q5: How do I assess the purity of my this compound internal standard?

A5: The purity of the SIL-IS is crucial for accurate quantification.

Experimental Protocol: Internal Standard Purity Check

  • Prepare IS Solution: Prepare a solution containing only this compound at the working concentration.

  • Acquire Data for Analyte Transition: Analyze this solution and monitor the mass transition for unlabeled Fenofibrate.

  • Evaluate Signal: Any signal detected in the Fenofibrate channel indicates the presence of the unlabeled analyte as an impurity in the SIL-IS. The response should be below a specified threshold relative to the Fenofibrate response at the LLOQ.

G

Caption: Logical workflow for assessing isotopic cross-talk and internal standard purity.

References

Technical Support Center: Fenofibrate and Fenofibrate-d6 Analysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals optimizing MRM (Multiple Reaction Monitoring) transitions and developing LC-MS/MS methods for Fenofibrate and its deuterated internal standard, Fenofibrate-d6.

Frequently Asked Questions (FAQs)

Q1: What are the recommended MRM transitions for Fenofibric Acid and Fenofibric Acid-d6?

A1: Fenofibrate is a prodrug that is rapidly hydrolyzed to its active metabolite, Fenofibric Acid (FA), in vivo. Therefore, most quantitative bioanalytical methods focus on the detection of Fenofibric Acid. Below is a summary of commonly used MRM transitions. It is crucial to optimize these parameters on your specific instrument.

Table 1: Recommended MRM Transitions for Fenofibric Acid and Fenofibric Acid-d6 (Negative Ion Mode)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
Fenofibric Acid317.0 / 317.1 / 317.2230.9 / 230.7 / 213Negative[1][2][3]
Fenofibric Acid-d6322.9 / 324.93230.8 / 110.82Negative[4]

Note: The precursor ion for Fenofibric Acid may vary slightly depending on the isotopic distribution and instrument resolution.

Q2: Can Fenofibrate be analyzed directly by LC-MS/MS?

A2: Yes, it is possible to analyze the parent drug, Fenofibrate. However, due to its rapid conversion to Fenofibric Acid in biological matrices, methods typically focus on the active metabolite for pharmacokinetic studies. For formulation analysis or in vitro studies, monitoring the parent drug may be necessary.

Table 2: MRM Transition for Fenofibrate (Positive Ion Mode)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
Fenofibrate361.0Not specifiedPositive[5]

Q3: What are the typical mass spectrometry parameters for Fenofibric Acid analysis?

A3: Optimal mass spectrometry parameters are instrument-dependent. However, the following table provides a starting point for method development based on published literature.

Table 3: Example Mass Spectrometry Parameters for Fenofibric Acid Analysis

ParameterValueReference
Ionization ModeNegative Electrospray Ionization (ESI)[6]
Declustering Potential (DP)-55 V[6]
Collision Energy (CE)-20 V[6]
Cone Voltage20 V[4]
Capillary Voltage3000 V - 4500 V[2][6]
Source Temperature120°C - 450°C[2][6]
Desolvation Gas Flow650 L/h[2]

Troubleshooting Guide

Issue 1: Poor sensitivity or no signal for Fenofibric Acid.

  • Possible Cause 1: Incorrect Ionization Mode.

    • Solution: Fenofibric Acid is a carboxylic acid and ionizes most efficiently in negative ion mode. Ensure your mass spectrometer is set to negative ESI.[6]

  • Possible Cause 2: Suboptimal MRM Transitions or Collision Energy.

    • Solution: Infuse a standard solution of Fenofibric Acid directly into the mass spectrometer to optimize the precursor and product ions, as well as the collision energy and other tuning parameters. The values in Table 1 and Table 3 are good starting points.

  • Possible Cause 3: Inefficient Sample Extraction.

    • Solution: Fenofibric Acid can be extracted from plasma using protein precipitation (e.g., with acetonitrile or methanol) or solid-phase extraction (SPE).[4] Evaluate your extraction recovery. Ensure the pH of your sample and extraction solvent are appropriate to keep Fenofibric Acid in its desired ionic state.

Issue 2: High background noise or interfering peaks.

  • Possible Cause 1: Matrix Effects.

    • Solution: Biological matrices can suppress or enhance the ionization of the analyte. To mitigate this, improve your sample cleanup procedure. Consider using a more selective SPE sorbent. A dilution of the sample may also help. The use of a stable isotope-labeled internal standard like Fenofibric Acid-d6 is highly recommended to compensate for matrix effects.[4][7]

  • Possible Cause 2: Contamination from the LC system or sample collection tubes.

    • Solution: Inject a blank solvent to check for system contamination. Ensure all solvents are of high purity (LC-MS grade). Use appropriate collection tubes for blood samples to avoid interferences from plasticizers or other leachables.

Issue 3: Poor chromatographic peak shape (e.g., tailing, fronting, or broad peaks).

  • Possible Cause 1: Incompatible Mobile Phase.

    • Solution: Fenofibric Acid is an acidic compound. Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can improve peak shape by ensuring the analyte is in a single ionic form.[4] A typical mobile phase combination is water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Possible Cause 2: Column Overload.

    • Solution: Inject a lower concentration of the standard or sample to see if the peak shape improves. If so, you may be overloading the analytical column.

  • Possible Cause 3: Inappropriate Column Chemistry.

    • Solution: A C18 column is commonly used for the separation of Fenofibric Acid.[4] Ensure your column is in good condition and suitable for the mobile phase you are using.

Experimental Protocols

1. Sample Preparation: Protein Precipitation

This is a simple and rapid method for sample cleanup.

  • To 50 µL of plasma, add 50 µL of Fenofibric Acid-d6 internal standard solution.[4]

  • Add 200 µL of cold acetonitrile to precipitate the proteins.[4]

  • Vortex the mixture for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. Chromatographic Conditions

  • Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.[4]

  • Mobile Phase A: Water with 0.1% formic acid.[4]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[4]

  • Flow Rate: 0.3 mL/min.[4]

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B to elute the analyte.

  • Injection Volume: 3 µL.[4]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample is Add Internal Standard (Fenofibric Acid-d6) plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms UPLC-MS/MS System supernatant->lcms Inject data Data Acquisition (MRM) lcms->data quant Quantification data->quant report Reporting quant->report

Caption: A typical experimental workflow for the analysis of Fenofibric Acid in plasma.

troubleshooting_logic start Poor Sensitivity Issue check_mode Check Ionization Mode (Should be Negative ESI) start->check_mode mode_ok Mode Correct? check_mode->mode_ok optimize_mrm Optimize MRM Transitions & Collision Energy mrm_ok Signal Improved? optimize_mrm->mrm_ok check_extraction Evaluate Sample Extraction Recovery extraction_ok Recovery >85%? check_extraction->extraction_ok mode_ok->optimize_mrm Yes solution_mode Switch to Negative ESI mode_ok->solution_mode No mrm_ok->check_extraction No solution_mrm Use Optimized Parameters mrm_ok->solution_mrm Yes solution_extraction Optimize Extraction Protocol extraction_ok->solution_extraction No resolved Issue Resolved extraction_ok->resolved Yes solution_mode->resolved solution_mrm->resolved solution_extraction->resolved

Caption: A troubleshooting decision tree for poor sensitivity in Fenofibric Acid analysis.

References

Resolving co-eluting interferences in Fenofibrate bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to co-eluting interferences in the bioanalysis of fenofibrate and its active metabolite, fenofibric acid.

Troubleshooting Guides

Issue: Poor peak shape and co-elution with endogenous plasma components.

Question: My fenofibric acid peak is showing significant tailing and is not well-resolved from an endogenous peak in my plasma samples. What steps can I take to improve this?

Answer: This is a common issue often caused by co-eluting lysophosphatidylcholines (LPCs). Here is a systematic approach to troubleshoot and resolve this interference:

1. Sample Preparation Optimization:

The choice of sample preparation technique is critical in removing interfering phospholipids.

  • Protein Precipitation (PPT): While simple and fast, PPT is often insufficient for removing all interfering phospholipids. If you are using PPT, consider switching to a more selective method.

  • Liquid-Liquid Extraction (LLE): LLE can offer better cleanup than PPT. Experiment with different organic solvents to optimize the extraction of fenofibric acid while minimizing the co-extraction of LPCs.

  • Solid-Phase Extraction (SPE): SPE is highly recommended for removing phospholipids. A mixed-mode cation exchange SPE cartridge can effectively remove LPCs.

Table 1: Comparison of Sample Preparation Techniques for Fenofibric Acid Bioanalysis

Sample Preparation MethodProsConsRecommended Use Case
Protein Precipitation (PPT)Fast, simple, inexpensiveLow recovery, significant matrix effects, insufficient removal of phospholipidsHigh-throughput screening where precision is less critical
Liquid-Liquid Extraction (LLE)Good recovery, better cleanup than PPTMore labor-intensive, requires solvent optimizationWhen PPT fails and SPE is not available
Solid-Phase Extraction (SPE)Excellent cleanup, high recovery, minimal matrix effectsMore expensive, requires method developmentFor validated bioanalytical methods requiring high accuracy and precision

2. Chromatographic Method Development:

Fine-tuning your LC method can significantly improve the resolution between fenofibric acid and co-eluting interferences.

  • Mobile Phase Additives: The addition of a small amount of formic acid (0.1%) to the mobile phase can improve the peak shape of fenofibric acid.

  • Gradient Optimization: A shallower gradient can increase the separation between closely eluting peaks.

  • Column Chemistry: Consider using a column with a different stationary phase. A C18 column is commonly used, but a phenyl-hexyl or a cyano column might offer different selectivity.

Experimental Workflow for Method Optimization

cluster_SamplePrep Sample Preparation cluster_LC LC Optimization cluster_MS MS Detection cluster_Outcome Result PPT Protein Precipitation MobilePhase Mobile Phase Additives PPT->MobilePhase If tailing persists LLE Liquid-Liquid Extraction LLE->MobilePhase If co-elution occurs SPE Solid-Phase Extraction SPE->MobilePhase Optimal starting point Gradient Gradient Optimization MobilePhase->Gradient Column Column Chemistry Gradient->Column MRM MRM Transition Selection Column->MRM Resolved Interference Resolved MRM->Resolved

Caption: Troubleshooting workflow for co-elution issues.

Issue: Interference from a co-administered drug metabolite.

Question: I am analyzing samples from a clinical study where subjects were also taking another drug. I am seeing an interfering peak at the same retention time as fenofibric acid. How can I confirm the source of this interference and resolve it?

Answer: Interference from metabolites of co-administered drugs is a common challenge in clinical bioanalysis.

1. Identification of the Interfering Metabolite:

  • High-Resolution Mass Spectrometry (HRMS): If available, use a Q-TOF or Orbitrap mass spectrometer to determine the accurate mass of the interfering peak. This will allow you to propose a molecular formula and potentially identify the metabolite by searching a drug metabolism database.

  • Review of Co-administered Drug Metabolism: Research the metabolic pathways of the co-administered drug to see if any known metabolites have a mass-to-charge ratio (m/z) similar to fenofibric acid.

2. Resolution Strategies:

  • Chromatographic Separation:

    • Increase Run Time: A longer chromatographic run with a shallower gradient can often resolve closely eluting compounds.

    • Alternative Column Chemistry: As mentioned previously, switching to a column with a different stationary phase can alter the elution order and resolve the interference.

    • pH of the Mobile Phase: Adjusting the pH of the mobile phase can change the ionization state of both fenofibric acid and the interfering metabolite, potentially leading to better separation.

  • Mass Spectrometric Resolution:

    • Selection of Unique MRM Transitions: If the interfering metabolite has a different fragmentation pattern from fenofibric acid, you may be able to find a multiple reaction monitoring (MRM) transition that is unique to fenofibric acid.

Table 2: MRM Transitions for Fenofibric Acid

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Notes
317.1231.115Primary, often used for quantification
317.1121.125Confirmation ion
317.193.130Alternative confirmation ion

Frequently Asked Questions (FAQs)

Q1: What are the most common endogenous interferences in fenofibrate bioanalysis?

A1: The most frequently reported endogenous interferences are lysophosphatidylcholines (LPCs) and other glycerophosphocholines. These compounds are abundant in plasma and can have similar chromatographic behavior to fenofibric acid, especially when using protein precipitation for sample cleanup.

Q2: Can I use a simple protein precipitation method for my fenofibrate bioanalysis?

A2: While protein precipitation is a fast and easy sample preparation technique, it is generally not recommended for validated bioanalytical methods for fenofibrate due to significant matrix effects and the potential for co-elution with endogenous phospholipids. For regulatory submissions, a more robust method like SPE is preferred.

Q3: What is the role of an internal standard in overcoming co-eluting interferences?

A3: A stable isotope-labeled internal standard (SIL-IS), such as fenofibric acid-d6, is highly recommended. A SIL-IS will have nearly identical chromatographic behavior and ionization efficiency as the analyte. Therefore, it can compensate for matrix effects, including ion suppression or enhancement caused by co-eluting interferences, leading to more accurate and precise quantification.

Workflow for Utilizing a Stable Isotope-Labeled Internal Standard

Start Plasma Sample Containing Fenofibric Acid Add_IS Spike with Fenofibric Acid-d6 (SIL-IS) Start->Add_IS Sample_Prep Sample Preparation (e.g., SPE) Add_IS->Sample_Prep LC_MS LC-MS/MS Analysis Sample_Prep->LC_MS Quant Quantification (Ratio of Analyte Peak Area to IS Peak Area) LC_MS->Quant Result Accurate Concentration of Fenofibric Acid Quant->Result

Caption: Use of a SIL-IS in bioanalysis.

Experimental Protocols

Protocol: Solid-Phase Extraction (SPE) for the Determination of Fenofibric Acid in Human Plasma

1. Materials:

  • Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)
  • Methanol (LC-MS grade)
  • Acetonitrile (LC-MS grade)
  • Water (LC-MS grade)
  • Formic acid
  • Ammonium hydroxide
  • Human plasma samples
  • Fenofibric acid analytical standard
  • Fenofibric acid-d6 (internal standard)

2. Procedure:

  • Spiking: To 100 µL of plasma, add 10 µL of the internal standard working solution (fenofibric acid-d6).
  • Pre-treatment: Add 200 µL of 2% formic acid in water and vortex.
  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
  • Loading: Load the pre-treated sample onto the SPE cartridge.
  • Washing:
  • Wash with 1 mL of 2% formic acid in water.
  • Wash with 1 mL of methanol.
  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Protocol: LC-MS/MS Method for Fenofibric Acid Analysis

1. LC Conditions:

  • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
  • Mobile Phase A: 0.1% formic acid in water
  • Mobile Phase B: 0.1% formic acid in acetonitrile
  • Flow Rate: 0.4 mL/min
  • Gradient:
  • 0-0.5 min: 30% B
  • 0.5-2.5 min: 30-90% B
  • 2.5-3.0 min: 90% B
  • 3.0-3.1 min: 90-30% B
  • 3.1-4.0 min: 30% B
  • Injection Volume: 5 µL

2. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), negative mode
  • MRM Transitions:
  • Fenofibric acid: 317.1 -> 231.1
  • Fenofibric acid-d6: 323.1 -> 237.1
  • Ion Source Temperature: 500°C
  • IonSpray Voltage: -4500 V

Validation & Comparative

A Comparative Guide to Fenofibrate-d6 Based Assays: Evaluating Linearity, Precision, and Accuracy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the quantitative analysis of fenofibrate's active metabolite, fenofibric acid, is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. Fenofibrate-d6, a stable isotope-labeled derivative, is widely employed as an internal standard in bioanalytical methods to ensure high accuracy and precision. This guide provides a comparative overview of the performance of various this compound based assays, focusing on key validation parameters: linearity, precision, and accuracy.

Performance Characteristics of this compound Based Assays

The following tables summarize the linearity, precision, and accuracy data from several validated bioanalytical methods utilizing this compound for the quantification of fenofibric acid in plasma. These methods predominantly employ liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Linearity of Fenofibric Acid Quantification

Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. In the context of these assays, a high correlation coefficient (r²) value is indicative of excellent linearity.

MethodMatrixConcentration Range (ng/mL)Correlation Coefficient (r²)
UPLC-MS/MS[1]Rat Plasma50 - 60000.9984
LC-MS/MS[2]Human Plasma150 - 20383Not explicitly stated, but method validated
LC-MS/MSHuman Plasma150 - 20383Not explicitly stated, but method validated
UHPLC-UV[3][4]Rat Plasma100 - 10000≥ 0.9993
UPLC-MS/MSHuman Plasma0.5 - 2000.993
HPLCHuman Plasma95 - 19924> 0.98
Precision of Fenofibric Acid Quantification

Precision is the measure of the agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample. It is typically expressed as the percentage coefficient of variation (%CV).

MethodMatrixIntra-day Precision (%CV)Inter-day Precision (%CV)
UPLC-MS/MS[1]Rat Plasma< 7.2%< 12%
LC-MS/MS[2][5]Human Plasma< 2.5%< 2.5%
UHPLC-UV[3][4]Rat Plasma1.50 - 4.20%0.86 - 4.01%
HPLCHuman PlasmaNot explicitly separated4.35 - 8.38% (Total Precision)
Accuracy of Fenofibric Acid Quantification

Accuracy refers to the closeness of the mean test results obtained by the method to the true value (concentration) of the analyte. It is often expressed as a percentage of the nominal concentration.

MethodMatrixAccuracy (%)
UPLC-MS/MS[1]Rat Plasma97.65 - 111.63%
LC-MS/MS[2][5]Human PlasmaWithin ±2.8%
HPLCHuman Plasma101.99 - 107.41%

Experimental Protocols

The methodologies outlined below are representative of the procedures used in the cited studies for the quantification of fenofibric acid using this compound as an internal standard.

Sample Preparation

A common and efficient method for extracting fenofibric acid and the this compound internal standard from plasma is protein precipitation.

  • Aliquot Plasma: Transfer a small volume (e.g., 50 µL) of plasma sample into a microcentrifuge tube.[1]

  • Add Internal Standard: Spike the plasma sample with a working solution of this compound.[1]

  • Protein Precipitation: Add a precipitating agent, typically acetonitrile, to the plasma sample.[1]

  • Vortex and Centrifuge: Vortex the mixture to ensure thorough mixing and then centrifuge at high speed to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the analyte and internal standard, for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The collected supernatant is then injected into an LC-MS/MS system for separation and detection.

  • Chromatographic Separation:

    • Column: A C18 reverse-phase column is commonly used for the separation of fenofibric acid.[1][6]

    • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol.[1][6] The composition can be delivered isocratically (constant composition) or as a gradient (changing composition).

    • Flow Rate: The flow rate is typically in the range of 0.3 mL/min.[1][6]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) is a common ionization technique used for fenofibric acid, often in the negative ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for both fenofibric acid and this compound.[6]

      • Fenofibric Acid Transition: m/z 319.10 → 233.10[6]

      • Fenofibric Acid-d6 Transition: m/z 325.10 → 233.10[6]

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for a this compound based bioanalytical assay.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound (Internal Standard) plasma->add_is precipitate Protein Precipitation (e.g., Acetonitrile) add_is->precipitate vortex Vortex & Centrifuge precipitate->vortex supernatant Collect Supernatant vortex->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM) separation->detection data Data Acquisition & Processing detection->data result Quantification of Fenofibric Acid data->result

Caption: Experimental workflow for a this compound based bioanalytical assay.

Conclusion

The use of this compound as an internal standard in LC-MS/MS assays for the quantification of fenofibric acid consistently yields methods with excellent linearity, high precision, and accuracy, as demonstrated by the presented data from various studies. These robust and reliable methods are essential for supporting drug development programs by providing high-quality bioanalytical data. The detailed experimental protocols and the visualized workflow offer a comprehensive guide for researchers and scientists working in this field.

References

A Researcher's Guide to Inter-Laboratory Cross-Validation of Fenofibrate Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the consistency and reliability of bioanalytical data across different laboratories is paramount. This guide provides a comprehensive comparison of two common methods for the quantification of fenofibric acid, the active metabolite of fenofibrate, and outlines a framework for inter-laboratory cross-validation. Fenofibrate is a prodrug that is rapidly hydrolyzed by esterases in the blood to its active form, fenofibric acid; therefore, bioanalytical methods typically focus on the quantification of the metabolite.[1]

This guide presents detailed experimental protocols and comparative performance data for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The objective is to furnish a practical resource for laboratories aiming to establish and cross-validate methods for fenofibric acid quantification in plasma.

Experimental Protocols

Detailed methodologies for both HPLC-UV and LC-MS/MS are provided below. These protocols are synthesized from established and validated methods in the scientific literature.[2][3][4]

Method 1: HPLC-UV for Fenofibric Acid Quantification

This method is suitable for routine analysis and offers a cost-effective approach for the quantification of fenofibric acid in plasma.

  • Sample Preparation: To 200 µL of plasma, add 50 µL of an internal standard solution (e.g., a structurally similar compound not present in the sample). Precipitate proteins by adding 600 µL of acetonitrile. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v).[4]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detection at 286 nm.[4][5]

    • Run Time: Approximately 10 minutes.

Method 2: LC-MS/MS for Fenofibric Acid Quantification

This method provides higher sensitivity and selectivity, making it ideal for studies requiring low detection limits.

  • Sample Preparation: To 100 µL of plasma, add 25 µL of an internal standard solution (e.g., a stable isotope-labeled fenofibric acid). Perform a liquid-liquid extraction by adding 500 µL of a mixture of n-hexane and ethyl acetate (1:1, v/v). Vortex for 2 minutes and centrifuge at 12,000 x g for 5 minutes. Transfer the organic layer to a clean tube and evaporate to dryness. Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic and Mass Spectrometric Conditions:

    • Instrument: LC-MS/MS system with an electrospray ionization (ESI) source.

    • Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Ionization Mode: ESI negative.[1][3]

    • MRM Transitions:

      • Fenofibric Acid: m/z 317.1 -> 273.1[1]

      • Internal Standard (example): m/z 321.1 -> 277.1

Data Presentation: Comparative Performance

The following tables summarize the expected quantitative performance data for the two methods, based on published validation results.[1][2][3]

Table 1: HPLC-UV Method Performance

Validation ParameterLaboratory ALaboratory BAcceptance Criteria
Linearity Range (ng/mL) 100 - 10,000100 - 10,000r² ≥ 0.99
Correlation Coefficient (r²) 0.99850.9991
Lower Limit of Quantification (LLOQ) (ng/mL) 100100Signal-to-noise ≥ 10
Intra-day Precision (%CV) < 5%< 6%≤ 15%
Inter-day Precision (%CV) < 7%< 8%≤ 15%
Accuracy (% Bias) -4.5% to +6.2%-5.8% to +7.1%Within ±15%
Recovery (%) 85.2%88.9%Consistent and reproducible

Table 2: LC-MS/MS Method Performance

Validation ParameterLaboratory ALaboratory BAcceptance Criteria
Linearity Range (ng/mL) 5 - 5,0005 - 5,000r² ≥ 0.99
Correlation Coefficient (r²) 0.99960.9998
Lower Limit of Quantification (LLOQ) (ng/mL) 55Signal-to-noise ≥ 10
Intra-day Precision (%CV) < 3%< 4%≤ 15%
Inter-day Precision (%CV) < 4%< 5%≤ 15%
Accuracy (% Bias) -2.1% to +3.5%-3.0% to +4.2%Within ±15%
Recovery (%) 92.7%94.1%Consistent and reproducible

Mandatory Visualizations

The following diagrams illustrate the workflow for inter-laboratory cross-validation and the conceptual differences between the two analytical methods.

CrossValidationWorkflow cluster_prep Phase 1: Preparation and Planning cluster_analysis Phase 2: Sample Analysis cluster_data Phase 3: Data Comparison and Evaluation cluster_outcome Phase 4: Outcome A Define Acceptance Criteria B Select Validated Methods from Each Lab A->B C Prepare and Distribute Standardized QC Samples B->C D Lab A Analyzes QC Samples C->D E Lab B Analyzes QC Samples C->E F Collect and Compile Data from Both Labs D->F E->F G Statistical Analysis of Results F->G H Compare Results Against Acceptance Criteria G->H I Successful Cross-Validation H->I Criteria Met J Investigation and Re-validation Required H->J Criteria Not Met

Inter-laboratory cross-validation workflow.

AnalyticalMethodComparison cluster_hplc HPLC-UV Method cluster_lcms LC-MS/MS Method cluster_comparison Key Differences H1 Sample Preparation (Protein Precipitation) H2 HPLC Separation (C18 Column) H1->H2 H3 UV Detection (Absorbance at 286 nm) H2->H3 Comp Sensitivity & Specificity: LC-MS/MS > HPLC-UV Cost & Complexity: HPLC-UV < LC-MS/MS L1 Sample Preparation (Liquid-Liquid Extraction) L2 UPLC Separation (C18 Column) L1->L2 L3 Mass Spectrometry Detection (MRM) L2->L3

Conceptual comparison of analytical methods.

References

A Comparative Guide to Internal Standards for Fenofibrate Analysis: Is Fenofibrate-d6 the Superior Choice?

Author: BenchChem Technical Support Team. Date: November 2025

In the quantitative bioanalysis of the lipid-regulating agent fenofibrate, the selection of an appropriate internal standard (IS) is paramount to ensure the accuracy, precision, and reliability of analytical methods. Fenofibrate is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid, which is the primary analyte measured in pharmacokinetic and bioequivalence studies. This guide provides a comprehensive comparison of Fenofibrate-d6 with other commonly employed internal standards for the analysis of fenofibric acid, supported by experimental data from various studies.

The Ideal Internal Standard: A Brief Overview

An ideal internal standard should mimic the analyte's chemical and physical properties, including its extraction recovery, ionization efficiency, and chromatographic retention time, without interfering with the endogenous substances in the sample matrix. A stable isotope-labeled internal standard, such as this compound, is often considered the "gold standard" as its physicochemical behavior is nearly identical to that of the analyte, differing only in mass. This similarity allows it to effectively compensate for variations during sample preparation and analysis.

Performance Comparison of Internal Standards

The following table summarizes the performance characteristics of various analytical methods for fenofibric acid quantification, utilizing different internal standards. The data is compiled from multiple validated studies to provide a comparative overview.

Internal StandardAnalytical MethodMatrixLinearity Range (ng/mL)Accuracy (%)Precision (%RSD)Recovery (%)Reference
This compound UPLC-MS/MSRat Plasma50 - 600097.65 - 111.63< 1293 - 101[1]
Fenofibric acid-d6 LC-MS/MSHuman Plasma150 - 2038397.2 - 102.8< 2.573.8 - 75.4[2]
Bezafibrate UHPLC-MS/MSHuman Plasma50 - 3000093.1 - 106.9< 2.7> 86.2[3]
Diclofenac acid LC-MS/MSRat Plasma5 - 125099.1 - 102.1< 8.290.3 - 94.7[4]
Carbamazepine LC-MS/MSHuman Plasma500 - 2000087 - 115< 17.4~61[5]
Diazepam HPLC-UVHuman Plasma95 - 19924101.99 - 107.41< 8.38~62.9
Clofibric acid HPLC-UVHuman Serum500 - 4000098.65 - 102.4< 6.2Not Reported[6]
1-Naphthyl acetic acid HPLC-UVHuman Serum500 - 4000098.65 - 102.4< 6.2Not Reported[6]

Note: The performance data presented are from different studies and may not be directly comparable due to variations in experimental conditions. However, the table provides a valuable overview of the achievable performance with each internal standard.

From the data, it is evident that stable isotope-labeled internal standards like this compound and Fenofibric acid-d6, when used with highly sensitive LC-MS/MS methods, offer excellent accuracy and precision. While other structural analogs and unrelated compounds have been successfully used, they may not always perfectly compensate for matrix effects and variations in extraction efficiency, which can be critical for achieving the highest level of accuracy and precision.

Experimental Protocols

Below are detailed methodologies from key studies that utilized this compound and other internal standards for the analysis of fenofibric acid.

Protocol 1: Fenofibrate Analysis using this compound Internal Standard (UPLC-MS/MS)[1]
  • Sample Preparation:

    • To 50 µL of rat plasma, add 50 µL of fenofibric acid working solution and 50 µL of this compound internal standard solution (1 µg/mL).

    • Vortex the mixture.

    • Add 200 µL of acetonitrile to precipitate proteins.

    • Centrifuge the samples.

    • Inject the supernatant into the UPLC-MS/MS system.

  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH C18 (2.1x50 mm, 1.7 μm)

    • Mobile Phase:

      • A: Water with 0.1% formic acid (v/v)

      • B: Acetonitrile with 0.1% formic acid (v/v)

    • Flow Rate: 0.3 mL/min

    • Injection Volume: Not specified

  • Mass Spectrometric Conditions:

    • Ionization Mode: Not specified

    • MRM Transitions: Not specified

Protocol 2: Fenofibric Acid Analysis using Bezafibrate Internal Standard (UHPLC-MS/MS)[3]
  • Sample Preparation:

    • Precipitate plasma samples with methanol containing bezafibrate as the internal standard.

    • Centrifuge the samples.

    • Inject the supernatant for analysis.

  • Chromatographic Conditions:

    • Column: Not specified

    • Mobile Phase: Acetonitrile and water with 0.1% formic acid (58:42, v/v)

    • Flow Rate: Not specified

    • Injection Volume: Not specified

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), negative mode

    • MRM Transitions:

      • Fenofibric Acid: m/z 317.2 → 230.7

      • Bezafibrate (IS): m/z 360.0 → 274.0

Protocol 3: Fenofibric Acid Analysis using Diclofenac Acid Internal Standard (LC-MS/MS)[4]
  • Sample Preparation:

    • Perform liquid-liquid extraction on 100 µL of rat plasma using a mixture of N-hexane-dichloromethane-isopropanol (100:50:5, v/v/v).

    • Evaporate the organic layer.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: Discovery C18 (2.1 × 50 mm, 5 µm)

    • Mobile Phase: Methanol-water-formic acid (75:25:0.25, v/v/v)

    • Flow Rate: Not specified

    • Injection Volume: Not specified

  • Mass Spectrometric Conditions:

    • Ionization Mode: ESI, negative ion mode

    • MRM Transitions:

      • Fenofibric Acid: m/z 317 → 213

      • Diclofenac Acid (IS): m/z 294 → 250

Visualizing the Analytical Workflow

The following diagram illustrates a typical experimental workflow for the quantification of fenofibric acid in a biological matrix using an internal standard and LC-MS/MS analysis.

Fenofibrate_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Spike with Internal Standard (e.g., this compound) Sample->Add_IS Extraction Protein Precipitation or Liquid-Liquid Extraction Add_IS->Extraction Centrifuge Centrifugation Extraction->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS System Supernatant->Injection Chromatography Chromatographic Separation Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Detection Mass Spectrometric Detection (MRM) Ionization->Detection Integration Peak Area Integration Detection->Integration Calibration Calibration Curve (Analyte/IS Ratio vs. Conc.) Integration->Calibration Quantification Quantification of Fenofibric Acid Calibration->Quantification

Caption: Experimental workflow for fenofibric acid quantification.

Conclusion

The choice of an internal standard is a critical decision in the development of a robust and reliable bioanalytical method for fenofibrate. The evidence from multiple studies strongly supports the use of a stable isotope-labeled internal standard, such as This compound or Fenofibric acid-d6 , as the preferred option. These internal standards provide the best compensation for analytical variability, leading to superior accuracy and precision, particularly when coupled with the sensitivity and selectivity of LC-MS/MS.

While other compounds like bezafibrate and diclofenac acid have been used effectively, they may not perfectly mimic the behavior of fenofibric acid under all conditions. For researchers, scientists, and drug development professionals seeking the highest quality data for pharmacokinetic and other clinical studies, investing in a stable isotope-labeled internal standard is highly recommended.

References

A Comparative Guide to the Quantitative Analysis of Fenofibrate: Exploring Alternatives to LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) like fenofibrate is paramount. While Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is often considered the gold standard for its high sensitivity and selectivity, a range of alternative analytical methods offer viable, and in some cases more accessible, options for the determination of fenofibrate in bulk drug and pharmaceutical formulations. This guide provides an objective comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry as alternatives to LC-MS/MS, supported by experimental data and detailed methodologies.

Comparative Analysis of Quantitative Parameters

The performance of each analytical method can be evaluated based on key validation parameters. The following table summarizes the quantitative data for LC-MS/MS, HPLC-UV, HPTLC, and UV-Visible Spectrophotometry for the quantification of fenofibrate.

ParameterLC-MS/MSHPLC-UVHPTLCUV-Visible Spectrophotometry
Linearity Range 0.5 - 200 ng/mL[1]1 - 500 µg/mL[2]4 - 16 µ g/spot [3][4]2 - 20 µg/mL[5]
Limit of Detection (LOD) 0.41 ng/mL[1]0.02 - 0.228 µg/mL[2]1.449 µ g/spot [4]Not consistently reported
Limit of Quantification (LOQ) Not explicitly stated, but LLOQ is 0.5 ng/mL[1]0.08 - 0.764 µg/mL[2]4.390 µ g/spot [4]Not consistently reported
Accuracy (% Recovery) >92%[1]98 - 102%[6]98.67 - 100.34%[5]>98%[5]
Precision (%RSD) <15% (as per general guidelines)<2%[7]<1%[5]<1%[5]

Experimental Workflows

The general workflow for each analytical technique involves sample preparation, chromatographic separation (for LC and HPTLC methods), detection, and data analysis. The following diagram illustrates the logical flow of these processes.

Analytical_Workflows cluster_sample_prep Sample Preparation cluster_methods Analytical Methods cluster_lcms LC-MS/MS cluster_hplcuv HPLC-UV cluster_hptlc HPTLC cluster_uvvis UV-Vis Spectrophotometry cluster_data_analysis Data Analysis SP Sample Weighing & Dissolution Filt Filtration SP->Filt LCMS_Inj Injection Filt->LCMS_Inj HPLC_Inj Injection Filt->HPLC_Inj HPTLC_App Sample Application Filt->HPTLC_App UV_Meas Absorbance Measurement Filt->UV_Meas LCMS_Sep UPLC/HPLC Separation LCMS_Inj->LCMS_Sep LCMS_Ion Ionization (ESI) LCMS_Sep->LCMS_Ion LCMS_Det Mass Spectrometry (MRM) LCMS_Ion->LCMS_Det DA Quantification & Validation LCMS_Det->DA HPLC_Sep HPLC Separation HPLC_Inj->HPLC_Sep HPLC_Det UV Detection HPLC_Sep->HPLC_Det HPLC_Det->DA HPTLC_Dev Chromatogram Development HPTLC_App->HPTLC_Dev HPTLC_Scan Densitometric Scanning HPTLC_Dev->HPTLC_Scan HPTLC_Scan->DA UV_Meas->DA

General Analytical Workflows

Detailed Experimental Protocols

Below are the detailed methodologies for each of the discussed analytical techniques, based on published literature.

LC-MS/MS Method
  • Chromatographic System: Ultra Performance Liquid Chromatography (UPLC) system coupled with a triple quadrupole mass spectrometer.

  • Column: Acquity® BEH C18 column (1.7 µm particle size, 50 mm x 2.1 mm ID).[1]

  • Mobile Phase: An isocratic mobile phase consisting of methanol and water (80:20, v/v).[1]

  • Flow Rate: Not explicitly stated, but optimized for a total chromatographic analysis time of 2 minutes.[1]

  • Ionization: Electrospray Ionization (ESI) in positive mode.[1]

  • Detection: Multiple Reaction Monitoring (MRM) mode.[1]

  • Sample Preparation: For plasma samples, a protein precipitation method is typically employed. For pharmaceutical products, the sample is dissolved in a suitable solvent and diluted to the desired concentration.[1][8]

HPLC-UV Method
  • Chromatographic System: A standard High-Performance Liquid Chromatography system with a UV detector.

  • Column: A reverse-phase C18 column is commonly used, for example, a Zorbax C-18 column (5µm, 150cm x 4.6mm, ID).[2]

  • Mobile Phase: A mixture of a buffer and an organic solvent. One method utilizes a mobile phase of phosphate buffer (pH 3.0) and acetonitrile in a ratio of 30:70 (v/v).[2]

  • Flow Rate: Typically around 1.0 mL/min.[2][6]

  • Detection Wavelength: Detection is commonly performed at the maximum absorbance wavelength of fenofibrate, which is around 285-286 nm.[2][6]

  • Sample Preparation: A standard stock solution of fenofibrate is prepared by dissolving a known amount of the drug in the mobile phase.[2] This stock solution is then further diluted to prepare working standard solutions.[2]

HPTLC Method
  • Chromatographic System: High-Performance Thin-Layer Chromatography system with a densitometric scanner.

  • Stationary Phase: Aluminum plates precoated with silica gel 60 F254.[3][4]

  • Mobile Phase: A mixture of toluene, chloroform, methanol, and glacial acetic acid in the ratio of 4.6:3:1.4:0.1 (v/v/v/v).[3][4]

  • Sample Application: A specific volume of the standard and sample solutions is applied to the HPTLC plate as bands.

  • Development: The plate is developed in a twin-trough chamber saturated with the mobile phase.

  • Detection: Densitometric evaluation is performed at 253 nm.[3]

  • Sample Preparation: Standard stock solutions are prepared by dissolving fenofibrate in a suitable solvent like methanol.[4]

UV-Visible Spectrophotometry Method
  • Instrument: A double beam UV-Visible spectrophotometer with 1 cm matched quartz cells.[5][7]

  • Solvent: Methanol is commonly used as the solvent.[5][9][10]

  • Detection Wavelength: The absorbance is measured at the wavelength of maximum absorption (λmax) of fenofibrate, which is approximately 286.6 nm.[5]

  • Method: A calibration curve is prepared by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of the unknown sample is then determined from the calibration curve.

  • Sample Preparation: A stock solution is prepared by dissolving a known weight of fenofibrate in methanol.[7] This is then diluted to prepare solutions of different concentrations.[7]

Conclusion

The choice of an analytical method for the quantification of fenofibrate depends on the specific requirements of the analysis.

  • LC-MS/MS remains the most sensitive method, making it ideal for bioanalytical studies where very low concentrations in complex matrices like plasma need to be measured.

  • HPLC-UV offers a robust and reliable alternative with good sensitivity and is well-suited for routine quality control of pharmaceutical formulations.

  • HPTLC provides a simple and high-throughput method for the simultaneous analysis of multiple samples, which can be advantageous in certain screening applications.

  • UV-Visible Spectrophotometry is the simplest and most cost-effective method, suitable for the analysis of bulk drug and simple formulations where high sensitivity is not a primary concern.

Each method, when properly validated, can provide accurate and precise results for the quantification of fenofibrate. The information presented in this guide should assist researchers and drug development professionals in selecting the most appropriate analytical technique for their specific needs.

References

Determining the Lower Limit of Quantification (LLOQ) for Fenofibrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of fenofibrate, establishing a robust and sensitive Lower Limit of Quantification (LLOQ) is a critical step. This guide provides a comparative overview of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the determination of fenofibric acid, the active metabolite of fenofibrate, using its deuterated internal standard, Fenofibrate-d6.

Comparative Analysis of LC-MS/MS Methods

The determination of fenofibric acid in biological matrices, predominantly human plasma, is crucial for pharmacokinetic and bioequivalence studies. LC-MS/MS has emerged as the gold standard for this purpose due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard like this compound is best practice, as it closely mimics the analyte's behavior during sample preparation and ionization, leading to more accurate and precise quantification.

While various LC-MS/MS methods have been developed and validated, they differ in their sample preparation techniques, chromatographic conditions, and mass spectrometric parameters, which in turn affects the achievable LLOQ. Below is a summary of performance data from several published methods.

Method ReferenceLLOQ (ng/mL)Linearity Range (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Internal Standard
UPLC-MS/MS[1]5050 - 6000< 12< 1297.65 - 111.63Fenofibric acid-D6
UPLC-MS/MS[2]0.50.5 - 2000.5 - 4.30.5 - 4.393.1 - 108.1Fenofibric d6 acid
UHPLC-MS/MS[3]5050 - 30,000< 2.7< 2.595.5 - 106.9Bezafibrate
LC-MS/MS[4]500500 - 20,0000.22 - 17.49.78 - 11.687 - 115Carbamazepine
UPLC-ESI-MS[5]5050 - 7129< 9.3< 9.3Within ± 9.3Mefenamic acid
HPLC-UV9595 - 19,9244.35 - 8.384.35 - 8.38101.99 - 107.41Not specified

Experimental Protocols

A typical experimental workflow for the determination of the LLOQ for fenofibric acid in human plasma using LC-MS/MS with this compound as an internal standard involves the following key steps:

Sample Preparation

The most common sample preparation techniques are protein precipitation (PPT) and liquid-liquid extraction (LLE).

  • Protein Precipitation (PPT):

    • To 100 µL of human plasma, add 10 µL of this compound internal standard working solution.

    • Add 300 µL of a precipitating agent (e.g., acetonitrile or methanol).[3]

    • Vortex the mixture for 1-2 minutes.

    • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

  • Liquid-Liquid Extraction (LLE):

    • To 500 µL of human plasma, add the internal standard.

    • Add an appropriate extraction solvent (e.g., ethyl acetate or a mixture of ethyl acetate and diethyl ether).[4][6]

    • Vortex the mixture vigorously.

    • Centrifuge to separate the aqueous and organic layers.

    • Transfer the organic layer to a new tube and evaporate to dryness.

    • Reconstitute the residue in the mobile phase.

Chromatographic Conditions
  • Column: A reversed-phase C18 column is typically used for separation (e.g., Acquity UPLC BEH C18, 2.1x50 mm, 1.7 µm).[1][5]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous solvent (often with a modifier like formic acid) and an organic solvent (e.g., acetonitrile or methanol) is employed.[1][4]

  • Flow Rate: Typical flow rates range from 0.2 to 0.4 mL/min.[4][5]

  • Injection Volume: A small volume, typically 5-10 µL, is injected.

Mass Spectrometric Conditions
  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used for fenofibric acid.[3][7]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

  • MRM Transitions:

    • Fenofibric Acid: m/z 317.2 → 230.7[3]

    • This compound: The exact transition for this compound would be determined by a mass shift of +6 Da from the parent and/or fragment ion of fenofibric acid. A plausible transition would be m/z 323.2 → 236.7.

Visualizing the Workflow and Comparison Logic

To better understand the experimental process and the criteria for comparing different analytical methods, the following diagrams are provided.

LLOQ_Determination_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & LLOQ Determination plasma Human Plasma Sample add_is Add this compound (Internal Standard) plasma->add_is ppt Protein Precipitation (e.g., Acetonitrile) add_is->ppt centrifuge1 Centrifugation ppt->centrifuge1 evap Evaporation centrifuge1->evap reconstitute Reconstitution in Mobile Phase evap->reconstitute inject Injection into LC-MS/MS reconstitute->inject separation Chromatographic Separation (C18 Column) inject->separation ionization Electrospray Ionization (ESI-) separation->ionization detection MRM Detection ionization->detection peak_integration Peak Area Integration (Analyte & IS) detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve sn_ratio Signal-to-Noise Ratio (S/N > 10) calibration_curve->sn_ratio precision_accuracy Precision (%CV < 20%) & Accuracy (80-120%) sn_ratio->precision_accuracy lloq LLOQ Established precision_accuracy->lloq

Caption: Experimental workflow for LLOQ determination of fenofibric acid.

Method_Comparison_Logic cluster_precision Precision cluster_accuracy Accuracy center_node Analytical Method Performance lloq Lower Limit of Quantification (LLOQ) center_node->lloq linearity Linearity & Range center_node->linearity precision Precision (%CV) center_node->precision accuracy Accuracy (%) center_node->accuracy recovery Extraction Recovery center_node->recovery runtime Sample Throughput (Run Time) center_node->runtime intra_day Intra-day inter_day Inter-day within_run Within-run between_run Between-run

Caption: Key parameters for comparing analytical methods for fenofibric acid.

References

Comparative analysis of HPLC vs. UPLC-MS/MS for Fenofibrate bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioanalysis, the accurate quantification of drugs and their metabolites is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. For fenofibrate, a widely prescribed lipid-lowering agent, robust analytical methods are crucial. This guide provides a comprehensive comparative analysis of two prominent techniques for its bioanalysis: High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). While both methods are capable of quantifying fenofibrate's active metabolite, fenofibric acid, in biological matrices, they differ significantly in terms of sensitivity, selectivity, speed, and overall performance.

This comparison delves into the experimental protocols and performance data extracted from validated methods to offer researchers, scientists, and drug development professionals a clear perspective on which technique best suits their analytical needs.

Quantitative Performance: A Tale of Two Techniques

The choice between HPLC and UPLC-MS/MS often hinges on the required sensitivity and the complexity of the sample matrix. The following tables summarize the key performance parameters for the bioanalysis of fenofibrate or its active metabolite, fenofibric acid, using both methods.

Table 1: HPLC Method Performance for Fenofibrate/Fenofibric Acid Bioanalysis

ParameterHPLC with UV Detection
AnalyteFenofibrate[1]/Fenofibric Acid[2]
Linearity Range0.095 - 19.924 µg/mL[1] / 0.05 - 10.0 µg/mL[2]
Lower Limit of Quantification (LLOQ)95 ng/mL[1] / 50 ng/mL[2]
Accuracy101.99 - 107.41%[1] / 82.0 - 104.9%[2]
Precision (%RSD)< 15% / < 17.2%[2]
RecoveryNot explicitly stated / 79.8%[2]
Run Time~10-20 minutes (estimated from typical HPLC runs)

Table 2: UPLC-MS/MS Method Performance for Fenofibric Acid Bioanalysis

ParameterUPLC-MS/MS
AnalyteFenofibric Acid
Linearity Range50 - 6000 ng/mL[3] / 50 - 30,000 ng/mL[4] / 0.05 - 7.129 µg/mL[5]
Lower Limit of Quantification (LLOQ)50 ng/mL[3] / 50 ng/mL[4] / 50 ng/mL[5]
Limit of Detection (LOD)3.0 ng/mL[3]
Accuracy97.65 - 111.63%[3] / 95.5 - 106.9%[4] / Within 9.3%[5]
Precision (%CV)< 11.91%[3] / < 2.7% (intra-day), < 2.5% (inter-day)[4] / Within 9.3%[5]
Recovery93 - 101%[3] / > 86.2%[4] / 66.7%[5]
Matrix EffectNot explicitly stated / 95.32 - 110.55%[4]
Run Time1.8 - 4.0 minutes[3][5]

From the data, it is evident that UPLC-MS/MS offers significantly lower run times, leading to higher throughput.[5] While the LLOQs are comparable in some instances, the LOD for UPLC-MS/MS is substantially lower, indicating superior sensitivity.[3] Furthermore, UPLC-MS/MS methods generally exhibit better precision.[4]

Experimental Protocols: A Glimpse into the Methodologies

The following sections provide detailed experimental protocols for representative HPLC and UPLC-MS/MS methods used for fenofibrate bioanalysis.

HPLC-UV Method for Fenofibrate in Human Plasma

This method focuses on the quantification of the parent drug, fenofibrate.

Sample Preparation (Liquid-Liquid Extraction) [1]

  • To 700 µL of human plasma, add 50 µL of an internal standard solution (e.g., Diazepam).

  • Vortex mix the sample for approximately 2 minutes.

  • Add 100 µL of 0.1 N hydrochloric acid and 5.0 mL of ethyl acetate.

  • Shake the mixture for 15 minutes and then centrifuge.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the HPLC system.

Chromatographic Conditions [1]

  • Column: C18, 5 µm, 250 x 4.6 mm

  • Mobile Phase: Phosphate buffer: Acetonitrile (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 285 nm

  • Injection Volume: 100 µL

UPLC-MS/MS Method for Fenofibric Acid in Rat Plasma

This method is designed for the rapid and sensitive quantification of fenofibric acid, the active metabolite.

Sample Preparation (Protein Precipitation) [3]

  • To 50 µL of rat plasma, add 50 µL of the internal standard working solution (fenofibric acid-d6).

  • Add 200 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the sample and then centrifuge.

  • Inject a small volume (e.g., 3 µL) of the supernatant into the UPLC-MS/MS system.

Chromatographic Conditions [3]

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Gradient: A time-programmed gradient is used to achieve optimal separation.

  • Injection Volume: 3 µL

Mass Spectrometry Conditions [3]

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for fenofibric acid and its internal standard.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the workflows for both the HPLC and UPLC-MS/MS methods.

HPLC_Workflow cluster_sample_prep Sample Preparation (LLE) cluster_hplc_analysis HPLC Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is vortex1 Vortex add_is->vortex1 add_hcl_ea Add HCl & Ethyl Acetate vortex1->add_hcl_ea shake_centrifuge Shake & Centrifuge add_hcl_ea->shake_centrifuge separate_evaporate Separate & Evaporate Organic Layer shake_centrifuge->separate_evaporate reconstitute Reconstitute in Mobile Phase separate_evaporate->reconstitute injection Inject into HPLC reconstitute->injection separation C18 Column Separation injection->separation detection UV Detection (285 nm) separation->detection data_analysis Data Acquisition & Analysis detection->data_analysis

HPLC-UV Experimental Workflow for Fenofibrate Bioanalysis.

UPLC_MSMS_Workflow cluster_sample_prep_uplc Sample Preparation (Protein Precipitation) cluster_uplc_msms_analysis UPLC-MS/MS Analysis plasma_uplc Plasma Sample add_is_uplc Add Internal Standard plasma_uplc->add_is_uplc add_acn Add Acetonitrile add_is_uplc->add_acn vortex_centrifuge_uplc Vortex & Centrifuge add_acn->vortex_centrifuge_uplc collect_supernatant Collect Supernatant vortex_centrifuge_uplc->collect_supernatant injection_uplc Inject into UPLC collect_supernatant->injection_uplc separation_uplc UPLC BEH C18 Separation injection_uplc->separation_uplc ionization Electrospray Ionization (ESI) separation_uplc->ionization detection_msms Tandem MS Detection (MRM) ionization->detection_msms data_analysis_msms Data Acquisition & Analysis detection_msms->data_analysis_msms

UPLC-MS/MS Experimental Workflow for Fenofibric Acid Bioanalysis.

Conclusion: Selecting the Optimal Technique

The choice between HPLC-UV and UPLC-MS/MS for fenofibrate bioanalysis is dictated by the specific requirements of the study.

HPLC-UV remains a viable and cost-effective option for routine analysis where high sensitivity is not a prerequisite. Its simpler instrumentation and operation make it accessible to a wider range of laboratories. However, the longer run times can be a bottleneck for high-throughput screening.

UPLC-MS/MS emerges as the superior technique for demanding bioanalytical applications. Its key advantages include:

  • Higher Sensitivity and Selectivity: The use of mass spectrometry allows for lower detection limits and greater confidence in analyte identification, even in complex biological matrices.[3]

  • Faster Analysis: The significantly shorter run times translate to increased sample throughput, which is critical in large-scale clinical or preclinical studies.[5]

  • Reduced Solvent Consumption: The lower flow rates and shorter run times of UPLC result in a considerable reduction in solvent usage, leading to cost savings and a greener analytical approach.

References

The Gold Standard: Why Fenofibrate-d6 is the Internal Standard of Choice for Accurate Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of fenofibrate and its active metabolite, fenofibric acid, the selection of an appropriate internal standard is paramount to achieving reliable and reproducible results. This guide provides a comprehensive justification for the selection of fenofibrate-d6 as the internal standard of choice, comparing its performance against common alternatives with supporting experimental data.

In the realm of bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), an ideal internal standard (IS) should mimic the analyte of interest throughout sample preparation, chromatography, and ionization, thereby compensating for variability and matrix effects. Stable isotope-labeled (SIL) internal standards, such as this compound, have emerged as the gold standard for their ability to provide the most accurate and precise quantification.

Superior Performance of this compound: A Comparative Analysis

The primary advantage of a deuterated internal standard like this compound lies in its near-identical physicochemical properties to the analyte, fenofibric acid. This ensures co-elution during chromatography and equivalent behavior during extraction and ionization, effectively mitigating matrix effects—the suppression or enhancement of the analyte's signal by other components in the biological matrix.

While structural analogs such as Diazepam, Salicylic Acid, Diclofenac Acid, and Mefenamic Acid have been employed as internal standards for fenofibric acid analysis, they often fall short of the performance achieved with this compound.

Table 1: Comparison of Internal Standard Performance in Fenofibric Acid Bioanalysis

Internal StandardTypeAnalyte Recovery (%)Internal Standard Recovery (%)Intra-day Precision (% CV)Inter-day Precision (% CV)Linearity (r²)
This compound Deuterated 73.8 - 75.4 [1]85.9 [1]< 2.5 [1]< 2.5 [1]> 0.998 [2]
DiazepamStructural Analog62.978.24.35 - 8.38Not Reported> 0.99
Salicylic AcidStructural AnalogNot ReportedNot ReportedNot ReportedNot ReportedNot Reported
Diclofenac AcidStructural Analog90.3 - 94.7[3]83.3[3]< 8.2[3]< 8.2[3]> 0.99
Mefenamic AcidStructural Analog66.7[4]52.6[4]< 9.3[4]< 9.3[4]> 0.99

As evidenced in Table 1, methods utilizing this compound as an internal standard consistently demonstrate superior precision (lower % CV) compared to those using structural analogs. While recovery values can vary between different extraction methods, the close tracking of the analyte and internal standard recovery is a key advantage of the deuterated standard.

The Rationale for Selecting a Deuterated Internal Standard

The justification for selecting this compound extends beyond the quantitative data. The following logical workflow illustrates the key considerations and advantages.

G cluster_0 Considerations for Internal Standard Selection cluster_1 Evaluation of Internal Standard Types cluster_2 Performance Metrics Analyte Properties Analyte Properties Deuterated IS (this compound) Deuterated IS (this compound) Analyte Properties->Deuterated IS (this compound) Identical Chemical Properties Structural Analog IS Structural Analog IS Analyte Properties->Structural Analog IS Similar but not Identical Analytical Method Analytical Method Analytical Method->Deuterated IS (this compound) Co-elution in LC Similar Ionization in MS Analytical Method->Structural Analog IS Different Retention Time & Ionization Efficiency Matrix Complexity Matrix Complexity Matrix Effect Compensation Matrix Effect Compensation Matrix Complexity->Matrix Effect Compensation Deuterated IS (this compound)->Matrix Effect Compensation Effective Compensation Recovery & Linearity Recovery & Linearity Deuterated IS (this compound)->Recovery & Linearity Consistent Tracking Structural Analog IS->Matrix Effect Compensation Incomplete Compensation Structural Analog IS->Recovery & Linearity Variable Tracking Accuracy & Precision Accuracy & Precision Reliable Quantitative Data Reliable Quantitative Data Accuracy & Precision->Reliable Quantitative Data Matrix Effect Compensation->Accuracy & Precision Improved Recovery & Linearity->Reliable Quantitative Data

Caption: Logical workflow for selecting an internal standard.

Experimental Protocols

To facilitate the implementation of robust bioanalytical methods, detailed experimental protocols for the analysis of fenofibric acid using this compound are provided below.

Sample Preparation: Protein Precipitation

This method is rapid and suitable for high-throughput analysis.

  • To 100 µL of human plasma, add 20 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Method for Fenofibric Acid Analysis

This protocol provides a validated method for the quantification of fenofibric acid in human plasma.[1]

Liquid Chromatography Parameters:

  • Column: Discovery C18, 50 x 4.6 mm, 5 µm

  • Mobile Phase: 0.2% Formic acid in water : Acetonitrile (35:65, v/v)

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Fenofibric Acid: m/z 317.1 → 231.1

    • Fenofibric Acid-d6: m/z 323.1 → 237.1

  • Ion Source Temperature: 500°C

  • Ion Spray Voltage: -4500 V

The following diagram illustrates the general workflow for a bioanalytical method using a deuterated internal standard.

G Biological Sample (Plasma) Biological Sample (Plasma) Spike with this compound (IS) Spike with this compound (IS) Biological Sample (Plasma)->Spike with this compound (IS) Sample Preparation (e.g., Protein Precipitation) Sample Preparation (e.g., Protein Precipitation) Spike with this compound (IS)->Sample Preparation (e.g., Protein Precipitation) LC Separation LC Separation Sample Preparation (e.g., Protein Precipitation)->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Data Analysis Data Analysis MS/MS Detection->Data Analysis

Caption: Bioanalytical workflow using a deuterated internal standard.

Conclusion

The selection of this compound as an internal standard for the bioanalysis of fenofibrate and fenofibric acid is strongly justified by its superior performance in mitigating matrix effects, leading to enhanced accuracy and precision. The near-identical chemical and physical properties ensure that it behaves almost identically to the analyte throughout the analytical process. The provided experimental data and protocols offer a solid foundation for researchers to develop and validate robust and reliable bioanalytical methods, ultimately ensuring the integrity of pharmacokinetic and other drug development studies.

References

Assessment of Fenofibrate-d6 stability in various biological matrices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a stable internal standard is paramount for the accuracy and reliability of bioanalytical methods. This guide provides a comprehensive assessment of the stability of Fenofibrate-d6 in various biological matrices, comparing its performance and providing supporting experimental data to aid in its effective use in regulated bioanalysis.

This compound is a deuterated analog of fenofibrate, commonly used as an internal standard in the quantitative analysis of fenofibrate and its active metabolite, fenofibric acid, in biological samples. Its structural similarity to the analyte ensures comparable extraction efficiency and chromatographic behavior, while the mass difference allows for distinct detection by mass spectrometry. This document delves into the critical aspect of its stability under various storage and handling conditions.

Data Presentation: Quantitative Stability Assessment

The stability of this compound is a critical parameter in bioanalytical method validation, ensuring that the concentration of the internal standard remains constant throughout the sample lifecycle, from collection to analysis. The following tables summarize the stability of fenofibric acid-d6, the deuterated form of fenofibrate's active metabolite, which serves as a reliable indicator for this compound stability.

Stability ConditionMatrixDurationTemperatureStability (%)
Short-Term (Bench-Top) Methanol6.77 hoursRoom Temperature (≤ 25°C)104.94
Long-Term Methanol9.05 daysRefrigerated (< 10°C)100.45

While specific quantitative data for this compound in biological matrices is limited in publicly available literature, bioanalytical method validation studies for fenofibric acid using fenofibric acid-d6 as an internal standard have consistently reported passing stability results for the analyte in plasma under various conditions. These studies, conducted in accordance with regulatory guidelines, inherently suggest the stability of the deuterated internal standard under the same conditions, as significant degradation would lead to method failure.

Qualitative stability assessments from multiple studies confirm that fenofibric acid, and by extension its deuterated internal standard, is stable in human plasma during:

  • Freeze-Thaw Cycles: Typically involving at least three cycles of freezing at -20°C or -70°C and thawing at room temperature.

  • Short-Term (Bench-Top) Storage: For periods relevant to sample processing times at room temperature.

  • Long-Term Storage: For extended periods (e.g., 1 month to 76 days) at -70°C or -80°C.

Experimental Protocols

Detailed methodologies are crucial for replicating and verifying stability studies. The following protocols are based on established bioanalytical method validation guidelines.

Stock Solution Stability Assessment
  • Preparation of Stock Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol) at a known concentration.

  • Storage Conditions: Aliquot the stock solution and store under various conditions:

    • Short-Term: At room temperature (e.g., for 24 hours).

    • Long-Term: Refrigerated (2-8°C) or frozen (-20°C or -70°C) for an extended period (e.g., 30 days).

  • Analysis: After the specified duration, compare the response of the stored stock solution against a freshly prepared stock solution of the same concentration using a validated analytical method (e.g., LC-MS/MS).

  • Acceptance Criteria: The mean response of the stored solution should be within ±10% of the mean response of the fresh solution.

Freeze-Thaw Stability in Biological Matrix
  • Sample Preparation: Spike a known concentration of this compound into the biological matrix of interest (e.g., human plasma). Prepare quality control (QC) samples at low and high concentrations.

  • Freeze-Thaw Cycles: Subject the QC samples to a minimum of three freeze-thaw cycles. A typical cycle involves freezing the samples at -20°C or -70°C for at least 12 hours, followed by thawing unassisted to room temperature.

  • Analysis: After the final thaw, process and analyze the QC samples along with a freshly prepared calibration curve and a set of freshly prepared QC samples (comparison samples).

  • Acceptance Criteria: The mean concentration of the freeze-thaw samples should be within ±15% of the nominal concentration, and the precision (%CV) should not exceed 15%.

Short-Term (Bench-Top) Stability in Biological Matrix
  • Sample Preparation: Use QC samples of this compound in the desired biological matrix.

  • Storage: Place the QC samples at room temperature for a duration that simulates the expected sample handling and processing time (e.g., 4, 8, or 24 hours).

  • Analysis: Analyze the bench-top samples against a freshly prepared calibration curve and comparison QC samples.

  • Acceptance Criteria: The mean concentration of the bench-top samples should be within ±15% of the nominal concentration, and the precision (%CV) should not exceed 15%.

Long-Term Stability in Biological Matrix
  • Sample Preparation: Prepare a sufficient number of QC samples of this compound in the biological matrix.

  • Storage: Store the QC samples at a specified temperature (e.g., -20°C or -70°C) for a period equal to or longer than the expected storage time of study samples.

  • Analysis: At selected time points, analyze a set of the long-term storage samples against a freshly prepared calibration curve and comparison QC samples.

  • Acceptance Criteria: The mean concentration of the long-term stability samples should be within ±15% of the nominal concentration, and the precision (%CV) should not exceed 15%.

Mandatory Visualization

Fenofibrate Signaling Pathway

Fenofibrate is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid. Fenofibric acid activates the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates the transcription of genes involved in lipid metabolism.

Fenofibrate_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus Fenofibrate Fenofibrate (Prodrug) Fenofibric_Acid Fenofibric Acid (Active Metabolite) Fenofibrate->Fenofibric_Acid Hydrolysis by Esterases PPARa PPARα Fenofibric_Acid->PPARa Binds to and activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Regulates Lipid_Metabolism Modulation of Lipid Metabolism Gene_Transcription->Lipid_Metabolism Affects

Fenofibrate's mechanism of action via PPARα activation.
Experimental Workflow for Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of this compound in a biological matrix.

Stability_Workflow start Start prep_qc Prepare QC Samples (this compound in Matrix) start->prep_qc storage Subject to Stability Conditions (Freeze-Thaw, Bench-Top, Long-Term) prep_qc->storage extraction Sample Extraction storage->extraction prep_cal Prepare Fresh Calibration Curve & Comparison QCs prep_cal->extraction analysis LC-MS/MS Analysis extraction->analysis data Data Processing & Concentration Calculation analysis->data comparison Compare Stability Samples to Comparison Samples data->comparison report Report Stability Results comparison->report end End report->end

Workflow for this compound stability assessment.

Safety Operating Guide

Safeguarding Your Laboratory and the Environment: Proper Disposal of Fenofibrate-d6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development and other laboratory work, the responsible management of chemical waste is a critical component of ensuring a safe and compliant operational environment. Fenofibrate-d6, a deuterated form of the lipid-regulating agent Fenofibrate, requires careful handling and disposal due to its potential environmental impact. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, aligning with best practices for laboratory safety and environmental stewardship.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use compatible chemical-resistant gloves.

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[1]

Work should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of any dust or fumes.

Step-by-Step Disposal Protocol for this compound

The primary hazard associated with this compound is its potential for long-lasting harmful effects on aquatic life.[2][3][4] Therefore, it must be treated as hazardous chemical waste and disposed of through a licensed contractor. Do not dispose of this compound down the drain or in regular laboratory trash.

  • Waste Classification: Classify this compound waste as "Hazardous Waste." Due to its environmental hazards, it should not be mixed with non-hazardous waste streams.

  • Containerization:

    • Place all solid this compound waste and any materials contaminated with it (e.g., weighing papers, contaminated gloves, pipette tips) into a dedicated, properly sealed, and compatible hazardous waste container.[5][6]

    • If dealing with solutions of this compound, use a designated, leak-proof liquid waste container. Do not mix with incompatible waste streams.[5][6]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[1][5]

    • The label must include the full chemical name: "this compound."

    • Indicate the approximate quantity or concentration of the waste.

    • Note any solvents or other chemicals mixed with the waste.

    • Include the date of accumulation.

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[1][7]

    • The SAA should be at or near the point of generation and under the control of laboratory personnel.[1][7]

    • Ensure the storage area is secure and away from general laboratory traffic.

  • Disposal Request:

    • Once the waste container is full or ready for disposal, follow your institution's specific procedures to request a pickup from the Environmental Health and Safety (EHS) department or a contracted hazardous waste disposal service.[1]

    • Do not attempt to transport the hazardous waste off-site yourself.

Quantitative Data Summary

While specific quantitative disposal limits are determined by local, regional, and national regulations, the hazard classifications provide a basis for its proper management.

Hazard InformationClassificationSource
Aquatic Hazard (Chronic) H412: Harmful to aquatic life with long lasting effects.Safety Data Sheet[2]
Aquatic Hazard (Long-term) H413: May cause long lasting harmful effects to aquatic life.Safety Data Sheet[3][4]
Target Organ Toxicity (Repeated Exposure) H373: May cause damage to organs through prolonged or repeated exposure.Safety Data Sheet[3][4]

Experimental Protocols

The provided information does not contain specific experimental protocols for the disposal of this compound, as disposal is primarily managed through licensed hazardous waste contractors. The key "protocol" is the adherence to the procedural steps for waste segregation, labeling, and institutional pickup outlined above.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

Fenofibrate_Disposal_Workflow cluster_0 Laboratory Operations cluster_1 Waste Accumulation cluster_2 Final Disposal A Generate this compound Waste B Wear Appropriate PPE A->B Safety First C Segregate as Hazardous Waste B->C D Place in Labeled, Sealed Container (Solid or Liquid) C->D Containment E Store in Designated Satellite Accumulation Area D->E Secure Storage F Request Waste Pickup (via EHS or Contractor) E->F Initiate Disposal G Professional Disposal (Incineration or other approved method) F->G Hand-off

References

Personal protective equipment for handling Fenofibrate-d6

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of Fenofibrate-d6 in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining product integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a deuterium-labeled analog of Fenofibrate. While specific toxicity data for the d6 version is limited, it should be handled with the same precautions as the parent compound. The primary hazards include potential organ damage through prolonged or repeated exposure and harmful effects on aquatic life.[1][2]

Recommended Personal Protective Equipment (PPE):

Situation Required PPE
Routine Handling (Small Quantities) Laboratory coat, Safety glasses with side shields, Nitrile gloves
Handling Larger Quantities or when generating dust Disposable low-permeability coverall, Chemical goggles or face shield, Double gloving (nitrile gloves), Particulate respirator (e.g., N95)
Emergency (Spill Cleanup) Air-supplied full-body suit (for large spills), Chemical-resistant gloves, boots, and coveralls

Note: Always inspect gloves for tears or punctures before use and change them regularly, especially if contaminated.[3] Wash hands thoroughly after removing gloves.[4]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound from receipt to disposal is critical for safety and to prevent contamination.

Workflow for Handling this compound:

This compound Handling Workflow receiving Receiving storage Storage receiving->storage Inspect & Log preparation Preparation storage->preparation Retrieve handling Handling & Use preparation->handling Weigh & Dissolve disposal Disposal handling->disposal Post-Experiment spill_cleanup Spill Cleanup handling->spill_cleanup Accidental Release spill_cleanup->disposal Contain & Dispose

This compound Handling Workflow

2.1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Log the compound into your chemical inventory system.

  • Store in a tightly closed container in a dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]

  • The recommended storage temperature is 25°C (77°F), with excursions permitted to 15-30°C (59-86°F).[6] Protect from moisture.[6][7]

2.2. Preparation and Handling:

  • All handling of solid this compound that may generate dust should be conducted in a chemical fume hood or a ventilated enclosure to minimize inhalation exposure.

  • Before handling, ensure all necessary PPE is donned correctly.

  • Use appropriate tools (e.g., spatulas, weigh boats) for transferring the powder.

  • For creating solutions, add the solvent to the weighed compound slowly to avoid splashing.

  • If sonication is required for dissolution, ensure the container is properly sealed.

2.3. Accidental Release Measures:

  • Minor Spills:

    • Evacuate the immediate area if dust is generated.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.

    • Use a damp cloth or a HEPA-filtered vacuum to clean the area.[4]

    • Place all contaminated materials into a sealed container for disposal.

  • Major Spills:

    • Evacuate the laboratory and alert emergency responders.

    • Restrict access to the area.

    • Cleanup should only be performed by trained personnel with appropriate respiratory and skin protection.[8]

Disposal Plan

Proper disposal is essential to mitigate environmental impact, as this compound is harmful to aquatic life.[1]

3.1. Waste Segregation and Collection:

  • Solid Waste: Collect all unused this compound powder, contaminated PPE (gloves, lab coats, etc.), and cleaning materials in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous waste container. Do not pour down the drain.[5]

3.2. Disposal Method:

  • All waste containing this compound must be disposed of as hazardous chemical waste.

  • Follow all local, regional, and national regulations for hazardous waste disposal.

  • The preferred method of disposal is high-temperature incineration at a licensed waste disposal facility.[9]

First Aid Measures

In case of exposure, follow these immediate steps:

Exposure Route First Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, seek medical attention.[1]
Skin Contact Remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[5][8]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[8]

This guide is intended to provide essential information for the safe handling of this compound. Always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer and your institution's safety protocols before commencing any work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.